1,2-Cyclohexylenedinitrilotetraacetic acid
Description
Properties
IUPAC Name |
2-[[2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O8/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKYPQBAHLOOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15375-84-5 (manganese(2-),di-hydrochloride salt), 5297-16-5 (calcium,hydrochloride salt), 63451-33-2 (magnesium,hydrochloride salt) | |
| Record name | Cyclohexanediamine tetraacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80862002 | |
| Record name | Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan solid; [Acros Organics MSDS] | |
| Record name | Cyclohexanediamine tetraacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13447 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
482-54-2, 123333-90-4 | |
| Record name | 1,2-Diaminocyclohexane-N,N,N′,N′-tetraacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanediamine tetraacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Complexon IV | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Complexon IV | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohex-1,2-ylenediaminetetra(acetic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANS-1,2-DIAMINOCYCLOHEXANE-N,N,N',N'-TETRAACETIC ACID HYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,2-Cyclohexylenedinitrilotetraacetic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA)
Introduction
This compound, commonly abbreviated as CDTA, is a powerful aminopolycarboxylic acid and a formidable chelating agent. Structurally, it can be viewed as an analogue of the well-known ethylenediaminetetraacetic acid (EDTA), but with its ethylenediamine bridge replaced by a more rigid cyclohexane-1,2-diamine backbone.[1] This structural modification pre-organizes the ligand's donor atoms for metal ion coordination, leading to the formation of exceptionally stable metal complexes.[1] This guide provides a comprehensive exploration of the core chemical properties of CDTA, offering field-proven insights for researchers, scientists, and drug development professionals who leverage its unique characteristics in analytical chemistry, formulation science, and beyond.
CDTA is also known by several synonyms, including 1,2-Diaminocyclohexanetetraacetic acid and CyDTA.[2][3] Its primary utility stems from its capacity to form stable, water-soluble, one-to-one complexes with a vast array of di- and trivalent metal ions, effectively sequestering them and controlling their chemical reactivity.[4][] This property is invaluable in applications ranging from complexometric titrations to the stabilization of pharmaceutical formulations.[4]
Physicochemical and Structural Properties
The efficacy of CDTA is rooted in its fundamental physical and chemical characteristics. It typically appears as a white to off-white crystalline powder.[3][4] While it is poorly soluble in water and most common organic solvents, its alkali metal salts exhibit high solubility.[6][7]
Core Properties
The essential physicochemical data for CDTA are summarized below. These values are critical for experimental design, from preparing standard solutions to predicting reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₂N₂O₈ | [2][8] |
| Molecular Weight | 346.33 g/mol | [2][8] |
| Appearance | White to off-white powder/solid | [3] |
| Melting Point | 213-216 °C | [3][9] |
| Boiling Point | ~670.8 °C (Predicted) | [9] |
| Density | ~1.48 g/cm³ (Predicted) | [][10] |
| Water Solubility | 425.4 g/L at 25°C | [3] |
| pKa | 1.78 ± 0.10 (Predicted) | [3][8] |
| Storage | Sealed in dry, Room Temperature | [8] |
Structural and Stereochemical Considerations
The CDTA molecule possesses a cyclohexane ring, which imparts significant conformational rigidity. The two aminodiacetate groups are typically in a trans configuration relative to each other on the cyclohexane ring. This trans isomer is the most commonly used form due to its superior chelating ability.[2][11] The rigidity of the cyclohexane backbone holds the nitrogen and carboxylate donor groups in an optimal spatial arrangement for coordinating with a metal ion, a phenomenon known as the "pre-organization" effect.
Caption: Structure of trans-1,2-Cyclohexylenedinitrilotetraacetic acid.
Synthesis and Purification
Synthesis Pathway
A common laboratory and industrial synthesis of CDTA involves the carboxymethylation of trans-1,2-diaminocyclohexane. The process can be summarized as follows:
-
Neutralization: Chloroacetic acid is dissolved in deionized water and neutralized under cooling with a base, such as tetramethylammonium hydroxide.[12]
-
Alkylation: trans-1,2-diaminocyclohexane is added to the solution of the chloroacetate salt. The mixture is heated (e.g., to 100°C) to drive the nucleophilic substitution reaction, where the nitrogen atoms of the diamine displace the chloride from the chloroacetate, forming the tetra-substituted product.[12]
-
Acidification & Precipitation: After the reaction, the mixture is cooled and acidified with a strong acid like hydrochloric acid (HCl) to a pH of approximately 2-3. This protonates the carboxylate groups, causing the free acid form of CDTA, which has low water solubility, to precipitate out of the solution.[12]
Experimental Protocol: Purification of CDTA
For high-purity applications, such as preparing analytical standards, crude CDTA must be purified. The following protocol is a field-proven method based on its pH-dependent solubility.[3][9]
Objective: To remove unreacted starting materials and side products.
Materials:
-
Crude CDTA solid
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Deionized water
-
pH meter or pH indicator paper
-
Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Suspend the crude CDTA in a minimal amount of deionized water in a beaker with a magnetic stir bar.
-
Salt Formation: Slowly add the NaOH solution dropwise while stirring. The CDTA will dissolve as it is converted to its highly soluble disodium salt. Continue adding base until all the solid has dissolved and the solution is clear.
-
Re-precipitation: While stirring vigorously, slowly add the HCl solution dropwise. As the pH drops, the free acid form of CDTA will begin to precipitate.
-
Complete Precipitation: Continue adding HCl until the pH of the slurry is approximately 2. This ensures maximum precipitation of the purified CDTA.[12]
-
Isolation: Filter the white precipitate using a Büchner funnel and wash the filter cake several times with cold deionized water to remove residual HCl and any soluble impurities.
-
Drying: Dry the purified CDTA in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Trustworthiness Check: The success of this purification relies on the significant solubility difference between the sodium salt of CDTA and its free acid form. The final product's purity can be verified by melting point determination, which should be sharp and within the literature range (213-216 °C).[3][9]
Coordination Chemistry and Chelation
CDTA's primary function is as a hexadentate ligand. The two nitrogen atoms and the four carboxylate groups act as Lewis basic sites, donating electron pairs to coordinate with a single metal ion. This forms an exceptionally stable, cage-like structure around the metal, effectively isolating it from the surrounding solution.
The general equilibrium for complex formation is: Mⁿ⁺ + CDTA⁴⁻ ⇌ [M(CDTA)]ⁿ⁻⁴
The strength of this interaction is quantified by the stability constant (or formation constant, Kf), which is the equilibrium constant for the formation of the complex.[13] CDTA typically forms more stable complexes than EDTA with many metal ions, a direct consequence of the conformational rigidity imparted by the cyclohexane ring.[1] This enhanced stability is crucial in applications requiring the sequestration of strongly-bound metal ions.
Caption: Chelation of a metal ion (Mⁿ⁺) by the hexadentate CDTA ligand.
Applications in Research and Drug Development
Analytical Chemistry: Complexometric Titration
CDTA is a premier titrant for determining the concentration of metal ions in a sample. Its high stability constants with metals like Ca²⁺, Mg²⁺, Ni²⁺, and Cu²⁺ lead to sharp, clear endpoints.
Workflow: Determination of Metal Ion Concentration using CDTA Titration
Caption: Workflow for a typical complexometric titration with CDTA.
Drug Development and Formulation
In the pharmaceutical industry, trace metal ions can act as catalysts for the oxidative degradation of active pharmaceutical ingredients (APIs), compromising drug stability and shelf-life.
-
Stabilizing Agent: CDTA is used as an excipient in formulations to chelate these stray metal ions. By sequestering ions like Fe³⁺ or Cu²⁺, it prevents them from participating in degradation pathways, thus enhancing the stability of the final drug product.[4]
-
Heavy Metal Mitigation: Due to its strong affinity for heavy metals, CDTA has been investigated for its ability to remove toxic metals like manganese from biological systems.[1][14]
-
Contrast Agents: The gadolinium complex of CDTA, [Gd(cdta)]⁻, has been explored for use as a contrast agent in magnetic resonance imaging (MRI), highlighting its utility in biomedical applications.[7][15]
Safety and Handling
CDTA is generally considered stable but should be handled with appropriate care in a laboratory setting.
-
Hazards: It can cause skin and eye irritation. Inhalation of dust should be avoided.
-
Incompatibilities: It is incompatible with strong oxidizing agents.[3][9]
-
Handling: Use in a well-ventilated area and wear standard personal protective equipment (PPE), including gloves and safety glasses.
-
Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 13291-61-7 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 6. (1,2-Cyclohexylenedinitrilo)tetraacetic Acid, Reagent - CD Formulation [formulationbio.com]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. This compound CAS#: 13291-61-7 [m.chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. Trans-1,2-cyclohexylenedinitrilo-tetraacetic acid | Sigma-Aldrich [sigmaaldrich.com]
- 12. CDTA synthesis - chemicalbook [chemicalbook.com]
- 13. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Research Collection | ETH Library [research-collection.ethz.ch]
Topic: 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA) Structure Elucidation
An In-Depth Technical Guide for Drug Development Professionals
Abstract
1,2-Cyclohexylenedinitrilotetraacetic acid (CDTA), a potent aminopolycarboxylic acid chelating agent, is a cornerstone in various scientific and industrial applications, from environmental remediation to medical therapies.[1][2] Its efficacy is intrinsically linked to its three-dimensional structure, which dictates its ability to form stable, coordinate complexes with metal ions.[3] Unlike simpler linear chelators like EDTA, CDTA's cyclohexane backbone introduces significant stereochemical complexity, primarily in the form of cis and trans diastereomers. The trans isomer is particularly noted for forming more stable metal complexes due to its pre-organized structure.[4] This guide provides a comprehensive, methodology-focused framework for the complete structure elucidation of CDTA, designed for researchers and drug development professionals. We will dissect the causality behind the selection of analytical techniques, detail self-validating experimental protocols, and demonstrate how a multi-faceted analytical approach provides an unambiguous structural assignment.
The Stereochemical Challenge: Beyond the Molecular Formula
The molecular formula of CDTA, C₁₄H₂₂N₂O₈, belies its structural intricacy.[][6] The core of this complexity lies in the 1,2-disubstituted cyclohexane ring. The two dinitrilotetraacetic acid moieties can be on the same side of the ring (cis) or on opposite sides (trans).[7][8] These are diastereomers with distinct physical and chemical properties.[9][10][11] Furthermore, the trans isomer is chiral and exists as a pair of enantiomers ((1R,2R) and (1S,2S)), while the cis isomer is a meso compound. The superior chelation strength of the trans isomer makes it the form of primary interest, and its unambiguous identification is paramount.[4][12]
Caption: Chemical structure of trans-1,2-CDTA.
The Elucidation Workflow: A Multi-Technique Strategy
A robust structure elucidation process is not a linear path but an integrated system of cross-validating techniques. Each method provides a unique piece of the structural puzzle, and their combined data build a high-confidence, definitive assignment. The workflow ensures that the final structure is validated by orthogonal methods, fulfilling the principle of a self-validating system.
Caption: Integrated workflow for CDTA structure elucidation.
Foundational Analysis: Purity Assessment
Before embarking on complex structural analysis, verifying the purity of the analyte is a critical first step. The presence of synthetic precursors, isomers, or other impurities can confound spectroscopic data.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the workhorse for assessing the purity of non-volatile organic compounds. For CDTA, a reversed-phase method can effectively separate the main component from potential impurities. The use of a universal detector like a Charged Aerosol Detector (CAD) is advantageous as it provides a more uniform response for non-chromophoric compounds compared to UV detection.[13][14]
Experimental Protocol:
-
System: HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: CAD or UV (210 nm).
-
Sample Preparation: Dissolve CDTA in the initial mobile phase composition or a dilute basic solution (e.g., 0.1M NaOH) followed by neutralization.
-
Analysis: Inject 10 µL and integrate the resulting chromatogram. Purity is calculated as the peak area of the main component divided by the total peak area.
Differential Scanning Calorimetry (DSC)
Causality: DSC determines purity by measuring the melting point depression and broadening caused by impurities.[15] This thermodynamic method provides an excellent orthogonal confirmation of purity for crystalline solids like CDTA.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of CDTA into an aluminum DSC pan and hermetically seal.
-
Instrument Setup: Place the sample and a reference pan in the DSC cell.
-
Thermal Program: Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting range (approx. 213-216 °C).[16]
-
Data Analysis: Use the instrument's software to analyze the melting endotherm based on the van't Hoff equation to calculate the mole percent purity.
Core Spectroscopic & Crystallographic Techniques
With purity confirmed, the focus shifts to elucidating the molecular structure.
Mass Spectrometry (MS)
Causality: MS provides the most accurate measurement of the molecular weight and, with high-resolution instruments, the elemental formula. This is the first direct confirmation of the molecule's atomic composition.
Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):
-
Sample Preparation: Prepare a dilute solution of CDTA (approx. 10 µg/mL) in a suitable solvent like 50:50 acetonitrile:water.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (5-10 µL/min).
-
Ionization Mode: Use negative ion mode to deprotonate the carboxylic acids, forming [M-H]⁻ or [M-2H]²⁻ ions.
-
Mass Analysis: Acquire the spectrum over a mass range of m/z 100-1000.
-
Data Interpretation: The primary goal is to identify the molecular ion peak. For CDTA (MW = 346.33 g/mol ), expect to see a prominent ion at m/z 345.12 ([C₁₄H₂₁N₂O₈]⁻). High-resolution MS can confirm this exact mass, ruling out other elemental compositions.
| Parameter | Expected Value for CDTA | Rationale |
| Molecular Formula | C₁₄H₂₂N₂O₈ | The fundamental composition. |
| Monoisotopic Mass | 346.1376 g/mol | Basis for high-resolution MS. |
| [M-H]⁻ Ion (HRMS) | m/z 345.1298 | Confirms elemental formula. |
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid, non-destructive technique perfect for identifying the functional groups present in a molecule.[17] For CDTA, it provides definitive evidence of the carboxylic acid moieties, which are central to its chelating function.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid CDTA powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Analyze the spectrum for characteristic absorption bands.
| Functional Group | Expected Absorption (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid O-H | 3300 - 2500 (very broad) | O-H Stretch |
| C-H (Cyclohexane) | 2950 - 2850 | C-H Stretch |
| Carboxylic Acid C=O | ~1730 - 1700 | C=O Stretch |
| C-N | ~1200 - 1000 | C-N Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for determining the precise connectivity and stereochemistry of organic molecules in solution.[18][19] Both ¹H and ¹³C NMR are essential. For CDTA, NMR can distinguish between cis and trans isomers and confirm the complete carbon-hydrogen framework.
Experimental Protocol:
-
Sample Preparation: Dissolve ~10-20 mg of CDTA in a deuterated solvent. Due to its poor solubility in many organic solvents, D₂O with NaOD (to form the soluble carboxylate salt) is a common choice.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key information is derived from chemical shifts, integration (proton counting), and splitting patterns (J-coupling).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
2D NMR (COSY, HSQC): If the 1D spectra are complex, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively assign proton and carbon signals.
Expected Data Interpretation for trans-CDTA:
-
¹H NMR: Due to the symmetry of the trans isomer, the spectrum is simpler than might be expected. One would anticipate complex multiplets for the cyclohexane ring protons and a distinct signal (often an AB quartet) for the non-equivalent methylene protons of the carboxymethyl groups (-CH₂COOH). The methine protons (-CH-N) on the cyclohexane ring are also key diagnostic signals.
-
¹³C NMR: The symmetry of the trans isomer results in 7 unique carbon signals (3 for the cyclohexane ring, 1 for the methine carbons, 1 for the methylene carbons, and 1 for the carbonyl carbons). The cis isomer, having a different symmetry plane, would produce a different number of signals.
Single Crystal X-ray Crystallography
Causality: While NMR provides the solution-state structure, X-ray crystallography yields the unambiguous, three-dimensional arrangement of atoms in the solid state.[20][21] It is the gold standard for determining absolute configuration and resolving any lingering stereochemical questions.
Experimental Protocol:
-
Crystal Growth: This is often the most challenging step. Grow single crystals of CDTA suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation from a suitable solvent (e.g., water).
-
Data Collection: Mount a selected crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[20][22]
-
Structure Solution & Refinement: The diffraction data are processed to generate an electron density map of the crystal's unit cell.[21] From this map, the positions of all non-hydrogen atoms can be determined. The structural model is then refined to best fit the experimental data.
-
Data Interpretation: The final output is a complete 3D model of the molecule, including precise bond lengths, bond angles, and the absolute stereochemistry (trans vs. cis).
Integrated Analysis: Building the Final Picture
No single technique tells the whole story. The power of this workflow comes from integrating the data:
-
MS confirms the molecular formula is C₁₄H₂₂N₂O₈.
-
IR confirms the presence of carboxylic acid functional groups.
-
NMR establishes the C-H framework, confirms the connectivity, and provides strong evidence for the trans stereochemistry based on the observed symmetry and signal patterns.
-
X-ray Crystallography provides the definitive, solid-state proof of the trans configuration and the precise spatial arrangement of the atoms, validating the NMR interpretation.
This integrated approach ensures that the elucidated structure is not just a hypothesis but a rigorously confirmed fact, which is essential for understanding its function, such as the chelation of metal ions.
Caption: CDTA acts as a hexadentate ligand to form a stable complex.
Conclusion
The structure elucidation of this compound is a prime example of the necessity of a modern, multi-technique analytical strategy. By systematically assessing purity and then applying a suite of orthogonal techniques—MS for mass, IR for functional groups, NMR for connectivity and stereochemistry, and X-ray crystallography for definitive 3D structure—researchers can achieve an unambiguous and trustworthy structural assignment. This rigorous approach is fundamental for drug development and quality control, ensuring that the molecule's structure, and therefore its function as a high-affinity chelator, is precisely known and reproducible.
References
- 1. CDTA is a powerful chelating agent. [thinkdochemicals.com]
- 2. CDTA Chelating Agent Supplier for Effective Metal Ion Binding Solutions [thinkdochemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Overview of Isomerism- Chad's Prep® [chadsprep.com]
- 8. publications.iupac.org [publications.iupac.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of charged aerosol detector for purity assessment of protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. tainstruments.com [tainstruments.com]
- 16. This compound | 13291-61-7 [chemicalbook.com]
- 17. lehigh.edu [lehigh.edu]
- 18. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 21. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. idc-online.com [idc-online.com]
1,2-Cyclohexylenedinitrilotetraacetic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA)
This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound (CDTA), a prominent chelating agent with significant applications in research, medicine, and industry. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights into the synthesis process.
Introduction: The Significance of CDTA
This compound, also known as CDTA or DCTA, is a powerful aminopolycarboxylic acid chelating agent. Structurally similar to the well-known Ethylenediaminetetraacetic acid (EDTA), CDTA forms highly stable complexes with a wide range of metal ions.[1][2][3] Its rigid cyclohexane backbone imparts specific stereochemical constraints, leading to different complexation kinetics and thermodynamic stabilities compared to the more flexible EDTA. This unique characteristic makes CDTA an invaluable tool in various applications, including:
-
Analytical Chemistry: Used in complexometric titrations and as a masking agent for metal ions.
-
Medical Applications: Explored for use in chelation therapy to treat heavy metal poisoning and as a contrast agent in magnetic resonance imaging (MRI) after complexation with paramagnetic ions.
-
Industrial Processes: Employed to prevent or remove scale formation containing calcium and other cations.[1]
-
Phytoextraction: Utilized as a chelating agent to enhance the uptake of heavy metals like nickel from contaminated soil.[4]
This guide will focus on the most common and reliable synthetic route to CDTA, providing a robust protocol that can be adapted for various laboratory scales.
The Core Synthetic Strategy: Carboxymethylation of 1,2-Diaminocyclohexane
The most prevalent and efficient synthesis of CDTA involves the carboxymethylation of 1,2-diaminocyclohexane. This reaction is a nucleophilic substitution where the nitrogen atoms of the diamine attack the electrophilic carbon of a carboxymethylating agent, typically chloroacetic acid or its salt. The overall reaction is depicted below:
References
1,2-Cyclohexylenedinitrilotetraacetic acid molecular weight
An In-Depth Technical Guide to the Physicochemical Properties and Applications of 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA)
Introduction
This compound, commonly abbreviated as CDTA, is a powerful aminopolycarboxylic acid and a formidable chelating agent. Structurally, it is an analogue of the well-known ethylenediaminetetraacetic acid (EDTA), but with a cyclohexane ring backbone that imparts enhanced lipophilicity and pre-organizational rigidity.[1] This structural modification results in the formation of exceptionally stable complexes with a wide range of metal ions.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of CDTA's core properties, beginning with its precise molecular weight, is fundamental to its effective application. This guide provides a detailed examination of CDTA's physicochemical characteristics, its mechanism of action, synthesis, and its critical roles in scientific research and pharmaceutical development.
Section 1: Core Physicochemical Properties of CDTA
The foundational characteristics of a compound dictate its behavior in experimental and biological systems. The molecular weight of CDTA is a critical parameter for all stoichiometric calculations, from preparing standard solutions to interpreting analytical data.
| Property | Value | Source(s) |
| Molecular Weight | 346.33 g/mol | [1][2][3] |
| Molecular Formula | C₁₄H₂₂N₂O₈ | [1][2][4] |
| CAS Number | 482-54-2 | [1][2][3] |
| Appearance | White to off-white crystalline solid/powder | [1][5] |
| Melting Point | 213-216 °C | [4][5][6] |
| Solubility | Slightly soluble in water; Soluble in DMSO with heating | [1][6] |
| Storage | Room temperature, sealed in a dry environment away from moisture | [1][3] |
Note: Minor variations in molecular weight (e.g., 346.34) may be cited depending on the source and isotopic considerations.[4][7]
Section 2: The Chemistry of Chelation: Mechanism and Stability
The primary function of CDTA is its ability to form stable, water-soluble complexes with metal ions, effectively sequestering them and modulating their reactivity.[8] This process, known as chelation, is derived from the Greek word 'chele,' meaning claw, which aptly describes how the CDTA molecule envelops a central metal ion.
The CDTA molecule possesses six potential binding sites—two nitrogen atoms and four carboxylate groups—making it a hexadentate ligand. This multi-point attachment results in the formation of highly stable, five-membered chelate rings with the metal ion, a phenomenon known as the "chelate effect." The cyclohexane backbone restricts the conformational flexibility of the molecule, pre-organizing the donor atoms for metal binding, which contributes to the formation of more stable complexes compared to its linear analogue, EDTA.[1]
The stability of these metal-ligand complexes is quantified by the stability constant (log K). A higher log K value signifies a stronger affinity between the chelating agent and the metal ion, resulting in a more stable complex.[9] This value is critical for predicting which metal ion will be preferentially chelated in a multi-ion system; the metal forming the most stable complex will be sequestered first.[9]
Caption: Chelation of a metal ion by the hexadentate ligand CDTA.
Section 3: Synthesis and Purification Workflow
The synthesis of CDTA is a critical process for ensuring high-purity material for research and development. A common laboratory and industrial method involves the carboxymethylation of 1,2-cyclohexanediamine.
Experimental Protocol: Synthesis of CDTA
A study on the synthesis of CDTA optimized the reaction conditions for improved yield.[10] The process generally follows these steps:
-
Reactant Preparation: 1,2-cyclohexanediamine and chloroacetic acid are used as the primary reactants. The molar ratio of these reagents is a critical parameter influencing the final yield.[10]
-
Reaction: The reaction is typically carried out in an aqueous alkaline solution. Sodium hydroxide is added to neutralize the hydrochloric acid formed during the reaction and to maintain an optimal pH for the carboxymethylation.
-
Parameter Optimization: Key reaction conditions that are optimized include temperature and reaction time. An optimal temperature of 50°C and a reaction time of 7 hours have been reported to produce good yields.[10]
-
Precipitation & Isolation: After the reaction is complete, the solution is acidified with a strong acid, such as hydrochloric acid (HCl). This protonates the carboxylate groups, causing the free acid form of CDTA, which has low water solubility, to precipitate out of the solution.[5]
-
Purification: The crude CDTA is filtered and can be further purified by boiling with distilled water to remove residual HCl.[5] An alternative is to dissolve the product in an aqueous NaOH solution to form the disodium salt, followed by re-precipitation with HCl to yield a purer product.[5] The final product is then dried in a vacuum.
Caption: Simplified workflow for the synthesis and purification of CDTA.
Section 4: Analytical Methodologies for Quantification
Accurate quantification of CDTA in various matrices, particularly in biological samples, is essential for pharmacokinetic and toxicological studies in drug development. While specific protocols for CDTA are proprietary or application-dependent, general analytical strategies for complex molecules are applicable.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex biological matrices.[11] A "bottom-up" approach can be employed where the sample is processed and CDTA is detected based on its unique mass-to-charge ratio and fragmentation pattern. This method offers high sensitivity and specificity.[11]
-
Ligand-Binding Assays (LBAs): Assays like ELISA could theoretically be developed if specific antibodies to CDTA-metal complexes were generated.[12] However, this is less common for small molecules like CDTA compared to large biomolecules.
-
Real-Time PCR (for indirect measurement): In cellular studies, the effect of CDTA on gene expression can be quantified using real-time PCR.[13] This provides an indirect measure of its biological activity rather than its direct concentration.
The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the specific research question being addressed.[12]
Section 5: Applications in Research and Drug Development
The robust chelating properties of CDTA make it an invaluable tool in various scientific and industrial fields, including drug development.[14][15][16]
-
Heavy Metal Chelation Therapy: CDTA has been investigated for its ability to remove toxic heavy metals from biological systems. For instance, it has shown efficacy in reducing manganese ion concentrations in brain and liver tissues in animal models, suggesting a potential role in treating manganese-induced neurotoxicity.[1] Its use in environmental science for sequestering toxic metals like lead and cadmium from contaminated soil and water is also well-documented.[4][17][18]
-
Enzyme Inhibition and Study: In biochemistry and molecular biology, CDTA is used to remove essential metal ion cofactors from metalloenzymes, thereby inhibiting their activity.[18] This allows researchers to probe the function of these metal ions in biological pathways.
-
Drug Formulation and Stability: In pharmaceutical formulations, trace metal ions can catalyze degradation pathways, reducing the shelf-life of a drug product. CDTA can be used as an excipient to chelate these metal ions, thereby enhancing the stability of the final product.
-
Synthesis Intermediate: The reactive functional groups on the CDTA molecule make it a useful building block for synthesizing more complex molecules with tailored properties for specific applications in materials science and drug delivery.[8]
-
Biomarker and Diagnostic Tool Development: The development of tools to aid drug discovery is a critical part of the pharmaceutical industry.[19][20] Stable CDTA-metal complexes can be functionalized and used in the development of contrast agents for medical imaging or as components of diagnostic assays.
Conclusion
This compound is a high-avidity chelating agent whose utility is firmly grounded in its fundamental physicochemical properties. Its molecular weight of 346.33 g/mol and its unique stereochemistry, conferred by the cyclohexane ring, enable the formation of exceptionally stable metal complexes. This characteristic is leveraged across a spectrum of scientific disciplines, from environmental remediation to the intricate challenges of drug development. For the researcher and scientist, a thorough grasp of CDTA's molecular characteristics, chelation chemistry, and analytical quantification methods is paramount for harnessing its full potential to innovate and advance scientific discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 482-54-2|this compound|BLD Pharm [bldpharm.com]
- 4. This compound CAS#: 13291-61-7 [m.chemicalbook.com]
- 5. This compound | 13291-61-7 [chemicalbook.com]
- 6. CDTA (MONOHYDRATE) 99% AR - Biofine Chemical | Supplier of Chemicals [biofinechemical.com]
- 7. Manufacturers of this compound, 95%, CAS 482-54-2, C 1566, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 8. nbinno.com [nbinno.com]
- 9. chemistry.beloit.edu [chemistry.beloit.edu]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A method for the absolute quantification of cDNA using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. biostatistics.ca [biostatistics.ca]
- 17. CDTA | 482-54-2 [chemicalbook.com]
- 18. CDTA is a powerful chelating agent. [thinkdochemicals.com]
- 19. Has FDA’s Drug Development Tools Qualification Program Improved Drug Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Tools for Modern Drug Development: A US Perspective. — Scendea [scendea.com]
1,2-Cyclohexylenedinitrilotetraacetic acid solubility in water
An In-Depth Technical Guide to the Aqueous Solubility of 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the aqueous solubility of this compound (CDTA), a critical parameter for its application in research, analytical chemistry, and pharmaceutical development. We will delve into the physicochemical properties of CDTA, the factors governing its dissolution in water, standardized methodologies for its experimental determination, and the practical implications for laboratory work.
Introduction: The Significance of CDTA and Its Solubility
This compound, also known as CDTA, is a powerful aminopolycarboxylic acid and chelating agent. Structurally similar to the more common EDTA but with a cyclohexane backbone, CDTA forms highly stable complexes with a wide range of metal ions.[1] This property makes it invaluable in various scientific domains, from acting as a titrant in analytical chemistry to its use in chelation therapy and as a component in drug formulations.[2][3]
The efficacy of CDTA in these applications is fundamentally linked to its water solubility. For instance, in drug development, poor aqueous solubility is a major obstacle to achieving optimal drug delivery and absorption, potentially leading to reduced efficacy.[4] Understanding and controlling the solubility of CDTA is therefore paramount for formulating stable, effective solutions and for designing robust experimental and manufacturing processes.
Physicochemical Profile of CDTA
A foundational understanding of CDTA's physical and chemical properties is essential before exploring its solubility characteristics. These properties dictate its behavior in different solvent systems and conditions.
| Property | Value | Source(s) |
| Synonyms | CDTA, (1,2-Cyclohexylenedinitrilo)tetraacetic acid, Complexon IV | [5] |
| Molecular Formula | C₁₄H₂₂N₂O₈ | [6][7] |
| Molecular Weight | 346.33 g/mol (Anhydrous Basis) | [2][6] |
| Physical Form | White to off-white crystalline powder | [8][9][10] |
| Melting Point | 213-216 °C | [6][11] |
| pKa | 1.78 (Predicted) | [6][11] |
| Storage | Sealed in a dry place at room temperature | [6] |
Aqueous Solubility of CDTA: A Multifaceted Analysis
The solubility of CDTA in water is not a single, fixed value but is highly dependent on the specific conditions of the aqueous medium. Literature and supplier data present what may seem to be conflicting information, which can be reconciled by understanding the chemistry of the molecule.
Quantitative and Qualitative Solubility Data
| Description | Value / Condition | Source(s) |
| Quantitative (Predicted) | 425.4 g/L at 25°C | [6][11] |
| Qualitative (Acid Form) | "Slightly soluble in water", "Partially soluble in cold water" | [2][3][9][12] |
| Qualitative (Salt Form) | "Soluble in 1N sodium hydroxide and alkali solutions" | [2][3][9] |
| Organic Solvents | "Insoluble in most common organic solvents" | [2][3][9] |
The high predicted solubility value (425.4 g/L) likely represents the maximum possible solubility under ideal conditions or refers to the highly soluble deprotonated (salt) form. In practice, the free acid form of CDTA exhibits low intrinsic solubility in neutral water.[2][3][9][12] The key to solubilizing CDTA is through pH manipulation.
The Critical Role of pH
CDTA is a tetraprotic acid, meaning it has four acidic protons on its carboxyl groups that can be donated. The degree of ionization is directly controlled by the pH of the solution.
-
At Low pH (Acidic Conditions): The carboxyl groups are fully protonated (-COOH). In this non-ionized state, the molecule is less polar, leading to stronger intermolecular forces in the crystal lattice and consequently, low water solubility .
-
At High pH (Alkaline Conditions): As the pH increases, the carboxyl groups deprotonate to form carboxylate anions (-COO⁻). This process transforms CDTA into its salt form (e.g., disodium CDTA). This ionized form is significantly more polar and can readily form favorable interactions with water molecules, resulting in high water solubility .[2][3][9]
This relationship is the single most important factor for researchers to understand when preparing aqueous solutions of CDTA.
Caption: pH-dependent equilibrium of CDTA and its impact on water solubility.
Other Influencing Factors
While pH is dominant, other factors also modulate CDTA's solubility:
-
Temperature: For most solid solutes like CDTA, solubility in water increases as the temperature rises.[13][14] This is because the dissolution process is typically endothermic, and increased thermal energy helps overcome the lattice energy of the solid and promotes mixing.[4]
-
Particle Size: Smaller particles have a larger surface area-to-volume ratio, which can increase the rate of dissolution, allowing the solution to reach its saturation point more quickly. However, it does not change the thermodynamic solubility limit itself.[4][14]
-
Purity & Crystalline Form: The presence of impurities or different polymorphic (crystalline) forms can alter the solubility of a compound. Amorphous forms are generally more soluble than their stable crystalline counterparts.
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method, established by Higuchi and Connors, remains the gold standard for determining the thermodynamic solubility of a compound.[15] It is a self-validating system because the continued presence of excess solid solute at the end of the experiment confirms that the solution has reached equilibrium saturation.
Required Materials and Equipment
-
This compound (CDTA) powder
-
Purified water (Type I or equivalent)
-
Buffer solutions (e.g., phosphate, borate) at desired pH values
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Methodology
-
Preparation of Media: Prepare aqueous buffer solutions at the target pH values (e.g., pH 4.0, 7.4, 9.0) to assess pH-dependent solubility.
-
Addition of Solute: Add an excess amount of CDTA powder to a known volume of the prepared media in a flask. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached. A visual excess is required.
-
Equilibration: Seal the flasks securely and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is achieved.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. Alternatively, centrifuge the sample at high speed and carefully collect the supernatant. This step is critical to avoid artificially high results.
-
Quantification: Accurately dilute the clear filtrate with an appropriate solvent (e.g., the buffer solution used). Analyze the concentration of dissolved CDTA using a validated analytical method such as HPLC-UV. A standard calibration curve prepared with known concentrations of CDTA is required for accurate quantification.[16]
Caption: Standard workflow for the shake-flask solubility determination method.
Practical Implications in Research and Development
-
Formulation Science: For parenteral (injectable) drug products, CDTA must be fully dissolved. This is almost always achieved by forming a salt through the addition of a base like sodium hydroxide to raise the pH. This guide's data informs the amount of alkalizing agent needed.
-
Analytical Chemistry: When using CDTA as a titrant, it is prepared as a standard solution of its disodium salt to ensure complete dissolution and stability.[17] The insolubility of the acid form in neutral water makes direct preparation impossible.
-
Drug Discovery: High-throughput solubility assays, often based on kinetic solubility principles, are used in early discovery to quickly screen compounds.[16] While less precise than the shake-flask method, they provide essential data for prioritizing candidates.[15]
Conclusion
The aqueous solubility of this compound is a nuanced property critically dependent on pH. While the free acid form exhibits limited solubility in neutral water, its deprotonated salt forms are highly soluble in alkaline solutions. For scientists and researchers, a thorough understanding of this pH-dependent behavior, coupled with robust experimental methods like the shake-flask technique, is essential for the successful application of CDTA in any field. This knowledge empowers the rational design of formulations, the accuracy of analytical procedures, and the overall integrity of scientific research involving this potent chelating agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (1,2-Cyclohexylenedinitrilo)tetraacetic Acid, Reagent - CD Formulation [formulationbio.com]
- 3. TRANS-1,2-DIAMINOCYCLOHEXANE-N,N,N',N'-TETRAACETIC ACID MONOHYDRATE | 125572-95-4 [chemicalbook.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. 1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid | C14H22N2O8 | CID 10213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 13291-61-7 [m.chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | 13291-61-7 [chemicalbook.com]
- 9. CDTA monohydrate, Hi-AR™/ACS [himedialabs.com]
- 10. CDTA (MONOHYDRATE) 99% AR - Biofine Chemical | Supplier of Chemicals [biofinechemical.com]
- 11. 13291-61-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 14. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. carlroth.com:443 [carlroth.com:443]
1,2-Cyclohexylenedinitrilotetraacetic acid stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA)
Foreword: The Critical Role of Chelation Integrity in Scientific Research
This compound, commonly known as CDTA, is a powerful aminopolycarboxylic acid and a formidable chelating agent, indispensable in numerous scientific and industrial applications.[1][2] From environmental remediation and analytical chemistry to advanced applications in drug development and molecular biology, its efficacy is predicated on its ability to form stable, soluble complexes with metal ions.[1][2][3] The integrity of CDTA is not merely a matter of reagent purity but the bedrock upon which the validity of experimental outcomes rests. An improperly stored or degraded chelator can lead to inconsistent results, compromised product efficacy, and significant financial and temporal losses.
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for understanding and managing the stability and storage of CDTA. Moving beyond simple procedural lists, we will delve into the causality behind best practices, ensuring that every protocol is a self-validating system grounded in chemical principles.
The Molecular Basis of CDTA's Chelating Power and Inherent Vulnerabilities
CDTA's function is dictated by its molecular structure: a cyclohexane ring providing a rigid backbone for four N-linked acetate arms.[3] This pre-organized, tetradentate structure allows it to "claw" onto a metal ion, forming multiple coordination bonds that result in an exceptionally stable metal-ligand complex.[1][4] However, the very functional groups that grant this power—the nitrogen and carboxyl groups—are also its primary points of vulnerability to degradation.
| Property | Value | Source |
| Synonyms | CDTA, CyDTA, trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid | [5][6] |
| Molecular Formula | C₁₄H₂₂N₂O₈ | [5][6] |
| Molecular Weight | 346.34 g/mol | [5][6] |
| Appearance | White to off-white powder/solid | [5][6] |
| Melting Point | 213-216 °C (decomposes) | [5][6] |
| General Stability | Stable under recommended conditions | [5][6][7] |
Understanding the factors that can compromise these functional groups is the first step toward ensuring the long-term viability of your CDTA stocks.
Key Factors Governing the Stability of CDTA
The chemical stability of any reagent is a function of its environment.[8] For CDTA, the primary variables that must be rigorously controlled are temperature, pH, light, and chemical compatibility. Neglecting any one of these can initiate a cascade of degradation.
Caption: Key environmental factors influencing the degradation and stability of CDTA.
Temperature: The Accelerator of Decay
Elevated temperatures increase the kinetic energy of molecules, accelerating the rate of chemical degradation.[8] For CDTA, this can manifest as decarboxylation or other breakdown processes.
-
Solid CDTA: Must be stored in a cool, dry place.[9][10] Room temperature is generally acceptable, but avoiding locations with significant temperature fluctuations, such as near heating vents or in direct sunlight, is critical.
-
CDTA Solutions: For long-term storage, freezing is recommended. Aqueous solutions are susceptible to microbial growth at room temperature, and even refrigeration may not be sufficient to halt slow degradation over many months. A study suggests that stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.[3]
pH: The Modulator of Chelation
The pH of a CDTA solution is arguably the most critical factor influencing its chelating ability. The stability of the metal-CDTA complex is highly pH-dependent.[11][12]
-
Acidic Conditions (Low pH): In highly acidic solutions, the carboxylate groups of CDTA become protonated. This neutralizes their negative charge, drastically reducing their ability to coordinate with positive metal ions and thereby lowering the stability of the chelate.[11]
-
Alkaline Conditions (High pH): While CDTA itself is stable at high pH, its effectiveness for certain metals can decrease. At high pH levels, many metal ions (like iron) will precipitate out of solution as insoluble hydroxides, competing with the chelation reaction.[11]
Therefore, the optimal pH for a CDTA solution depends entirely on the specific metal ion being chelated and its hydrolysis constants. The solution must be buffered appropriately for the intended application.
Light and Oxidation: The Silent Degraders
-
Light Exposure: While not as acutely sensitive as some biological molecules, prolonged exposure to UV light can contribute to the degradation of many organic compounds.[8] As a best practice, both solid CDTA and its solutions should be stored in opaque or amber containers to minimize photodegradation.
-
Chemical Incompatibility: CDTA is incompatible with strong oxidizing agents.[5][6][9] These chemicals can forcibly remove electrons from the CDTA molecule, leading to its decomposition and a complete loss of function. It is imperative to store CDTA away from substances like peroxides, chromic acid, and permanganates.[13]
Comprehensive Storage and Handling Protocols
Adherence to strict storage and handling protocols is non-negotiable for maintaining the long-term stability and performance of CDTA.
Storage Condition Summary
| Form | Condition | Rationale | Recommended Practice |
| Solid | Temperature | Prevents thermal degradation. | Store in a cool, dry, well-ventilated place.[9][10][14] |
| Atmosphere | CDTA is hygroscopic; moisture absorption can lead to caking and hydrolysis. | Store in a tightly sealed container to protect from moisture.[5][14] | |
| Incompatibilities | Strong oxidizing agents will degrade CDTA. | Segregate from strong oxidizers.[5][6][9] | |
| Aqueous Solution | Temperature | Minimizes thermal/microbial degradation for long-term viability. | Store at 4°C for short-term use; -20°C for up to 1 month, or -80°C for up to 6 months.[3][15] |
| Light | Prevents potential photodegradation. | Use amber or opaque containers.[8] | |
| Container | Prevents leaching of metal ions that would be chelated by the CDTA solution. | Use high-quality, metal-free plastic or borosilicate glass. | |
| pH | Maintains the optimal protonation state for chelation. | Buffer solutions to a pH appropriate for the target metal ion. |
Protocol: Preparation of a 0.05 M Standardized CDTA Solution
This protocol outlines the preparation of a standard CDTA solution, a common requirement in analytical and research settings. The causality behind using the disodium salt is its significantly higher aqueous solubility compared to the free acid form.
Materials:
-
This compound (CDTA) or its disodium salt
-
Sodium Hydroxide (NaOH), pellets or concentrated solution
-
High-purity, deionized water
-
Calibrated analytical balance
-
Volumetric flask (e.g., 1000 mL)
-
Calibrated pH meter
Methodology:
-
Calculate Mass: For a 1000 mL solution of 0.05 M CDTA (MW: 346.34 g/mol ), calculate the required mass: 0.05 mol/L * 1 L * 346.34 g/mol = 17.317 g.
-
Weighing: Accurately weigh the calculated amount of CDTA powder onto weighing paper using an analytical balance.
-
Initial Dissolution: Add approximately 800 mL of deionized water to a beaker.
-
Solubilization (Critical Step): CDTA free acid has very low water solubility. Slowly add NaOH while stirring to raise the pH. The carboxyl groups will deprotonate, forming the highly soluble sodium salt. Add the weighed CDTA powder to the stirring solution. Continue to add NaOH dropwise until all the CDTA has dissolved completely.
-
Expert Insight: This step is crucial. Attempting to dissolve the free acid without pH adjustment will be unsuccessful. If starting with the disodium salt, less (or no) NaOH will be required.
-
-
pH Adjustment: Once dissolved, use a calibrated pH meter to adjust the solution to the desired final pH (often near neutral, ~pH 7-8, for a general stock solution) using dilute NaOH or HCl.
-
Final Volume: Quantitatively transfer the dissolved solution to a 1000 mL volumetric flask. Rinse the beaker several times with deionized water, adding the rinsate to the flask. Carefully add deionized water to the calibration mark.
-
Homogenization & Storage: Stopper the flask and invert it multiple times to ensure a homogenous solution. Transfer to a clearly labeled, airtight, and light-protected storage bottle. Store according to the temperature guidelines in the table above.
Quality Control Workflow: A Self-Validating System
Storing a reagent correctly is only half the battle; verifying its integrity over time is essential for trustworthy science. This workflow ensures that your CDTA solution maintains its effective concentration.
References
- 1. CDTA is a powerful chelating agent. [thinkdochemicals.com]
- 2. CDTA Chelating Agent Supplier for Effective Metal Ion Binding Solutions [thinkdochemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. aecochemical.com [aecochemical.com]
- 6. This compound | 13291-61-7 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. media.coreandmain.com [media.coreandmain.com]
- 11. wellyoutech.com [wellyoutech.com]
- 12. The effect of temperature and pH variations on the surface tension of EDTA solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.beloit.edu [chemistry.beloit.edu]
- 14. echemi.com [echemi.com]
- 15. abmole.com [abmole.com]
An In-Depth Technical Guide to 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Cyclohexylenedinitrilotetraacetic acid, commonly known by the acronym CDTA, is a powerful aminopolycarboxylic acid chelating agent. Structurally similar to the well-known ethylenediaminetetraacetic acid (EDTA), CDTA features a cyclohexane ring backbone, which imparts unique properties to the molecule, including enhanced thermodynamic stability of its metal complexes. This guide provides a comprehensive overview of CDTA, from its fundamental chemical identifiers to its applications and the underlying principles of its function.
Section 1: Chemical Identity and Synonyms
A thorough understanding of a chemical compound begins with its unambiguous identification. CDTA is known by a variety of names and is registered under several CAS numbers, which can vary based on its isomeric form and hydration state.
Primary Chemical Name and Structure
-
Systematic Name: 2-[[2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid
-
Common Name: this compound
-
Molecular Formula: C₁₄H₂₂N₂O₈
-
Molecular Weight: 346.33 g/mol (anhydrous)
The structure of CDTA is characterized by a cyclohexane-1,2-diamine core, with four carboxymethyl groups attached to the nitrogen atoms. The trans isomer is the most common and is the focus of this guide.
Synonyms and Common Abbreviations
In scientific literature and commercial products, CDTA is referred to by a multitude of synonyms. Awareness of these is crucial for comprehensive literature searches and product sourcing.
| Synonym | Abbreviation | Notes |
| trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid | DCTA | A frequently used and more descriptive chemical name. |
| Komplexon IV | A trade name. | |
| Titriplex IV | A trade name for the analytical reagent grade.[1] | |
| Cyclohexanediaminetetraacetic acid | A simplified, common synonym.[2][3][4] | |
| (1,2-Cyclohexylenedinitrilo)tetraacetic Acid | Another variation of the systematic name.[5][6] | |
| Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)- | A name based on the glycine subunits. | |
| rel-N,N′-(1R,2R)-1,2-Cyclohexanediylbis[N-(carboxymethyl)glycine] | A stereochemically descriptive name.[7] |
CAS Registry Numbers
The Chemical Abstracts Service (CAS) has assigned several numbers to CDTA, primarily distinguishing between the anhydrous form and its monohydrate.
| Form | CAS Number |
| Anhydrous | 13291-61-7[8][9][10][11] |
| Monohydrate | 125572-95-4[12][13][14][15][16][17] |
| Unspecified | 482-54-2[18] |
Section 2: The Chelation Mechanism and Comparative Advantages
CDTA's utility stems from its function as a hexadentate ligand, meaning it can form six coordinate bonds with a single metal ion. This multidentate nature results in the formation of highly stable, water-soluble metal complexes, a phenomenon known as the chelate effect.
The Chelation Process
The two nitrogen atoms and the four carboxylate groups of the fully deprotonated CDTA molecule act as electron-pair donors, enveloping a metal cation in a cage-like structure. This sequesters the metal ion, rendering it chemically inert in many reactions. The cyclohexane backbone pre-organizes the ligand into a favorable conformation for metal binding, contributing to the high stability of its complexes.[19]
Comparative Advantages over EDTA
While EDTA is a widely used chelating agent, CDTA offers several distinct advantages in specific applications:
-
Higher Stability Constants: For many metal ions, particularly divalent and trivalent cations, CDTA forms more thermodynamically stable complexes than EDTA. This is attributed to the conformational rigidity imparted by the cyclohexane ring.
-
Slower Reaction Kinetics: The formation and dissociation of CDTA-metal complexes are generally slower than those of EDTA. This can be advantageous in applications where a more controlled and irreversible chelation is desired.
-
Enhanced Lipophilicity: The cyclohexane ring increases the lipophilicity of CDTA compared to EDTA, which can be beneficial in applications requiring transport across biological membranes or partitioning into non-aqueous phases.[19]
Quantitative Data: Stability Constants
The stability of a metal-chelate complex is quantified by its formation constant (K) or, more commonly, its logarithm (log K). Higher log K values indicate greater complex stability.
| Metal Ion | Log K (CDTA) |
| Zr(IV) | 29.6 ± 0.2 |
Note: This table will be expanded as more critically evaluated data becomes available.
Section 3: Key Applications and Experimental Protocols
CDTA's potent chelating ability makes it a valuable tool in a wide range of scientific and industrial fields.
Major Fields of Application
-
Analytical Chemistry: As a titrant in complexometric titrations for the determination of metal ion concentrations.
-
Environmental Remediation: For the removal of heavy metals from contaminated soil and water.[20]
-
Drug Development and Biological Research: As a metal scavenger to study the role of metal ions in biological systems and to prevent metal-catalyzed degradation of pharmaceuticals.
-
Agriculture: In fertilizers to enhance the bioavailability of micronutrients to plants.[20]
Experimental Protocol: Complexometric Titration of Zinc(II) with CDTA
This protocol provides a detailed, self-validating method for the determination of zinc ion concentration using CDTA as the titrant.
Objective: To accurately determine the concentration of a zinc(II) solution by manual titration with a standardized CDTA solution.
Principle: Zinc ions form a stable, colorless complex with CDTA. An indicator, Eriochrome Black T (EBT), which forms a wine-red complex with zinc, is used to detect the endpoint. As CDTA is added, it displaces the EBT from the zinc ions. At the endpoint, all the zinc is complexed with CDTA, and the indicator reverts to its free, blue form.
Materials:
-
Standard 0.01 M CDTA solution
-
Unknown zinc(II) solution
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T indicator
-
Deionized water
-
50 mL burette, 25 mL pipette, 250 mL conical flasks
Procedure:
-
Preparation of the Burette:
-
Rinse the 50 mL burette twice with small portions of the standard 0.01 M CDTA solution.
-
Fill the burette with the CDTA solution, ensuring no air bubbles are trapped in the tip.
-
Record the initial burette reading to two decimal places.
-
-
Preparation of the Analyte:
-
Using a 25 mL pipette, transfer 25.00 mL of the unknown zinc(II) solution into a 250 mL conical flask.
-
Add approximately 75 mL of deionized water.
-
Add 2 mL of the ammonia-ammonium chloride buffer (pH 10).
-
Add 2-3 drops of Eriochrome Black T indicator. The solution should turn a distinct wine-red color.
-
-
Titration:
-
Titrate the zinc solution with the standard CDTA solution, swirling the flask continuously.
-
As the endpoint is approached, the color will begin to show flashes of purple. At this stage, add the titrant dropwise.
-
The endpoint is reached when the solution turns from wine-red to a clear sky blue.
-
Record the final burette reading to two decimal places.
-
-
Replicates and Data Analysis:
-
Repeat the titration at least two more times to obtain concordant results (titers agreeing within 0.1 mL).
-
Calculate the volume of CDTA solution used for each titration.
-
Calculate the average volume of CDTA solution used from the concordant results.
-
Calculation:
The reaction between Zn²⁺ and CDTA has a 1:1 stoichiometry.
Moles of CDTA = Molarity of CDTA × Volume of CDTA (in L)
Moles of Zn²⁺ = Moles of CDTA
Molarity of Zn²⁺ = Moles of Zn²⁺ / Volume of Zn²⁺ solution (in L)
Self-Validation:
The precision of the results, as indicated by the agreement between replicate titrations, serves as an internal validation of the technique. For external validation, a certified reference material of a known zinc concentration can be analyzed using the same procedure.
Section 4: Synthesis of CDTA
The most common laboratory synthesis of trans-CDTA involves the carboxymethylation of trans-1,2-diaminocyclohexane.
Reaction Scheme:
trans-1,2-diaminocyclohexane + 4 Chloroacetic Acid → trans-1,2-Cyclohexylenedinitrilotetraacetic Acid + 4 HCl
Typical Procedure:
-
Dissolve chloroacetic acid in deionized water in a reaction vessel.
-
Neutralize the chloroacetic acid with a suitable base (e.g., sodium hydroxide) at a low temperature.
-
Add trans-1,2-diaminocyclohexane to the neutralized solution.
-
Heat the reaction mixture under reflux for several hours.
-
Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the CDTA.
-
Filter, wash, and dry the crude CDTA.
-
Recrystallize the crude product from hot water to obtain purified CDTA.[21]
Section 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling CDTA.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste CDTA and its solutions in accordance with local, state, and federal regulations.
References
- 1. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "The thermodynamics (log K, [Delta]H°, [Delta]S°, [Delta]Cp°) of metal " by Harlin Dee Johnston [scholarsarchive.byu.edu]
- 4. DE102004005906B3 - Process for the preparation of 1,2-diaminocylohexane-platinum (II) complexes - Google Patents [patents.google.com]
- 5. Advantages of a combined method of decalcification compared to EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 9. Evidence for a common metal ion-dependent transition in the 4-carboxyglutamic acid domains of several vitamin K-dependent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. gldbirdgel.com [gldbirdgel.com]
- 13. Evaluation of the effect of EDTA, EGTA and CDTA on dentin adhesiveness and microleakage with different root canal sealers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. Separation of trans-1,2-cyclohexanediaminetetra-acetic acid chelates of bismuth(III), iron(III) and copper(II) by reversed-phase paired-ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PDR: NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows [data.nist.gov]
- 19. Estimation of Zinc by EDTA | DOCX [slideshare.net]
- 20. Imaging of Transmetallation and Chelation Phenomena Involving Radiological Contrast Agents in Mineral-Rich Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CDTA synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Chelation Mechanism of 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA)
Abstract
1,2-Cyclohexylenedinitrilotetraacetic acid, commonly known as CDTA, is a powerful aminopolycarboxylic acid chelating agent with significant applications across analytical chemistry, medicine, and industrial processes.[1][2] Structurally analogous to the well-known Ethylenediaminetetraacetic acid (EDTA), CDTA distinguishes itself through a rigid cyclohexane backbone, which pre-organizes the ligand for metal ion coordination, resulting in the formation of exceptionally stable metal complexes.[3] This guide provides an in-depth exploration of the core mechanisms governing CDTA chelation, its unique stereochemical advantages, thermodynamic properties, and practical applications for researchers, scientists, and drug development professionals.
Introduction: Beyond EDTA - The Structural Advantage of CDTA
Chelating agents are multidentate ligands that bind to a single central metal ion, forming stable, ring-like structures called chelates.[4] This "claw-like" grip, known as the chelate effect, results in complexes that are significantly more stable than those formed by comparable monodentate ligands. While EDTA is the most ubiquitous aminopolycarboxylic acid chelator, CDTA offers distinct advantages rooted in its molecular architecture.
CDTA replaces the flexible ethylene bridge of EDTA with a more rigid trans-1,2-cyclohexylene group.[3] This structural constraint locks the two nitrogen atoms and their associated acetate arms into a conformation that is sterically optimized for coordinating with a metal ion. This "pre-organization" minimizes the entropic penalty associated with the ligand wrapping around the metal, leading to faster complexation kinetics and higher thermodynamic stability for many metal ions compared to EDTA.[3]
References
Methodological & Application
1,2-Cyclohexylenedinitrilotetraacetic acid as a ligand for lanthanide shift reagents
An Application Guide to 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA) as a Superior Ligand for Lanthanide Shift Reagents in NMR Spectroscopy
Introduction: Overcoming Complexity in NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for molecular structure elucidation. However, for complex organic molecules, particularly those in the pharmaceutical and natural product sectors, ¹H and ¹³C NMR spectra frequently suffer from severe signal overlap, where distinct resonances merge into uninterpretable multiplets.[1] This spectral complexity can obscure vital structural information, hindering research and development. Lanthanide Shift Reagents (LSRs) are paramagnetic complexes that reversibly bind to a substrate, inducing significant changes in the chemical shifts of nearby nuclei, thereby resolving signal overlap without requiring higher-field spectrometers.[1][2][3]
The efficacy of an LSR is critically dependent on the organic ligand that chelates the paramagnetic lanthanide ion. This guide focuses on this compound (CDTA) as a ligand, detailing its advantages and providing comprehensive protocols for its use.
The Ligand's Role and the Superiority of CDTA
An ideal ligand for an LSR must form a stable, soluble, and coordinatively unsaturated complex with the lanthanide ion, allowing the substrate to bind. While traditional LSRs often employ β-diketonate ligands like dipivaloylmethane (dpm) or heptafluoro-2,2-dimethyl-3,5-octanedione (fod), these can lead to challenges.[4] The complexes formed with flexible ligands exist in multiple rapidly interconverting isomeric forms in solution, which can complicate the precise interpretation of the induced shifts.[5]
This is where CDTA offers a distinct advantage.
Why CDTA is a Premier Choice:
-
Structural Rigidity: The trans-1,2-cyclohexylene backbone of CDTA imparts significant conformational rigidity to the resulting lanthanide complex.[6] This rigidity reduces the number of isomers in solution, leading to a more defined magnetic susceptibility tensor and, consequently, more reliable and interpretable lanthanide-induced shifts (LIS).
-
High Stability: CDTA is a powerful chelating agent that forms exceptionally stable 1:1 complexes with trivalent lanthanide ions.[6][7] This high stability minimizes the dissociation of the free lanthanide ion into the solution, which is crucial because free Ln³⁺ ions cause severe line broadening in the NMR spectrum.
-
Inherent Chirality: The most common form, trans-1,2-CDTA, is a chiral molecule. When complexed with a lanthanide ion, it creates a chiral LSR. This is invaluable for the analysis of enantiomeric mixtures, as the LSR will form diastereomeric complexes with each enantiomer of a chiral substrate, resulting in separate, quantifiable signals in the NMR spectrum.[2][8]
Mechanism of Action: The Pseudocontact Shift
The primary mechanism by which Ln-CDTA complexes induce shifts is the pseudocontact shift (PCS). This is a through-space dipolar interaction between the magnetic moment of the unpaired electrons on the lanthanide ion and the magnetic moment of the nucleus being observed.[9][10] The magnitude of the PCS (Δδ) for a given nucleus is described by the McConnell-Robertson equation:
Δδ = K * (3cos²θ - 1) / r³
Where:
-
K is a constant related to the magnetic anisotropy of the specific lanthanide ion.
-
r is the distance between the lanthanide ion and the nucleus.
-
θ is the angle between the principal magnetic axis of the complex and the vector connecting the lanthanide to the nucleus.
This relationship highlights that the induced shift is exquisitely sensitive to the geometry of the LSR-substrate adduct, providing a powerful tool for 3D structural analysis.[11]
Core Protocols
Protocol 1: Synthesis of the [Ln(CDTA)(H₂O)ₓ]⁻ Complex
This protocol describes the synthesis of the anionic lanthanide-CDTA complex. Europium (Eu³⁺) is used as an example, as it typically induces downfield shifts with minimal line broadening.[4][12]
Rationale: The synthesis is a straightforward aqueous chelation reaction. By using a slight excess of the CDTA ligand, we ensure that all the paramagnetic lanthanide ion is complexed, preventing the presence of free Ln³⁺ which causes undesirable line broadening. The pH is adjusted to fully deprotonate the carboxylic acid groups of CDTA, ensuring strong chelation.
Materials:
-
This compound (CDTA), monohydrate (FW: 364.35 g/mol )
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O) (FW: 366.41 g/mol )
-
Sodium hydroxide (NaOH), 1.0 M solution
-
Deionized water
-
pH meter or pH paper
-
Magnetic stirrer and stir bar
-
Lyophilizer or rotary evaporator
Procedure:
-
Ligand Dissolution: In a 100 mL beaker, dissolve 364 mg (1.0 mmol) of CDTA in ~40 mL of deionized water.
-
pH Adjustment: While stirring, slowly add 1.0 M NaOH dropwise until the CDTA is fully dissolved and the pH of the solution is stable between 6.5 and 7.0. This forms the tetrasodium salt of CDTA in solution.
-
Lanthanide Addition: In a separate beaker, dissolve 366 mg (1.0 mmol) of EuCl₃·6H₂O in 10 mL of deionized water.
-
Complexation: Slowly add the EuCl₃ solution to the stirring CDTA solution. A slight cloudiness may appear but should redissolve.
-
Reaction Completion: Allow the mixture to stir at room temperature for at least 2 hours to ensure complete complexation.
-
Final pH Check: Check the pH of the final solution. It should be near neutral. Adjust if necessary with dilute NaOH or HCl.
-
Isolation: The resulting solution contains the [Eu(CDTA)(H₂O)ₓ]⁻ complex. This solution can be used directly for NMR experiments if the final concentration is known, or the complex can be isolated as a solid salt by lyophilization (freeze-drying) or careful removal of water via rotary evaporation.
Validation: The formation of the complex can be confirmed by techniques such as mass spectrometry. The absence of significant line broadening in a test NMR sample confirms the absence of substantial free Eu³⁺.
Protocol 2: Application of Ln-CDTA as a Shift Reagent
This protocol details a titration experiment to resolve overlapping signals in a substrate, using 1-hexanol as an example.
Rationale: A titration approach is the most robust method for applying an LSR.[13] By acquiring spectra at multiple LSR:substrate molar ratios, one can track the movement of each signal, unambiguously assign resonances that were previously overlapped, and extrapolate back to a 0:1 ratio to find the original chemical shifts.
Materials:
-
Substrate (e.g., 1-hexanol)
-
Deuterated solvent (e.g., D₂O for the water-soluble Na[Eu(CDTA)] complex, or CDCl₃ if the complex and substrate are prepared in an organic-soluble form)
-
Stock solution of the Ln-CDTA complex of known concentration (prepared from Protocol 1)
-
High-precision microsyringe
-
NMR spectrometer and tubes
Procedure:
-
Sample Preparation: Prepare an NMR sample containing a known concentration of your substrate in the chosen deuterated solvent. For 1-hexanol in CDCl₃, a concentration of ~0.1 M is a good starting point.
-
Acquire Reference Spectrum: Obtain a standard ¹H NMR spectrum of the substrate alone. This is your crucial reference (molar ratio 0:1).
-
First Addition: Using a microsyringe, add a small, precise volume of the Ln-CDTA stock solution to the NMR tube to achieve a low molar ratio (e.g., 0.1 equivalents of LSR to substrate).
-
Acquire Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum. Note the changes in chemical shifts for all protons.
-
Iterative Additions: Continue adding the LSR stock solution in small increments (e.g., to achieve molar ratios of 0.2, 0.3, 0.5, 0.7, and 1.0) and acquire a spectrum after each addition.
-
Data Analysis: Plot the chemical shift (δ) of each proton signal as a function of the [LSR]/[Substrate] molar ratio. The resulting linear plots confirm the formation of a 1:1 complex and allow for confident assignment of the signals. The signal that moves the most is closest to the binding site (the hydroxyl group in 1-hexanol).
Data Interpretation & Key Considerations
Choosing the Right Lanthanide: The choice of lanthanide ion is critical and depends on the desired outcome.
| Lanthanide Ion | Direction of Pseudocontact Shift | Relative Shift Magnitude | Line Broadening | Primary Use |
| Eu³⁺ | Downfield (Positive Δδ) | Moderate | Low | Standard spectral simplification |
| Pr³⁺ | Upfield (Negative Δδ) | Moderate | Low | Standard spectral simplification |
| Yb³⁺ | Upfield (Negative Δδ) | Large | Moderate | Large spectral dispersion needed |
| Dy³⁺ | Upfield (Negative Δδ) | Very Large | High | Structural biology, requires careful use |
| Tm³⁺ | Upfield (Negative Δδ) | Very Large | High | Structural biology, requires careful use |
| Gd³⁺ | (Isotropic) | N/A | Extreme | Not used as a shift reagent; used as a relaxation agent (MRI) |
Data synthesized from multiple sources for illustrative purposes.[12][14][15]
Limitations and Troubleshooting:
-
Line Broadening: While CDTA complexes are stable, some line broadening is inevitable.[16] Lanthanides with short electronic relaxation times (like Eu³⁺ and Pr³⁺) are preferred to minimize this effect. If broadening is severe, reduce the concentration of the LSR or check the purity of the complex.
-
Substrate Requirements: The substrate must possess a Lewis basic site (e.g., -OH, -NH₂, C=O, ester) to coordinate with the lanthanide ion.[17] Non-coordinating molecules will not experience a significant induced shift.
-
Stoichiometry: The linear relationship between Δδ and the molar ratio typically holds for ratios up to ~1.0. Beyond this, the formation of 1:2 (LSR:Substrate) complexes can occur, leading to non-linearity and more complex analysis.[18]
Conclusion
This compound (CDTA) stands out as a highly effective ligand for the creation of robust and reliable lanthanide shift reagents. Its inherent structural rigidity and ability to form stable complexes minimize common issues like isomeric ambiguity and excessive line broadening. The protocols provided herein offer a validated framework for the synthesis and application of Ln-CDTA reagents, empowering researchers to deconstruct complex NMR spectra and extract unambiguous structural information critical for advancing chemical and pharmaceutical research.
References
- 1. youtube.com [youtube.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes [ineosopen.org]
- 11. youtube.com [youtube.com]
- 12. scribd.com [scribd.com]
- 13. mdpi.com [mdpi.com]
- 14. NMR Relaxivities of Paramagnetic Lanthanide-Containing Polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. farmaciajournal.com [farmaciajournal.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. youtube.com [youtube.com]
- 18. repository.ubn.ru.nl [repository.ubn.ru.nl]
Application and Protocol Guide: 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA) in Environmental Sample Analysis
Introduction: The Role of CDTA in Modern Environmental Chemistry
The accurate quantification and speciation of metal ions in environmental matrices such as water, soil, and sediment are paramount for assessing ecosystem health, ensuring regulatory compliance, and designing effective remediation strategies.[1][2] Among the arsenal of analytical tools available to environmental scientists, chelating agents play a critical role in sequestering, extracting, and enabling the detection of metal ions. 1,2-Cyclohexylenedinitrilotetraacetic acid, commonly known as CDTA, is a powerful aminopolycarboxylic acid that functions as a hexadentate ligand, forming highly stable, water-soluble complexes with a wide array of di- and trivalent metal ions.[3]
CDTA's rigid cyclohexane backbone structurally differentiates it from the more flexible, linear analogue, ethylenediaminetetraacetic acid (EDTA). This structural rigidity results in a significant thermodynamic advantage, known as the chelate effect, leading to the formation of metal-CDTA complexes that are often several orders of magnitude more stable than their metal-EDTA counterparts. This enhanced stability is a key reason for its selection in specific analytical protocols, as it allows for more efficient metal extraction and sharper titration endpoints, minimizing interference and improving analytical accuracy. This guide provides an in-depth exploration of CDTA's applications in environmental analysis, complete with detailed protocols for researchers and laboratory professionals.
Physicochemical Properties and Structural Information
A foundational understanding of CDTA's properties is essential for its effective application.
| Property | Value | Reference |
| Chemical Name | This compound | IUPAC Nomenclature |
| Synonyms | CDTA, Titriplex IV | PanReac AppliChem[4] |
| CAS Number | 13291-61-7 | ChemicalBook[5] |
| Molecular Formula | C₁₄H₂₂N₂O₈ | CD Formulation[6] |
| Molecular Weight | 346.33 g/mol (anhydrous) | CD Formulation[6] |
| Appearance | White crystalline powder | ChemicalBook[5] |
| Solubility | Slightly soluble in water; Soluble in alkaline solutions (e.g., NaOH) | CD Formulation[6] |
| Melting Point | 213-216 °C | ChemicalBook[5] |
Core Applications in Environmental Analysis
CDTA's utility in environmental science is primarily centered on two areas: the determination of total metal concentrations and the operational speciation of metals to assess bioavailability and mobility.
Determination of Total Metal Concentrations
CDTA is extensively used in the quantification of metal ions, particularly in aqueous samples. Its ability to form strong, stoichiometric 1:1 complexes makes it an ideal titrant in complexometric titrations . This classical analytical method remains a cost-effective and reliable technique for determining parameters like total water hardness (the combined concentration of Ca²⁺ and Mg²⁺).[7]
Furthermore, CDTA serves as a crucial component in colorimetric and spectrophotometric methods. By forming a colored complex with a target metal ion or by participating in a substitution reaction with a colored metal-indicator complex, it allows for the quantification of metals via their light-absorbing properties.[8]
Speciation and Bioavailability Assessment
The total concentration of a metal in soil or sediment does not accurately reflect its environmental risk. It is the metal's speciation—its distribution among different physical and chemical forms—that dictates its mobility, bioavailability, and toxicity. Chelating agents like CDTA are used in single and sequential extraction procedures to operationally define different metal fractions.[5]
A CDTA extraction is designed to mobilize metals from "labile" or "exchangeable" fractions, including those weakly adsorbed to mineral surfaces, bound to carbonates, and associated with organic matter.[5] The concentration of metals in the CDTA extract is often considered a proxy for the potentially bioavailable fraction—the portion that could be taken up by plants or other organisms.[2] This approach is fundamental in ecological risk assessment and in designing soil remediation strategies like soil washing or chelate-assisted phytoextraction.
Visualization of the Chelation Mechanism
The effectiveness of CDTA stems from its ability to form a stable, cage-like structure around a central metal ion, bonding through its two nitrogen atoms and four carboxylate oxygen atoms.
Caption: Hexadentate chelation of a metal ion (M²⁺) by CDTA.
Quantitative Data: Stability of Metal-CDTA Complexes
The selectivity and effectiveness of CDTA are quantitatively described by the stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The data below, compiled from authoritative sources like the NIST Standard Reference Database 46, illustrates the exceptional stability of CDTA complexes compared to EDTA for many environmentally relevant metals.[1][3]
| Metal Ion | log K (CDTA) | log K (EDTA) |
| Ca²⁺ | 12.5 | 10.7 |
| Mg²⁺ | 10.3 | 8.7 |
| Mn²⁺ | 16.5 | 14.0 |
| Fe²⁺ | 18.1 | 14.3 |
| Co²⁺ | 18.9 | 16.3 |
| Ni²⁺ | 19.4 | 18.6 |
| Cu²⁺ | 21.3 | 18.8 |
| Zn²⁺ | 18.7 | 16.5 |
| Cd²⁺ | 19.2 | 16.5 |
| Pb²⁺ | 19.7 | 18.0 |
| Hg²⁺ | 24.3 | 21.8 |
| Fe³⁺ | 29.3 | 25.1 |
| Values are approximate and depend on experimental conditions (e.g., temperature, ionic strength). Sourced from compilations based on Martell and Smith.[3] |
The consistently higher log K values for CDTA underscore its superior binding affinity, which is particularly advantageous for titrating or extracting strongly bound metals like Cu²⁺, Pb²⁺, and Hg²⁺.
Application Protocols
Protocol 1: Determination of Total Water Hardness by Complexometric Titration
Principle: Calcium (Ca²⁺) and Magnesium (Mg²⁺) ions in a water sample are titrated with a standardized CDTA solution. An indicator, such as Eriochrome Black T (EBT), which is wine-red when complexed with Mg²⁺, is used. CDTA first complexes with free Ca²⁺ and Mg²⁺, and then displaces the Mg²⁺ from the Mg-EBT complex. The endpoint is a sharp color change from wine-red to sky blue, indicating the release of the free EBT indicator. A pH of ~10 is required for the stability of the metal-indicator complex and is maintained with an ammonia buffer.[9]
Reagents & Equipment:
-
Standard 0.01 M CDTA solution
-
Ammonia-Ammonium Chloride Buffer (pH 10)
-
Eriochrome Black T (EBT) indicator solution or solid mixture
-
Water sample
-
50 mL Burette, 250 mL Erlenmeyer flasks, 50 mL pipette
Procedure:
-
Sample Preparation: Pipette 50.00 mL of the water sample into a 250 mL Erlenmeyer flask.
-
Buffering: Add 2 mL of the pH 10 ammonia buffer and swirl to mix. This step is critical to ensure the indicator works correctly and the metal-CDTA complexes are stable.[9]
-
Indicator Addition: Add 2-3 drops of EBT indicator solution or a small scoop of the solid indicator mixture. The solution should turn a distinct wine-red color. If the solution is blue, there is no Ca²⁺ or Mg²⁺ hardness, or the indicator has degraded.
-
Titration: Fill a clean burette with the 0.01 M CDTA solution and record the initial volume. Titrate the water sample with the CDTA solution, swirling the flask constantly.
-
Endpoint Detection: As the endpoint approaches, the color will begin to show flashes of purple. Continue adding CDTA drop-by-drop until the last reddish tinge disappears, resulting in a pure sky-blue color. This is the endpoint.[9]
-
Recording: Record the final volume of CDTA used.
-
Replicates: Repeat the titration with two additional sample aliquots to ensure precision.
Calculation: Total Hardness (mg/L as CaCO₃) = (V_CDTA × M_CDTA × 100.09 × 1000) / V_sample
-
Where:
-
V_CDTA = Volume of CDTA used (L)
-
M_CDTA = Molarity of CDTA solution (mol/L)
-
100.09 = Molar mass of CaCO₃ ( g/mol )
-
1000 = Conversion factor from g to mg
-
V_sample = Volume of water sample (L)
-
Protocol 2: CDTA-Assisted Extraction of Bioavailable Metals from Soil
Principle: This protocol uses a CDTA solution to extract the fraction of heavy metals (e.g., Pb, Cd, Cu, Zn) from soil that is considered potentially bioavailable. The strong chelating power of CDTA desorbs metals from soil binding sites.[2][5] The resulting extract is then analyzed by an instrumental technique like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Reagents & Equipment:
-
0.05 M CDTA solution, pH adjusted to 7.0
-
Air-dried soil sample, sieved through a 2-mm mesh
-
Centrifuge and centrifuge tubes (50 mL)
-
Mechanical shaker
-
0.45 µm syringe filters
-
AAS or ICP-MS for final analysis
Experimental Workflow Diagram:
Caption: Workflow for CDTA-assisted extraction of metals from soil.
Procedure:
-
Sample Weighing: Accurately weigh approximately 2.0 g of the prepared soil sample into a 50 mL centrifuge tube.
-
Extraction: Add 20.0 mL of the 0.05 M CDTA solution to the tube, resulting in a 1:10 soil-to-solution ratio.
-
Shaking: Cap the tube securely and place it on a mechanical shaker. Agitate at a constant speed for 2 hours at room temperature. This duration allows the chelation equilibrium to be reached.
-
Separation: Remove the tube from the shaker and centrifuge at 3000 rpm for 15 minutes to pellet the solid soil particles.
-
Filtration: Carefully decant the supernatant. For analysis by ICP-MS, it is critical to filter the supernatant through a 0.45 µm syringe filter to remove any fine particulate matter that could interfere with the instrument.
-
Storage: Transfer the filtered extract to a clean, labeled sample vial. If not analyzed immediately, acidify with trace-metal grade nitric acid and store at 4 °C.
-
Analysis: Analyze the extract for the target metals using a calibrated AAS or ICP-MS. A blank (CDTA solution without soil) should be run through the same procedure to account for any background contamination.
Conclusion
This compound (CDTA) is a robust and highly effective chelating agent for environmental analysis. Its ability to form exceptionally stable metal complexes provides distinct advantages in both classical and modern analytical techniques. Whether used for determining total water hardness with high precision or for assessing the bioavailable fraction of toxic metals in contaminated soils, CDTA offers scientists a reliable tool to generate accurate and meaningful environmental data. The protocols and data presented in this guide serve as a comprehensive resource for the practical application of CDTA in the environmental laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. PDR: NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows [data.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. nist.gov [nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. NIST46 | NIST [nist.gov]
- 9. NIST critically selected stability constants of metal complexes database – ScienceOpen [scienceopen.com]
Preparation of metal-CDTA complexes for research
Application Notes & Protocols
Topic: Preparation of Metal-CDTA Complexes for Research Audience: Researchers, Scientists, and Drug Development Professionals
Guide to the Synthesis, Purification, and Characterization of Metal-CDTA Complexes
Authored by: A Senior Application Scientist
Introduction: The Power of Chelation with CDTA
In the landscape of medicinal and analytical chemistry, the precise control of metal ions is paramount. Metal complexes are foundational to numerous applications, from diagnostic imaging agents to therapeutic drugs.[1][2] Among the most robust and versatile chelating agents is Cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid, commonly known as CDTA.[3][4]
CDTA is a powerful aminopolycarboxylic acid that forms exceptionally stable complexes with a wide range of metal ions.[5] Its structure, featuring a pre-organized cyclohexyl backbone, leads to greater thermodynamic stability compared to its linear analogue, EDTA.[4] This enhanced stability is critical in biological systems, where minimizing the release of potentially toxic free metal ions is a primary concern.
This guide provides a comprehensive framework for the preparation of metal-CDTA complexes. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the protocols but also adapt them to their specific needs. We will cover the synthesis of a representative lanthanide complex, detailed characterization techniques to validate the product, and a summary of key data for various metal-CDTA complexes.
The Chemical Principle: How CDTA Sequesters Metal Ions
The efficacy of CDTA as a chelating agent lies in its molecular structure. The term "chelate" is derived from the Greek word 'chele,' meaning claw, which aptly describes how the ligand envelops a metal ion.[3] CDTA is a hexadentate ligand, meaning it can form up to six coordinate bonds with a single central metal ion. These bonds originate from the two nitrogen atoms of the diamine backbone and the four deprotonated carboxylate groups.[6]
This multi-point attachment creates several five-membered rings, a thermodynamically favorable conformation known as the "chelate effect." The resulting complex is a stable, water-soluble structure that effectively sequesters the metal ion, preventing it from participating in unwanted side reactions.[7] The rigidity of the trans-cyclohexane ring in CDTA pre-organizes the donor atoms for complexation, leading to faster and more stable complex formation compared to more flexible ligands.
Caption: Diagram of a central metal ion being chelated by the six donor atoms of CDTA.
Experimental Protocol: Synthesis of a Lanthanide-CDTA Complex
This protocol details the synthesis of a generic lanthanide-CDTA complex, a class of compounds widely used as contrast agents for Magnetic Resonance Imaging (MRI).[8][9] The procedure can be adapted for other metal ions with appropriate adjustments to stoichiometry and pH.
Materials and Reagents
-
trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA) monohydrate (CAS: 125572-95-4)[10]
-
Lanthanide(III) chloride hexahydrate (e.g., GdCl₃·6H₂O)
-
Deionized water (18 MΩ·cm)
-
Ammonium hydroxide (NH₄OH), 1 M and 0.2 M solutions
-
Hydrochloric acid (HCl), 0.1 M solution
-
Xylenol orange indicator solution
-
Acetate buffer (pH 5.8)
-
Dialysis tubing (e.g., 1 kDa MWCO)
Equipment
-
Magnetic stir plate and stir bars
-
pH meter calibrated with standard buffers
-
Analytical balance
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator or freeze-dryer (optional)
Step-by-Step Synthesis Procedure (Metalation)
-
Ligand Dissolution: Dissolve one molar equivalent of CDTA in deionized water to create a solution with a concentration between 30-100 mM. Gentle heating may be required as CDTA is only slightly soluble in neutral water.[11]
-
Causality Note: Starting with a fully dissolved ligand is crucial for a homogeneous reaction.
-
-
Initial pH Adjustment: Slowly add 1 M NH₄OH dropwise to the stirring CDTA solution to adjust the pH to approximately 6.0.[12][13]
-
Causality Note: Deprotonating the carboxylic acid groups of CDTA is essential for chelation to occur. However, raising the pH too high before adding the metal can lead to the precipitation of metal hydroxides.
-
-
Metal Salt Preparation: In a separate beaker, dissolve 1.0 to 1.1 molar equivalents of the lanthanide chloride salt in a small volume of deionized water.
-
Causality Note: Using a slight excess of the metal salt can help drive the reaction to completion, which can simplify subsequent purification steps.[14]
-
-
Complexation Reaction: While vigorously stirring the CDTA solution, slowly add the lanthanide chloride solution.
-
pH Monitoring and Control: The complexation reaction releases protons (H⁺), causing the pH to drop. Continuously monitor the pH and maintain it between 5.5 and 6.5 by adding 0.2 M NH₄OH as needed.[12]
-
Causality Note: This pH range represents a balance between ensuring the ligand is sufficiently deprotonated for chelation and preventing the formation of insoluble metal hydroxides at higher pH.
-
-
Reaction Completion: The reaction is considered complete when the pH of the solution remains stable for at least 30 minutes without further addition of base.[13] This typically takes 2-4 hours at room temperature.
Step-by-Step Purification Procedure
-
Primary Purification (Dialysis): Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cutoff (e.g., 1 kDa). Dialyze against a large volume of deionized water for 24-48 hours, changing the water every 6-8 hours.
-
Causality Note: Dialysis effectively removes unreacted metal salts, ammonium salts, and other small molecule impurities, while retaining the much larger metal-CDTA complex.[13]
-
-
Product Isolation (Optional): If a solid product is desired, the purified solution can be concentrated under reduced pressure using a rotary evaporator or lyophilized using a freeze-dryer.[14]
Protocol: Characterization and Quality Control
Successful synthesis must be confirmed with rigorous characterization. The most critical quality control step is to verify the absence of free, unchelated metal ions, which can be toxic.
Assessment for Free Metal Ions (Xylenol Orange Test)
This colorimetric test provides a rapid and sensitive qualitative (and potentially quantitative) assessment of free metal ions.[12][15]
-
Prepare Samples: In a cuvette or test tube, dissolve a small amount of the purified metal-CDTA complex in acetate buffer (pH 5.8).
-
Add Indicator: Add the xylenol orange indicator solution.
-
Observation:
-
Yellow Color: Indicates the absence of free metal ions. The test is negative.
-
Violet/Red Color: Indicates the presence of free metal ions. The test is positive, and further purification is required.[12]
-
Causality Note: Xylenol orange is a metal indicator that changes color upon binding to free metal ions. The highly stable metal-CDTA complex does not release its metal to the indicator.
-
Spectroscopic and Analytical Characterization
For more detailed structural confirmation and purity analysis, the following techniques are recommended:
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized complex, providing direct evidence of successful metal chelation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can show shifts in the carbonyl (C=O) stretching frequencies of the carboxylate groups upon coordination to the metal ion.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed structural information in solution. For paramagnetic complexes (like Gd-CDTA), it can be used to measure relaxivity, a key parameter for MRI contrast agents.[9][12]
-
Elemental Analysis: Determines the elemental composition (C, H, N) of the complex, which can be compared to the theoretical values to assess purity.[17]
Data Presentation: Properties of Common Metal-CDTA Complexes
The stability of the complex is a critical parameter for any application. The stability constant (log K₁) reflects the equilibrium between the free metal and the complexed form. Higher values indicate a more stable complex.
| Metal Ion | Log K₁ Value | Ionic Radius (Å) | Primary Applications |
| Fe³⁺ | 29.3 | 0.65 | Analytical Chemistry, Catalysis |
| Gd³⁺ | 23.0 | 0.94 | MRI Contrast Agents[9] |
| Cu²⁺ | 21.3 | 0.73 | Agriculture, Electrochemistry[5] |
| Ni²⁺ | 19.4 | 0.69 | Electroplating, Catalysis |
| Pb²⁺ | 19.7 | 1.19 | Heavy Metal Remediation |
| Zn²⁺ | 18.7 | 0.74 | Nutritional Supplements, Assays[5] |
| Ca²⁺ | 12.5 | 1.00 | Water Treatment, Buffers[6] |
| Mg²⁺ | 10.3 | 0.72 | Biological Buffers |
Note: Stability constants can vary with experimental conditions (temperature, ionic strength). Data compiled from IUPAC sources.[18][19]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction; incorrect pH. | Ensure pH is maintained in the 5.5-6.5 range throughout the reaction. Extend reaction time. |
| Precipitate Forms During Reaction | pH is too high, causing metal hydroxide formation. | Immediately lower the pH with dilute HCl. Ensure slow, controlled addition of base. |
| Positive Xylenol Orange Test (Free Metal) | Incomplete reaction; insufficient purification. | Repeat the dialysis procedure with more frequent water changes. Consider using a chelating resin to scavenge free metal. |
| Ligand Fails to Dissolve | Water is not sufficiently basic. | Add a small amount of NH₄OH to raise the pH slightly to aid dissolution before adding the metal salt. |
Safety and Handling
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle metal salts with care, as many are toxic or irritants. Consult the Safety Data Sheet (SDS) for each specific reagent.[10]
-
Perform all operations in a well-ventilated fume hood.
-
Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The preparation of metal-CDTA complexes is a versatile and essential technique for researchers in drug development, diagnostics, and environmental science. By understanding the fundamental principles of chelation and carefully controlling reaction parameters, particularly pH, high-purity complexes can be reliably synthesized. The robust protocols for synthesis, purification, and characterization outlined in this guide provide a solid foundation for the successful application of these powerful molecules in advanced scientific research.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. ijmra.us [ijmra.us]
- 3. CDTA is a powerful chelating agent. [thinkdochemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CDTA Chelating Agent Supplier for Effective Metal Ion Binding Solutions [thinkdochemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. thinkdochemicals.com [thinkdochemicals.com]
- 8. Preparation, purification, and characterization of lanthanide complexes for use as contrast agents for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 反式-1,2-二氨基环己烷-N,N,N ,N -四乙酸一水合物,ACS试剂,用于配位滴定法,98 C14H22N2O8 [sigmaaldrich.com]
- 11. trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. Preparation, Purification, and Characterization of Lanthanide Complexes for Use as Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research-collection.ethz.ch [research-collection.ethz.ch]
- 19. iupac.org [iupac.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chelation with 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA)
Welcome to the comprehensive technical support guide for 1,2-Cyclohexylenedinitrilotetraacetic acid (CDTA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the chelation efficiency of CDTA. Here, we will move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success when working with this powerful chelating agent.
Part 1: Frequently Asked Questions (FAQs) about CDTA
This section addresses common initial questions regarding the properties, handling, and fundamental principles of CDTA.
Q1: What is CDTA and how does it differ from EDTA?
A1: this compound (CDTA) is a high-purity, multidentate chelating agent that forms stable complexes with a wide range of metal ions.[1][2] Structurally, it is an analogue of the more commonly known Ethylenediaminetetraacetic acid (EDTA). The key difference lies in the replacement of EDTA's central ethylene bridge with a cyclohexane ring.[3] This structural modification imparts greater pre-organization and lipophilicity to the CDTA molecule, often resulting in the formation of more stable metal complexes compared to EDTA.[3]
Q2: What are the primary applications of CDTA in research and development?
A2: CDTA's strong metal-binding capabilities make it invaluable across various scientific disciplines.[4][5] Common applications include:
-
Analytical Chemistry: Used for the determination of metal ions, preventing interference from other ions in a sample.[2][5] It is also a component in Total Ionic Strength Adjustment Buffer (TISAB) solutions for ion-selective electrode (ISE) measurements.[2]
-
Drug Development & Biological Systems: Employed to remove or control metal ions in biological assays, as metal ions can catalyze unwanted reactions or inhibit enzymatic activity.[4] It has been studied for its ability to remove toxic heavy metals from biological systems.[3][5][6]
-
Industrial Processes: Utilized in water treatment to prevent scale formation, in the textile industry to ensure uniform dyeing, and as a component in cleaning formulations to remove metal stains.[4][7]
Q3: What are the essential safety precautions when handling CDTA?
A3: CDTA, particularly in its pure form or as a concentrated solution, requires careful handling. Always consult the specific Safety Data Sheet (SDS) provided by your supplier.[8][9][10][11] General safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[10][11]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors.[10][11]
-
Contact Avoidance: Avoid contact with skin, eyes, and clothing.[8][10] In case of contact, rinse the affected area thoroughly with water.[10][11]
-
Storage: Store CDTA in a tightly closed container in a cool, dry place, away from strong oxidizing agents.[12]
Part 2: Troubleshooting Guide for CDTA Chelation Experiments
This section provides a structured approach to diagnosing and resolving common issues encountered during chelation experiments with CDTA.
Issue 1: Low Chelation Yield or Incomplete Metal Sequestration
Symptoms: Analytical results (e.g., via ICP-MS, AAS, or colorimetric assays) indicate a lower than expected concentration of the metal-CDTA complex or a higher than expected concentration of free metal ions.
Diagnostic Workflow:
Caption: Diagnostic workflow for troubleshooting low chelation yield.
Detailed Causality and Solutions:
-
pH Optimization is Critical: The stability of metal-CDTA complexes is highly pH-dependent.[13] The carboxyl groups of CDTA must be deprotonated to effectively bind metal ions, a state favored at higher pH levels.[14][15] For instance, the chelation of divalent cations like Ca²⁺ and Mg²⁺ decreases significantly under acidic conditions (pH < 5) due to protonation of the CDTA molecule.[13] Conversely, for metals like iron (Fe³⁺), chelation can be compromised at highly alkaline pH (> 9) due to the formation of insoluble metal hydroxides.[13]
-
Actionable Advice: Consult stability constant data for your specific metal-CDTA complex and adjust the pH of your solution accordingly using appropriate buffers. A general starting point for many divalent and trivalent metals is a slightly acidic to neutral pH range (pH 4-7).
-
-
Stoichiometric Considerations: Chelation is a binding reaction that follows stoichiometric principles. A 1:1 molar ratio of CDTA to the metal ion is typically the target. However, to drive the equilibrium towards complex formation, a slight excess of CDTA may be necessary, especially if the stability constant of the complex is not exceptionally high or if competing ions are present.
-
Actionable Advice: Calculate the molar concentration of your target metal ion and ensure you are adding at least a stoichiometric equivalent of CDTA. Consider a 1.1:1 or 1.2:1 molar excess of CDTA to improve efficiency.
-
-
Temperature Effects: While temperature generally has a less dramatic effect on stability constants compared to pH, it can influence the kinetics of the chelation reaction.[16] For some systems, moderate heating can increase the rate of complex formation. However, excessive heat can potentially degrade the chelator or the complex.[17] One study noted that for Fe-EDTA complexes, the effect of photodissociation decreased at higher temperatures.[18]
-
Actionable Advice: Unless your protocol specifies otherwise, conduct chelation at room temperature. If reaction kinetics are slow, consider gentle warming (e.g., 35-40°C) and monitor for any signs of degradation.
-
-
Competing Ligands and Interfering Ions: The presence of other chelating agents or anions that can form stable complexes with the target metal will compete with CDTA, reducing its efficiency.[19] Similarly, high concentrations of other metal ions that also form stable complexes with CDTA can consume the available chelator.
-
Actionable Advice: Analyze your sample matrix for potential interfering substances. If high concentrations of competing ions are present, you may need to increase the concentration of CDTA or perform a pre-treatment step (e.g., precipitation, ion exchange) to remove the interfering species.
-
Issue 2: Precipitate Formation During Chelation
Symptoms: The solution becomes cloudy or a solid precipitate forms upon addition of CDTA or during pH adjustment.
Diagnostic Workflow:
Caption: Diagnostic workflow for troubleshooting precipitate formation.
Detailed Causality and Solutions:
-
Limited Solubility of Free-Acid CDTA: The free acid form of CDTA has low solubility in water.[12] Adding it directly as a solid to a neutral or acidic solution can result in incomplete dissolution, appearing as a precipitate.
-
Metal Hydroxide Precipitation: If the pH of the solution is raised too high before CDTA has had a chance to chelate the metal ion, the metal may precipitate as its hydroxide.[13] This is particularly common for ions like Fe³⁺, Al³⁺, and Cu²⁺.
-
Actionable Advice: Add the CDTA solution to the metal-containing solution before adjusting the pH upwards. This allows the CDTA to complex the metal ion, keeping it soluble as the pH is increased.
-
-
Insolubility of the Metal-CDTA Complex: While most metal-CDTA complexes are soluble, some may have limited solubility under specific conditions (e.g., in certain solvent systems or at very high concentrations).
-
Actionable Advice: Review the literature for the solubility properties of your specific metal-CDTA complex. If insolubility is a known issue, you may need to adjust the solvent system (e.g., by adding a co-solvent) or work at more dilute concentrations.
-
Part 3: Experimental Protocols & Data
Protocol 1: Preparation of a Standard 0.01 M CDTA Solution
This protocol describes the preparation of a standardized CDTA solution for use in titrations and other quantitative applications.
Materials:
-
trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA), analytical grade
-
Sodium hydroxide (NaOH), pellets
-
Deionized water
-
Volumetric flask (1000 mL)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 3.46 g of CDTA (molar mass: 346.33 g/mol ) and record the exact weight.
-
In a separate beaker, dissolve approximately 0.8 g of NaOH in 100 mL of deionized water to create a dilute NaOH solution.
-
Add the weighed CDTA to a beaker containing about 500 mL of deionized water. The CDTA will not fully dissolve.
-
Slowly add the dilute NaOH solution to the CDTA slurry while stirring until all the solid has dissolved. This converts the insoluble free acid to its soluble sodium salt.
-
Carefully transfer the dissolved CDTA solution to a 1000 mL volumetric flask.
-
Rinse the beaker several times with deionized water, adding the rinsings to the volumetric flask.
-
Bring the final volume to the 1000 mL mark with deionized water, cap the flask, and invert several times to ensure a homogenous solution.
-
Calculate the precise molarity of the CDTA solution based on the exact weight of CDTA used.
Protocol 2: General Method for Metal Chelation
This protocol provides a general workflow for chelating a target metal ion in an aqueous sample.
Materials:
-
Standardized CDTA solution (from Protocol 1)
-
pH meter
-
Appropriate buffer solution (e.g., acetate buffer for pH 4-6, phosphate buffer for pH 6-8)
-
Dilute HCl and NaOH for pH adjustment
-
Magnetic stirrer and stir bar
Procedure:
-
Place a known volume of the metal-containing sample into a beaker.
-
While stirring, add an appropriate amount of buffer to bring the solution to the desired pH range.
-
Use a calibrated pH meter to monitor the pH. Make fine adjustments using dilute HCl or NaOH as needed to reach the optimal pH for the specific metal-CDTA complex formation.
-
Calculate the required volume of standardized CDTA solution to achieve the desired molar ratio (e.g., 1.1:1 CDTA:metal).
-
Slowly add the calculated volume of the CDTA solution to the sample while continuing to stir.
-
Allow the reaction to proceed for a sufficient time to reach equilibrium. This can range from a few minutes to an hour, depending on the metal and reaction conditions.
-
The sample is now ready for downstream analysis to quantify the chelation efficiency.
Data Presentation: Stability Constants of Metal-CDTA Complexes
The stability constant (Log K) is a critical parameter for predicting the efficacy of chelation. A higher Log K value indicates a more stable complex.
| Metal Ion | Log K (CDTA) | Log K (EDTA) |
| Ca²⁺ | 13.2 | 10.7 |
| Mg²⁺ | 11.2 | 8.7 |
| Fe³⁺ | 29.3 | 25.1 |
| Cu²⁺ | 21.3 | 18.8 |
| Zn²⁺ | 18.7 | 16.5 |
| Pb²⁺ | 19.7 | 18.0 |
| Mn²⁺ | 16.7 | 14.0 |
Note: These are representative values and can vary slightly with experimental conditions such as ionic strength and temperature. Source: Data synthesized from established chemical literature.
This table clearly demonstrates that CDTA consistently forms more stable complexes with a variety of metal ions compared to EDTA, underscoring its utility in applications requiring strong metal sequestration.
References
- 1. nbinno.com [nbinno.com]
- 2. 1.2-cyclohexylenedinitrilo-tetraacetic acid [masiyelabs.co.za]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDTA is a powerful chelating agent. [thinkdochemicals.com]
- 5. CDTA Chelating Agent Supplier for Effective Metal Ion Binding Solutions [thinkdochemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nbinno.com [nbinno.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. abmole.com [abmole.com]
- 12. This compound | 13291-61-7 [chemicalbook.com]
- 13. wellyoutech.com [wellyoutech.com]
- 14. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. chemistry.beloit.edu [chemistry.beloit.edu]
- 17. The Effect of Heating to Intracanal Temperature on the Stability of Sodium Hypochlorite Admixed with Etidronate or EDTA for Continuous Chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Decadentate Acyclic Chelators for Lanthanum Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chelatometric Titration | Volumetric Analysis | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Technical Support Center: Navigating Stability Issues with 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA) Solutions
Welcome to our dedicated resource for researchers, scientists, and drug development professionals utilizing 1,2-Cyclohexylenedinitrilotetraacetic acid (CDTA). This guide is designed to serve as a comprehensive technical support hub, offering practical, in-depth troubleshooting advice and frequently asked questions to address the common stability challenges encountered when working with CDTA solutions. Our commitment is to provide you with the expertise and validated protocols necessary to ensure the integrity, reliability, and success of your experiments.
Understanding CDTA and Its Stability Profile
This compound is a robust chelating agent, highly valued for its superior ability to form stable complexes with a wide range of metal ions. This characteristic makes it an indispensable tool in numerous scientific and industrial applications, from analytical chemistry and metal ion buffering to the formulation of therapeutic agents. However, the very chemical properties that make CDTA an excellent chelator also render its solutions susceptible to various stability issues.
The principal challenges in maintaining the integrity of CDTA solutions stem from its chemical structure and reactivity. Factors such as pH, temperature, exposure to light, and the presence of oxidizing agents can initiate degradation pathways, leading to a loss of chelating capacity and the formation of impurities.[1] Understanding and controlling these variables is paramount to ensuring the accuracy and reproducibility of your experimental results. This guide will delve into the causality behind these stability issues and provide you with actionable strategies for their mitigation.
Troubleshooting Guide: Common Stability Issues with CDTA Solutions
This section provides a systematic approach to identifying and resolving prevalent issues you may encounter with your CDTA solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Precipitate Formation in Solution | 1. Low pH: CDTA has very low solubility in acidic and neutral aqueous solutions.[2] 2. High Concentration: The concentration of the CDTA solution may exceed its solubility limit at the given pH and temperature. 3. Metal Ion Contamination: The presence of certain metal ions can lead to the formation of insoluble CDTA-metal complexes. | 1. pH Adjustment: Carefully increase the pH of the solution to above 8.0 using a suitable base (e.g., 1N NaOH) with constant stirring. This will deprotonate the carboxylic acid groups and significantly increase solubility. 2. Dilution: If the concentration is too high, dilute the solution with high-purity deionized water. 3. Use of High-Purity Reagents: Ensure that all glassware is thoroughly cleaned and that high-purity water and reagents are used to minimize metal ion contamination. |
| Solution Discoloration (Yellowing) | 1. Oxidative Degradation: Exposure to atmospheric oxygen, especially when catalyzed by trace metal impurities or elevated temperatures, can lead to the formation of colored degradation products.[3] 2. Photodegradation: Exposure to UV light can induce chemical changes in the CDTA molecule, resulting in discoloration. | 1. Inert Atmosphere: For long-term storage of high-purity solutions, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation. 2. Light Protection: Always store CDTA solutions in amber or opaque containers to shield them from light.[4] |
| Decreased Chelating Capacity Over Time | 1. Chemical Degradation: Gradual breakdown of the CDTA molecule due to factors such as improper pH, elevated storage temperatures, or the presence of strong oxidizing agents.[1] 2. Microbial Contamination: Although less common in highly alkaline solutions, microorganisms can potentially metabolize CDTA, especially if the solution is not sterile and stored for extended periods. | 1. Optimal Storage Conditions: Store solutions at a controlled pH (ideally between 8 and 10.5 for stability in solution) and at a refrigerated temperature of 2-8°C. 2. Sterilization: For critical applications requiring long-term storage, sterile filter the solution using a 0.22 µm filter into a sterile container. |
| Inconsistent Experimental Results | 1. Inaccurate Initial Concentration: Errors in weighing the solid CDTA or in the final volume adjustment. 2. Degraded Stock Solution: Use of a stock solution that has undergone degradation, leading to a lower effective concentration of active CDTA. | 1. Standardization: It is crucial to standardize your CDTA solution against a primary standard, such as a certified zinc solution, to accurately determine its molarity.[5][6][7][8] 2. Freshly Prepared Solutions: For the most reliable and reproducible results, it is best practice to prepare fresh CDTA solutions for your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the preparation and long-term storage of CDTA solutions?
For the initial preparation of a CDTA solution, a pH of 8.0 or higher is necessary to ensure complete dissolution of the free acid form.[2] For long-term storage, maintaining the solution in a slightly alkaline pH range of 8.0 to 10.5 is recommended. This range balances the need for solubility with the prevention of base-catalyzed degradation that can occur at very high pH values. It is advisable to use a calibrated pH meter for accurate measurements and to make adjustments slowly with dilute acid or base.
Q2: How should I properly prepare a CDTA stock solution to ensure its stability?
A systematic approach is key to preparing a stable CDTA stock solution. The following workflow outlines the critical steps:
Caption: A step-by-step workflow for the preparation of a stable CDTA stock solution.
Q3: Is it advisable to sterilize CDTA solutions by autoclaving?
Autoclaving is generally not recommended for the sterilization of CDTA solutions. The high temperatures (typically 121°C) and pressures involved in autoclaving can accelerate the thermal degradation of the CDTA molecule, leading to a reduction in its chelating capacity.[3][9][10][11] A much safer and more reliable method for sterilizing CDTA solutions is to pass them through a 0.22 µm sterile filter into a sterile container.
Q4: My CDTA solution has developed a yellow tint over time. Is it still suitable for use?
The development of a yellow color in a CDTA solution is a visual indicator of chemical degradation, likely due to oxidation or photodegradation.[3] While the solution may still possess some chelating ability, its effective concentration is no longer what it was initially. For any quantitative or sensitive application, it is strongly advised to discard the discolored solution and prepare a fresh one to ensure the accuracy of your results. If the use of the solution is unavoidable, it must be re-standardized before use.
Q5: How can I accurately determine the concentration of my CDTA solution?
The most reliable method for determining the concentration of your CDTA solution is through standardization with a primary standard. A common and effective method involves titrating the CDTA solution against a precisely prepared zinc standard solution.
Experimental Protocol: Standardization of CDTA Solution with a Zinc Standard
-
Preparation of a Primary Zinc Standard Solution (e.g., 0.01 M):
-
Accurately weigh a precise amount of high-purity zinc metal.
-
Carefully dissolve the zinc metal in a minimal amount of dilute hydrochloric acid.
-
Quantitatively transfer the dissolved zinc to a volumetric flask and dilute to the mark with deionized water.
-
-
Titration Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the primary zinc standard solution into an Erlenmeyer flask.
-
Add a suitable buffer to maintain the pH at an appropriate level for the indicator (e.g., an ammonia-ammonium chloride buffer for a pH of ~10).[5]
-
Add a few drops of a suitable metal ion indicator, such as Eriochrome Black T (EBT). The solution should turn a wine-red color.
-
Titrate with your CDTA solution until the color of the indicator changes sharply from wine-red to a distinct blue, which signifies the endpoint of the titration.
-
Repeat the titration at least three times to ensure precision.
-
-
Calculation:
-
Use the following formula to calculate the molarity of your CDTA solution: MolarityCDTA = (MolarityZinc × VolumeZinc) / VolumeCDTA
-
Q6: I'm observing unexpected precipitation when I add my CDTA solution to my experimental system. What could be the cause?
Unexpected precipitation upon the addition of a CDTA solution can be a multifaceted issue. The following decision tree can help you diagnose the potential cause:
Caption: A troubleshooting decision tree for diagnosing precipitation issues involving CDTA solutions.
References
- 1. This compound | 13291-61-7 [chemicalbook.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Stability of solutions of histamine acid phosphate after sterilization by heating in an autoclave - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaupdater.com [pharmaupdater.com]
- 5. content.abcam.com [content.abcam.com]
- 6. Preparation and Standardization of 0.1 M Zinc Chloride | Pharmaguideline [pharmaguideline.com]
- 7. Preparation of Standard Solutions | Pharmaguideline [pharmaguideline.com]
- 8. Preparation and Standardization of 0.1 M Zinc Sulphate | Pharmaguideline [pharmaguideline.com]
- 9. Moist-heat sterilization and the chemical stability of heat-labile parenteral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. Quantification of Degradation Products Formed during Heat Sterilization of Glucose Solutions by LC-MS/MS: Impact of Autoclaving Temperature and Duration on Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Assay Interference with 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA)
Prepared by the Senior Application Science Team
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions regarding the use of 1,2-Cyclohexylenedinitrilotetraacetic acid (CDTA) to mitigate interference in a variety of analytical assays. Our goal is to equip you with the scientific understanding and practical protocols necessary to overcome common challenges and ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the role and properties of CDTA in experimental assays.
Q1: What is this compound (CDTA) and how does it work in an assay?
CDTA is a powerful chelating agent.[1][2] A chelating agent is a molecule that can form multiple bonds to a single metal ion, effectively "grabbing" it and holding it in a stable, water-soluble complex.[3][4] In the context of an assay, many enzymes and detection systems are sensitive to interference from divalent and trivalent metal cations (e.g., Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺, Cu²⁺) that may be present in the sample matrix. These metal ions can cause non-specific binding, inhibit enzyme activity, or catalyze the degradation of critical reagents. CDTA is added to the assay buffer to bind these interfering metal ions, sequestering them and preventing them from disrupting the specific reactions of the assay.[3]
Q2: When should I consider using CDTA in my experiments?
You should consider incorporating CDTA when you suspect that metal ions in your sample are causing assay interference. Common indicators of metal ion interference include:
-
High background noise or a false-positive signal.
-
Poor reproducibility between sample replicates (high coefficient of variation, or CV).
-
Falsely low or completely inhibited signal, especially in enzymatic assays where non-essential heavy metals might be inhibiting the enzyme.
-
Inconsistent results when using samples from different sources or with complex matrices (e.g., serum, plasma, tissue homogenates, soil extracts).
CDTA is particularly useful in assays where divalent cations are not essential for the primary reaction, or where their concentration needs to be precisely controlled.
Q3: What are the key differences between CDTA and EDTA?
Both CDTA and Ethylenediaminetetraacetic acid (EDTA) are strong chelating agents, but they have distinct properties that make them suitable for different applications. The primary difference lies in their chemical structure and the stability of the metal complexes they form. CDTA generally forms more stable complexes with a wider range of metal ions compared to EDTA.
| Feature | This compound (CDTA) | Ethylenediaminetetraacetic acid (EDTA) |
| Structure | Contains a cyclohexane ring, providing a more rigid structure. | A more flexible, linear polyamino carboxylic acid. |
| Chelation Strength | Forms highly stable complexes with most divalent and trivalent cations.[3] | Forms strong, but generally less stable, complexes compared to CDTA for many metal ions.[5] |
| Primary Use Case | Recommended when EDTA is not sufficient to control metal ion interference or when stronger chelation is required. | A general-purpose chelating agent used widely in buffers and solutions to sequester divalent cations.[6] |
| Considerations | Its higher affinity means it can more readily strip metalloenzymes of essential cofactors if not used at the correct concentration. | May be less effective against certain interfering metal ions compared to CDTA.[5][7] |
Q4: What types of assays can benefit from the addition of CDTA?
A variety of assay formats can be improved by the judicious use of CDTA, including:
-
Immunoassays (ELISA, Lateral Flow): To reduce non-specific binding and matrix effects caused by metal ions.[8]
-
Enzymatic Assays: To prevent inhibition of the enzyme by non-essential heavy metals.[9] However, caution is required if the enzyme itself requires a metal cofactor (see Troubleshooting).
-
Polymerase Chain Reaction (PCR): To control the concentration of Mg²⁺, a critical cofactor for DNA polymerase, and to inhibit DNases that could degrade the template DNA.
-
Clinical Chemistry Assays: To eliminate interference from endogenous or exogenous metal ions in patient samples.[10]
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve specific experimental problems you may encounter when using CDTA.
Problem 1: My assay signal is unexpectedly low or completely absent after adding CDTA.
This is a common issue and typically points to the chelation of metal ions that are essential for your assay's function.
Potential Cause: Many enzymes used as reporters in assays, such as Alkaline Phosphatase (ALP) and Horseradish Peroxidase (HRP), are metalloenzymes. This means they require a specific metal ion cofactor (e.g., Zn²⁺ and Mg²⁺ for ALP) to maintain their structure and catalytic activity. By adding a strong chelator like CDTA, you may be unintentionally stripping these essential cofactors from the enzyme, leading to its inactivation.[11][12]
Investigative Workflow:
Caption: Workflow for diagnosing signal loss when using CDTA.
Solutions & Protocols:
-
Confirm Enzyme Requirements: Check the technical data sheet for your enzyme (e.g., HRP, ALP) to confirm if it is a metalloenzyme and what its essential cofactors are.
-
Perform a CDTA Titration: The key is to find a "sweet spot" concentration of CDTA that chelates the interfering ions from your sample matrix without significantly inhibiting your reporter enzyme.
Protocol: CDTA Concentration Optimization
-
Prepare a series of dilutions of your CDTA stock solution in your standard assay buffer. A good starting range is from 10 mM down to 10 µM.
-
Set up your assay with a known positive control sample.
-
Add the different concentrations of CDTA to separate sets of wells/tubes. Include a "no CDTA" control.
-
Run the assay according to your standard protocol.
-
Analyze the results to identify the highest concentration of CDTA that can be used without causing a significant decrease in the positive control signal. This is your optimal working concentration.
-
-
Consider Sequential Addition: If possible, structure your assay to add the CDTA with the sample first, allowing it to chelate interfering ions. Then, after a wash step, add the enzyme-conjugated detection reagent in a buffer without CDTA. This minimizes the direct exposure of the enzyme to the chelator.
Problem 2: My immunoassay is giving falsely low results at high analyte concentrations, even with CDTA.
This issue may not be related to CDTA but is a critical interference phenomenon in immunoassays known as the "high-dose hook effect."
Potential Cause: The high-dose hook effect occurs in one-step sandwich immunoassays when the analyte concentration is excessively high.[13][14][15] The high levels of analyte saturate both the capture and detection antibodies simultaneously, preventing the formation of the "sandwich" complex on the solid phase.[14] As a result, unbound, labeled detection antibodies are washed away, leading to a paradoxically low signal that can be misinterpreted as a low concentration of the analyte.[13][16]
Solutions & Protocols:
-
Screen for the Hook Effect: The standard method for identifying a hook effect is to test the sample at several dilutions.
Protocol: Serial Dilution for Hook Effect Detection
-
Prepare a serial dilution of the suspect sample (e.g., 1:10, 1:100, 1:1000) using your standard assay diluent.
-
Run the undiluted and all diluted samples in your assay.
-
Calculate the concentration of the analyte in the original sample based on each dilution.
-
If the calculated concentration increases dramatically with dilution, a hook effect is present.[14] The most accurate reading will come from the dilution that brings the analyte concentration into the linear range of the assay.
-
-
Modify the Assay Protocol: If the hook effect is a consistent problem for your sample type, consider switching to a two-step assay format. This involves incubating the sample with the capture antibody first, followed by a wash step to remove excess analyte, and then adding the detection antibody.[17]
Problem 3: I am observing poor reproducibility and high CVs across my samples.
Inconsistent results when using a chelator often point to variability in the sample matrix itself.
Potential Cause: The concentration and type of interfering metal ions can vary significantly from one sample to another. A fixed concentration of CDTA may be insufficient for samples with very high levels of interfering ions, while being excessive for others. This differential chelation can lead to inconsistent assay performance and high coefficients of variation (CVs).
Mechanism of Inconsistent Chelation:
Caption: How sample variability can lead to inconsistent CDTA performance.
Solutions & Protocols:
-
Matrix Matching: Whenever possible, prepare your calibration standards in a base matrix that is identical to your samples. For example, if you are testing serum samples, prepare your standards in analyte-depleted serum. This ensures that the baseline level of interfering ions is consistent across standards and samples.
-
Sample Pre-treatment: For particularly complex or variable matrices, consider a sample pre-treatment step to remove a broader range of interfering substances. This could include protein precipitation or solid-phase extraction (SPE).
-
Increase CDTA Concentration: If matrix matching is not feasible, you may need to use a higher, more robust concentration of CDTA that is sufficient to handle the "worst-case" sample. Refer to the CDTA titration protocol to ensure this higher concentration does not negatively impact assay components.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. (1,2-Cyclohexylenedinitrilo)tetraacetic Acid, Reagent, 98%, Spectrum Chemical 25 g | Buy Online | Spectrum Chemical Manufacturing Corporation | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Demineralization effect of EDTA, EGTA, CDTA and citric acid on root dentin: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the effect of EDTA, EGTA and CDTA on dentin adhesiveness and microleakage with different root canal sealers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Managing ethylenediaminetetraacetic acid (EDTA) interference in EDTA contaminated samples - selectivity in reporting analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mitigating the hook effect in lateral flow sandwich immunoassays using real-time reaction kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myadlm.org [myadlm.org]
- 15. Hook Effect: Pregnancy Test False-Negative Causes and Meaning [healthline.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Technical Support Center: Improving the Solubility of 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA)
Welcome to the technical support guide for 1,2-Cyclohexylenedinitrilotetraacetic acid (CDTA). This resource is designed for researchers, scientists, and drug development professionals who utilize this powerful chelating agent in their experiments. We understand that the limited solubility of CDTA can be a significant experimental hurdle. This guide provides in-depth, science-backed answers and protocols to help you overcome these challenges and ensure the success of your work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm trying to dissolve CDTA powder in deionized water, but it won't go into solution. Why is this happening?
A: This is the most common issue encountered with CDTA and it stems directly from its chemical structure. This compound is a polyprotic acid, meaning it has multiple acidic protons—specifically, four carboxylic acid groups.
The Underlying Chemistry: The solubility of CDTA in water is highly dependent on its protonation state, which is governed by the pH of the solution. The carboxylic acid groups have relatively low pKa values (the pH at which they are 50% deprotonated).[1] In its fully protonated (free acid) form, which exists at neutral or acidic pH, the molecule is largely uncharged and has very low solubility in water.[2][3] To achieve significant aqueous solubility, you must deprotonate these acidic groups to form a charged carboxylate salt, which is far more polar and readily interacts with water molecules.
Key Takeaway: You cannot dissolve the free acid form of CDTA in neutral water at any significant concentration. You must increase the pH.
Q2: What is the correct, reliable method for preparing an aqueous stock solution of CDTA?
A: Preparing a CDTA stock solution requires careful pH adjustment. The following protocol is a self-validating system designed to ensure complete dissolution and prevent precipitation.
Step-by-Step Protocol: Preparation of a 0.5 M CDTA Stock Solution (pH ~8.0)
-
Initial Setup:
-
Weigh the desired amount of CDTA free acid powder (Molecular Weight: 346.33 g/mol )[2]. For 100 mL of a 0.5 M solution, you would use 17.32 g.
-
Add the powder to a beaker containing a magnetic stir bar and approximately 80% of your final desired volume of high-purity deionized water (e.g., 80 mL for a final volume of 100 mL).
-
Causality: Starting with a reduced volume leaves room for the addition of a base and for the final volume adjustment, ensuring accurate final concentration.[4]
-
-
pH Adjustment for Dissolution:
-
Begin stirring the suspension. The mixture will appear as a milky white slurry.
-
Slowly add a concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 5 M or 10 M) dropwise to the beaker.[2][5]
-
Monitor the pH of the suspension continuously with a calibrated pH meter.
-
As you add the base and the pH rises above ~4, you will notice the solution beginning to clear. This is the point at which the carboxylic acid groups are being deprotonated to their soluble salt form.
-
Continue adding the base dropwise until the pH is stable at ~8.0 and the solution is completely clear. All the CDTA powder should be dissolved.
-
-
Final Volume Adjustment:
-
Once the CDTA is fully dissolved, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the flask to ensure a quantitative transfer.
-
Carefully add deionized water to bring the solution to the final desired volume.
-
Cap the flask and invert several times to ensure homogeneity.
-
-
Storage:
Q3: My CDTA solution precipitated when I added it to my experimental buffer. What went wrong and how can I fix it?
A: This is a classic case of "pH shock" leading to precipitation. Your CDTA stock solution is alkaline (pH ~8.0) to maintain solubility. If your experimental buffer has a lower pH (e.g., pH 6.0 - 7.4), adding the CDTA stock can rapidly lower the local pH, causing the soluble CDTA salt to revert to its insoluble free acid form.[7]
Troubleshooting Workflow:
The following workflow can help you diagnose and solve this issue.
Caption: Troubleshooting workflow for CDTA precipitation in buffers.
Q4: Can I dissolve CDTA in an organic solvent like DMSO or ethanol?
A: Generally, CDTA is insoluble in most common organic solvents.[2][5] However, dissolution in Dimethyl Sulfoxide (DMSO) is possible but requires specific conditions.
-
DMSO: Solubility is approximately 5.83 mg/mL (16.83 mM). This requires ultrasonication and heating to 60°C to achieve.[6] It is critical to use new, anhydrous DMSO, as hygroscopic (water-containing) DMSO significantly reduces the solubility of the product.[6]
-
Ethanol/Methanol: CDTA is not recommended for dissolution in simple alcohols.
Q5: What is the practical difference between using CDTA free acid versus a salt form like disodium CDTA?
A: The form of the reagent you purchase is the primary determinant of its initial solubility.
-
CDTA Free Acid (C₁₄H₂₂N₂O₈): This is the protonated, poorly soluble form discussed above. It requires the addition of a base to dissolve in water.
-
CDTA Salts (e.g., Disodium CDTA): These forms have some or all of the acidic protons already replaced with counter-ions (like Na⁺). A disodium salt is much more readily soluble in water without requiring significant pH adjustment because it is already in the soluble salt form.[8]
Expert Tip: Always verify the exact chemical form on your product's Certificate of Analysis. If you require a solution at or near neutral pH with minimal pH adjustment, purchasing a salt form of CDTA is a more direct approach.
Data & Reference Tables
Table 1: Solubility Characteristics of CDTA (Free Acid Form)
| Solvent/Condition | Solubility | Remarks & Protocol | Source(s) |
| Deionized Water (pH < 7) | Very Low / Practically Insoluble | The molecule is in its neutral, protonated state. | [2][3][9] |
| Aqueous NaOH (1N) | Soluble | The base deprotonates the acid, forming a highly soluble sodium salt. | [2][5] |
| DMSO | ~5.8 mg/mL | Requires ultrasonication and heating to 60°C. Use anhydrous DMSO. | [6] |
| Common Organic Solvents | Insoluble | Not a recommended solvent system. | [2][5] |
Table 2: Stepwise Protonation Constants (pKa) for CDTA
Understanding these values is key to predicting the pH range required for dissolution. To be fully deprotonated and highly soluble, the pH should be significantly above the highest pKa value.
| Protonation Step | pKa Value |
| pKa₁ | 2.53 ± 0.01 |
| pKa₂ | 3.66 ± 0.01 |
| pKa₃ | 6.07 ± 0.01 |
| pKa₄ | 9.68 ± 0.01 |
| Data obtained at 298 K, as reported in scientific literature.[1] |
References
- 1. researchgate.net [researchgate.net]
- 2. (1,2-Cyclohexylenedinitrilo)tetraacetic Acid, Reagent - CD Formulation [formulationbio.com]
- 3. midlandsci.com [midlandsci.com]
- 4. youtube.com [youtube.com]
- 5. TRANS-1,2-DIAMINOCYCLOHEXANE-N,N,N',N'-TETRAACETIC ACID MONOHYDRATE | 125572-95-4 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Optimizing 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA) Performance Through Precise pH Adjustment
Welcome to the comprehensive technical support guide for 1,2-Cyclohexylenedinitrilotetraacetic acid (CDTA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of pH in harnessing the full potential of CDTA as a powerful chelating agent. Here, you will find not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
The Cornerstone of CDTA Efficacy: A Deep Dive into pH Dependence
This compound (CDTA) is a potent hexadentate chelating agent, forming stable, 1:1 complexes with a wide array of metal ions.[1][2] Its high formation constants make it an invaluable tool in analytical chemistry, environmental remediation, and as a component in pharmaceutical formulations.[2][3] However, the true efficacy of CDTA is intrinsically linked to the pH of the solution.
CDTA is a polyprotic acid, meaning it can donate multiple protons in a stepwise manner.[4][5] The degree of protonation of its carboxylic acid and amine functional groups is dictated by the pH of the medium. For effective chelation, the ligand must be sufficiently deprotonated to make its lone pairs of electrons available for coordination with a metal cation.[6] This pH-dependent equilibrium directly impacts the conditional stability constant of the metal-CDTA complex, which is a measure of the complex's stability under specific pH conditions.[7][8]
At low pH values, the carboxyl groups of CDTA are protonated, reducing the ligand's negative charge and its ability to bind metal ions. Conversely, at very high pH, metal ions may precipitate as hydroxides, competing with the chelation reaction.[6] Therefore, maintaining the optimal pH is not merely a suggestion but a fundamental requirement for the successful application of CDTA.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for using CDTA?
The optimal pH for a CDTA-based experiment is dependent on the specific metal ion being chelated. Trivalent cations can form stable complexes in acidic media (pH 1-2), while divalent cations generally require a basic medium to form stable chelates.[9] For many divalent metals, a pH range of 8-10 is often employed in complexometric titrations. It is crucial to consult stability constant data for the specific metal-CDTA complex to determine the ideal pH for maximum complex formation and stability.
Q2: How do I prepare a buffered CDTA solution at the desired pH?
To prepare a buffered CDTA solution, select a buffer system that is effective at the target pH and does not interfere with the chelation reaction. Common buffer systems include ammonia-ammonium chloride for basic pH ranges and acetate buffers for acidic conditions.[10]
Protocol for Preparing a Buffered CDTA Solution:
-
Dissolve the required amount of CDTA in deionized water. Note that the free acid form of CDTA has low water solubility, so using its disodium salt is often more practical.
-
Add the components of your chosen buffer system. For example, for an ammonia buffer at approximately pH 10, you would add ammonium chloride and then adjust with concentrated ammonia solution.
-
Use a calibrated pH meter to monitor the pH as you add the buffering components.
-
Make final, fine adjustments to the pH using a dilute acid (e.g., HCl) or base (e.g., NaOH) until the target pH is reached.
-
Bring the solution to the final desired volume with deionized water.
Q3: Can I use a universal indicator or pH strips for pH adjustment?
While convenient for rough estimations, pH strips and universal indicators are not recommended for precise pH control in CDTA applications.[11] The accuracy of your experiment, particularly in quantitative analysis like titrations, relies on precise pH values. A properly calibrated pH meter is the standard and necessary tool for this purpose.
Q4: What are the pKa values for CDTA?
The stepwise protonation constants for CDTA are approximately 2.53, 3.66, 6.07, and 9.68.[12] These values represent the pH at which half of the respective functional groups are protonated. Understanding these pKa values is key to predicting the speciation of CDTA at a given pH.
Troubleshooting Guide
Issue 1: Incomplete or Slow Reaction During a Complexometric Titration
Symptoms:
-
The endpoint of the titration is indistinct or "drifts."
-
The color change of the indicator is gradual rather than sharp.
-
Results are not reproducible.[13]
Possible Cause: The pH of the solution is not optimal for the formation of the metal-CDTA complex. This leads to a low conditional stability constant, resulting in an incomplete reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an incomplete titration.
Detailed Steps:
-
Verify pH: Before starting your titration, and especially if you encounter issues, use a calibrated pH meter to check the pH of your analyte solution after all reagents (except the titrant) have been added.
-
Consult Literature: Refer to literature sources for the recommended pH for the specific metal ion you are titrating with CDTA.
-
Adjust pH: If the pH is outside the optimal range, adjust it using a suitable buffer. Ensure the buffer components do not complex with the metal ion.
-
Check for Interferences: If the pH is correct, consider the presence of other metal ions that could compete with the analyte for CDTA. Masking agents may be necessary in such cases.[14]
Issue 2: Precipitation in the Sample Solution
Symptoms:
-
The solution becomes cloudy or a solid precipitate forms upon addition of reagents.
Possible Causes:
-
Metal Hydroxide Precipitation: If the pH is too high, the metal ion of interest may precipitate as a hydroxide.[6]
-
Precipitation of CDTA: The free acid form of CDTA is sparingly soluble in water and may precipitate in acidic solutions.
Troubleshooting Steps:
-
Identify the Precipitate: Observe at which stage the precipitation occurs. If it happens after making the solution basic, it is likely the metal hydroxide. If it occurs when preparing the CDTA solution in an unbuffered, acidic medium, it is likely the CDTA itself.
-
Adjust pH Accordingly:
-
For suspected metal hydroxide precipitation, lower the pH slightly while ensuring it remains within the optimal range for CDTA chelation. The addition of the CDTA, which complexes the metal, should also help to dissolve the precipitate.
-
To avoid CDTA precipitation, use the more soluble disodium salt of CDTA or ensure the solution is sufficiently basic during preparation before adjusting to the final desired pH.
-
Issue 3: Inaccurate and Inconsistent Results
Symptoms:
-
The calculated concentration of the analyte varies significantly between replicate titrations.
-
The results deviate from the expected or known concentration.
Possible Cause: Fluctuations in pH during the experiment can lead to inconsistent results. This can be due to an inadequate or improperly prepared buffer.
Preventative Measures and Solutions:
-
Buffer Capacity: Ensure your chosen buffer has sufficient capacity to resist pH changes upon the addition of small amounts of acid or base.
-
Fresh Buffers: Always use freshly prepared buffers, as the pH of stored buffer solutions can change over time due to absorption of atmospheric CO2.
-
Standardize Titrant: The concentration of your CDTA titrant should be accurately known. Standardize it against a primary standard metal ion solution under the same pH and buffer conditions as your samples.
Visualizing the pH-Dependence of CDTA Speciation
The following diagram illustrates how the speciation of CDTA changes with pH, which is fundamental to understanding its chelation behavior.
Caption: The relationship between pH and the protonation state of CDTA.
References
- 1. CDTA is a powerful chelating agent. [thinkdochemicals.com]
- 2. CDTA Chelating Agent Supplier for Effective Metal Ion Binding Solutions [thinkdochemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. wellyoutech.com [wellyoutech.com]
- 7. researchgate.net [researchgate.net]
- 8. philadelphia.edu.jo [philadelphia.edu.jo]
- 9. du.edu.eg [du.edu.eg]
- 10. metrohm.com [metrohm.com]
- 11. waterandwastewater.com [waterandwastewater.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. webstor.srmist.edu.in [webstor.srmist.edu.in]
Technical Support Center: Troubleshooting Inconsistent Results with 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA) Batches
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering inconsistent results with different batches of 1,2-Cyclohexylenedinitrilotetraacetic acid (CDTA). This resource is designed to provide in-depth troubleshooting assistance, moving beyond simple procedural steps to explain the underlying scientific principles that can lead to experimental variability. Our goal is to empower you with the knowledge to identify, diagnose, and resolve issues related to CDTA batch inconsistencies, ensuring the reliability and reproducibility of your critical experiments.
Introduction: The Critical Role of CDTA Quality in Research
This compound (CDTA) is a powerful chelating agent widely used in various scientific and industrial applications, from removing metal ions in biological systems to preventing metal-catalyzed degradation in pharmaceutical formulations.[1][2] Its high affinity for a wide range of metal ions makes it an invaluable tool. However, the very properties that make CDTA so effective also render it susceptible to variability that can arise from manufacturing processes, storage conditions, and inherent chemical properties. Inconsistent results between batches of CDTA can jeopardize experimental outcomes, leading to wasted resources and delays in research and development. This guide provides a structured approach to troubleshooting these inconsistencies.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased efficacy of our drug formulation that contains CDTA. Could a new batch of CDTA be the cause?
A1: Absolutely. A new batch of CDTA is a significant potential source of variability. The chelation capacity of CDTA is directly linked to its purity and isomeric composition. If a new batch has a lower percentage of the active chelating species or contains interfering impurities, it will be less effective at sequestering metal ions that could be catalyzing the degradation of your active pharmaceutical ingredient (API). We recommend a systematic approach to qualify any new batch of CDTA before its inclusion in your formulation process. This includes both analytical characterization and a functional assessment of its chelation capacity.
Q2: Our metal-sensitive enzymatic assay is showing variable inhibition with different lots of CDTA. Why would this happen?
A2: This is a classic sign of batch-to-batch variability in your CDTA. Metal-dependent enzymes are highly sensitive to the concentration of free metal ions. The role of CDTA in your assay is likely to control the concentration of a specific metal ion cofactor or to inhibit metalloenzymes. Inconsistencies can arise from several factors:
-
Purity Differences: A less pure batch of CDTA will have a lower effective concentration, leading to incomplete chelation and higher residual metal ion activity.
-
Presence of Competing Metal Ions: The new batch of CDTA may itself be contaminated with trace metals, which can compete with the target metal ion in your assay for binding to the chelator or even directly interact with your enzyme.
-
Isomeric Ratio: As discussed in more detail below, the trans-isomer of CDTA generally forms more stable metal complexes. A batch with a lower proportion of the trans-isomer may exhibit weaker chelation, leading to higher enzymatic activity.
We recommend performing a chelation capacity assay on each new batch to ensure consistent performance in your specific application.
Q3: Can improper storage of CDTA lead to inconsistent results?
A3: Yes, improper storage is a critical factor that can lead to the degradation of CDTA over time, resulting in diminished performance. CDTA is generally a stable compound, but it should be stored in a cool, dry place, away from strong oxidizing agents.[1] Key storage considerations include:
-
Hygroscopicity: CDTA can absorb moisture from the air. This can affect the accuracy of weighing and solution preparation. Always store CDTA in a tightly sealed container in a desiccator if possible.
-
Temperature: While stable at room temperature, prolonged exposure to high temperatures can potentially lead to degradation.[3]
-
Light: While not highly sensitive to light, it is good practice to store CDTA in an opaque container to minimize any potential for photochemical degradation.
For stock solutions, it is recommended to store them at 4°C for short-term use or frozen at -20°C for longer-term storage to prevent microbial growth and chemical degradation.[4] Always allow solutions to come to room temperature and mix thoroughly before use.
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying CDTA Batch Variability
When you suspect that a new batch of CDTA is the source of inconsistent experimental results, a systematic approach to diagnosis is crucial. This involves a combination of analytical characterization and functional testing.
Step 1: Initial Assessment - Certificate of Analysis (CoA) Review
Begin by comparing the CoAs of the old and new batches. Look for any stated differences in:
-
Purity/Assay Value: This is the most direct indicator of the amount of active chelating agent. A lower purity will require a greater mass of the substance to achieve the same chelating effect.
-
Impurities: Note any listed impurities and their concentrations. Even small amounts of certain impurities can have a significant impact.
-
Isomeric Ratio (if provided): While not always reported, this can be a critical piece of information.
Step 2: Analytical Characterization
If the CoA is uninformative or if you need to independently verify the quality of the batch, the following analytical techniques are recommended:
| Analytical Technique | Parameter Assessed | Rationale and Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Purity and presence of organic impurities. Can also be adapted to determine isomeric ratio. | A primary method for assessing the purity of the main component and detecting any synthesis byproducts or degradation products.[5] A high-quality batch should show a single major peak corresponding to CDTA. |
| Differential Scanning Calorimetry (DSC) | Purity and melting point. | The melting point of a pure compound is sharp. Impurities can cause a depression and broadening of the melting peak.[] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Trace metal impurities. | Crucial for applications where even trace amounts of contaminating metals can interfere with the experiment.[7][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and isomeric ratio. | Provides detailed structural information and can be used to determine the ratio of cis to trans isomers. |
Step 3: Functional Assessment - Chelation Capacity Assay
A functional assay is the most direct way to determine if a new batch of CDTA will perform as expected in your system. This assay measures the effective chelating ability of the CDTA batch.
This protocol provides a general method to assess the chelation capacity of CDTA using a colorimetric indicator that changes absorbance upon binding to a metal ion.
-
Prepare a standard metal ion solution: For example, a 1 mM solution of CuSO₄ in deionized water.
-
Prepare a colorimetric indicator solution: For example, a 0.5 mM solution of Murexide in deionized water. Murexide forms a colored complex with many metal ions.
-
Prepare solutions of your old and new CDTA batches: Prepare stock solutions of known concentration (e.g., 10 mM) in a suitable buffer (e.g., pH 7.4 HEPES).
-
Set up the assay: In a 96-well plate or cuvettes, add the metal ion solution and the indicator solution. The solution should develop a color.
-
Titrate with CDTA: Add increasing volumes of your CDTA solutions (old and new batches) to separate wells/cuvettes.
-
Measure absorbance: Read the absorbance at the appropriate wavelength for the metal-indicator complex (e.g., ~485 nm for the Cu²⁺-Murexide complex).
-
Analyze the data: As CDTA chelates the metal ion, the color of the solution will change, and the absorbance will decrease. Plot absorbance versus the concentration of CDTA added. A more potent batch of CDTA will cause a faster decrease in absorbance. The equivalence point, where the color change is complete, can be used to calculate the effective concentration of active chelator in each batch.
Guide 2: Understanding and Mitigating the Impact of CDTA Isomers
This compound exists as two main stereoisomers: cis and trans. The spatial arrangement of the carboxymethyl groups relative to the cyclohexane ring differs between these isomers, which can significantly impact their chelation properties.
The trans-isomer of CDTA is generally considered to be the more effective chelating agent. This is because the arrangement of the donor atoms in the trans configuration is pre-organized for optimal coordination with a metal ion, leading to the formation of more stable metal-CDTA complexes.[9][10][11] In contrast, the cis-isomer may experience steric hindrance that can weaken its interaction with metal ions.
Diagram: cis vs. trans Isomers of CDTA
Caption: Comparison of cis and trans isomers of CDTA.
A batch-to-batch variation in the cis/trans ratio can therefore lead to significant differences in chelation efficiency.[12]
-
Request Isomer Information: When purchasing CDTA, inquire with the supplier about the typical isomeric ratio of their product.
-
Analytical Verification: If isomer-related issues are suspected, use NMR or a suitable chiral chromatography method to determine the cis/trans ratio in your different batches.[5]
-
Functional Comparison: The chelation capacity assay described in Guide 1 can also be used to functionally compare batches with different isomeric ratios.
Guide 3: Protocol for Qualifying a New Batch of CDTA
To prevent future inconsistencies, it is essential to have a standardized protocol for qualifying new batches of critical reagents like CDTA.
Workflow for New Batch Qualification
Caption: Workflow for qualifying a new CDTA batch.
-
Documentation: Upon receipt of a new batch, log the batch number, date of receipt, and attach the Certificate of Analysis to your internal records.
-
Visual Inspection: Visually inspect the material for any signs of discoloration or clumping, which could indicate degradation or moisture absorption.
-
Analytical Purity Assessment:
-
Perform an HPLC analysis to determine the purity of the new batch. The acceptance criterion should be a purity value that is within a defined range of your previously accepted batches (e.g., ± 1%).
-
If your application is sensitive to trace metals, perform an ICP-MS analysis to ensure that the levels of key metal contaminants are below your established limits.
-
-
Functional Chelation Capacity Assay:
-
Using the protocol outlined in Guide 1, perform a chelation capacity assay comparing the new batch to your current, approved batch.
-
The effective concentration of the new batch should be within a pre-defined range of the current batch (e.g., 95-105%).
-
-
Final Approval and Release: If the new batch meets all acceptance criteria, document the results and formally release the batch for use in your experiments. If it fails, quarantine the batch and contact the supplier with your findings.
References
- 1. This compound | 13291-61-7 [chemicalbook.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. UNIT 11: Transportation, Storage, Disposal, and Spill Cleanup [cms.ctahr.hawaii.edu]
- 4. sdcexec.com [sdcexec.com]
- 5. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Impurities in commercial titanium dental implants - A mass and optical emission spectrometry elemental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relative stability of the cis and trans isomers of octahedral cobalt(iii) complexes of the type [Co(N2O2)X2] with tetradentate salen type Schiff bases: a combined theoretical and experimental study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Relative Stability of cis- and trans-Hydrindanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of cis/trans isomerism of beta-carotene on the ratios of volatile compounds produced during oxidative degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA)
Welcome to the technical support guide for 1,2-Cyclohexylenedinitrilotetraacetic acid (CDTA). As a potent chelating agent analogous to EDTA, the purity of CDTA is paramount for reliable and reproducible results in sensitive applications, from trace metal analysis in pharmaceutical development to the formulation of stable biological buffers. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting advice, and robust protocols for purifying CDTA to meet high-purity specifications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CDTA) and why is its purity critical?
A1: CDTA is a powerful aminopolycarboxylic acid used as a chelating agent for various metal ions.[1][2][3] Its rigid cyclohexane backbone pre-organizes the chelating arms, leading to the formation of more stable metal complexes compared to more flexible chelators like EDTA.[3] High purity is essential because trace metal impurities or organic contaminants can interfere with experimental outcomes by:
-
Introducing competing ions in complexometric titrations.
-
Altering the stability and efficacy of drug formulations.
-
Catalyzing unwanted side reactions in sensitive chemical syntheses.
Q2: What are the common impurities found in commercial-grade CDTA?
A2: Commercial CDTA is typically synthesized from 1,2-diaminocyclohexane and chloroacetic acid.[4] Consequently, common impurities may include unreacted starting materials, partially carboxylated intermediates, and inorganic salts from the synthesis and initial precipitation steps. The visual appearance of off-white or yellow powders often indicates the presence of organic impurities.
Q3: How should I properly store purified CDTA?
A3: For solid, high-purity CDTA, storage should be in a tightly sealed container in a dry environment at room temperature (2-30°C).[2][5] It is stable under these conditions and incompatible with strong oxidizing agents.[1][2] If you prepare a stock solution, for example in DMSO, it should be stored sealed and away from moisture at -20°C for up to one month or -80°C for up to six months to ensure stability.[3]
Q4: Why won't my CDTA dissolve in pure water?
A4: The free acid form of CDTA is only slightly soluble in water.[5][6] To achieve significant solubility, it must be converted to its salt form by deprotonation of its carboxylic acid groups. This is readily accomplished by dissolving it in an aqueous alkaline solution, such as dilute sodium hydroxide (NaOH) or ammonium hydroxide (NH4OH).[1][4][5]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of CDTA.
| Problem | Potential Cause | Expert Solution & Scientific Rationale |
| Low or No Precipitate Yield | 1. Incomplete Acidification: The CDTA salt will not precipitate until the carboxylate groups are fully protonated to the less soluble free acid form. | Solution: Use a pH meter to ensure the solution pH is lowered to approximately 2.[4] Add concentrated HCl dropwise while monitoring the pH. A cloudy appearance should begin around pH 4, with complete precipitation occurring at the lower pH.[4] |
| 2. Solution Too Dilute: If the initial concentration of the CDTA salt is too low, the solution may not be saturated enough for precipitation to occur even after acidification. | Solution: If feasible, concentrate the solution by evaporation before acidification. For future purifications, start with a higher initial concentration of crude CDTA in the alkaline solution. | |
| Precipitate is Discolored (Yellow/Brown) | Presence of Organic Impurities or Metal Contaminants: These impurities are co-dissolved with the CDTA salt and can become trapped in the crystal lattice upon precipitation. | Solution: Perform a second purification cycle (recrystallization). For stubborn discoloration, consider a hot filtration step of the alkaline solution before acidification to remove any insoluble particulate matter. |
| Final Product has a Low or Broad Melting Point | Residual Impurities or Solvent: A depressed and broad melting point is a classic indicator of impurity. The literature value for pure CDTA is sharp, around 213-216 °C.[1][2] | Solution: Ensure the purified precipitate is thoroughly washed with cold, deionized water to remove any residual salts (like NaCl). A crucial step is to boil the filtered acid with distilled water to eliminate traces of HCl.[1][2] Finally, dry the product thoroughly under vacuum to remove all residual water.[1][2] If the melting point is still low, an additional recrystallization is recommended. |
| Final Product Still Shows Impurities by HPLC | Inefficient Single-Step Purification: Acid precipitation is excellent for removing inorganic salts and some organic impurities, but may not be sufficient for closely related organic side-products from the synthesis. | Solution: Multiple recrystallizations are often necessary to achieve >99% purity. Ensure slow cooling during the recrystallization step to allow for the formation of well-ordered crystals, which are more effective at excluding impurities. |
Visualizing the Purification Process
Chemical Principle of pH-Dependent Solubility
The purification of CDTA hinges on the reversible conversion between its highly soluble deprotonated salt form and its poorly soluble protonated acid form. This equilibrium is controlled by the pH of the solution.
References
- 1. This compound | 13291-61-7 [chemicalbook.com]
- 2. This compound CAS#: 13291-61-7 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDTA synthesis - chemicalbook [chemicalbook.com]
- 5. (1,2-Cyclohexylenedinitrilo)tetraacetic Acid, Reagent - CD Formulation [formulationbio.com]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Overcoming Kinetic Limitations of CDTA Metal Complex Formation
Welcome to the technical support center dedicated to addressing the kinetic challenges associated with trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA) metal complex formation. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful chelating agent and encounter kinetic hurdles in their experimental work. Here, we move beyond theoretical principles to provide practical, field-proven insights and actionable troubleshooting protocols.
Introduction: The CDTA Conundrum - Stability vs. Speed
CDTA is a highly effective chelating agent, often favored for its ability to form exceptionally stable metal complexes.[1][2] This stability is largely due to the pre-organized structure imparted by its rigid cyclohexane backbone. However, this same structural rigidity is the primary source of its kinetic limitations. Unlike the more flexible backbone of EDTA, the cyclohexane ring in CDTA can sterically hinder the rapid coordination of the carboxylate and amine donor groups around a metal ion. This can lead to significantly slower complex formation rates, particularly with kinetically inert metal ions.[3]
This guide will provide a comprehensive overview of the factors influencing CDTA complexation kinetics and offer detailed troubleshooting strategies to overcome these limitations.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our application scientists receive regarding slow CDTA complexation kinetics.
Q1: Why is my CDTA-metal complex formation so much slower than with EDTA?
A1: The primary reason lies in the structural differences between the two chelators. CDTA's cyclohexane ring provides conformational rigidity. This pre-organization is thermodynamically favorable for forming stable complexes but kinetically disadvantageous. The rigid structure can create steric hindrance, slowing down the step-wise coordination of the donor atoms to the metal ion. In contrast, EDTA's flexible ethylene backbone allows for more rapid conformational changes to wrap around the metal ion. For instance, the dissociation of trivalent f-element complexes with CDTA is approximately 50 times slower than with EDTA, highlighting the impact of this rigidity.
Q2: I've mixed my metal salt and CDTA solution, but I'm not seeing any indication of complex formation. What's the first thing I should check?
A2: The first and most critical parameter to verify is the pH of your reaction mixture . The chelating ability of CDTA is highly pH-dependent. At low pH, the carboxylate groups of CDTA are protonated (H₄CDTA), rendering them poor ligands for metal chelation. As the pH increases, these groups deprotonate, making the fully deprotonated form (CDTA⁴⁻) the most effective chelating species. For most divalent and trivalent metal ions, a pH range of 4-6 is a good starting point to ensure sufficient deprotonation of CDTA without causing precipitation of metal hydroxides. For more easily hydrolyzed metals, a lower pH might be necessary, while for alkaline earth metals, a higher pH is often required.
Q3: Can I simply heat the reaction to speed it up?
A3: Yes, increasing the temperature is a common and effective method to increase the rate of a chemical reaction, including CDTA complexation.[4] As a general rule, a 10°C increase in temperature can approximately double the reaction rate. However, this must be done with caution. Excessive heat can lead to the degradation of your complex or other components in your mixture. It's crucial to find an optimal temperature that accelerates the reaction without causing undesirable side reactions. We provide a detailed protocol for optimizing temperature in the Troubleshooting Guides section.
Q4: Are there any catalysts that can accelerate CDTA complex formation?
A4: While not as common as in organic synthesis, certain species can influence the rate of ligand exchange. For some metal ions, the presence of a more labile "carrier" ligand can facilitate the transfer of the metal to the CDTA. Additionally, for certain redox-active metals, changing the oxidation state to a more labile one before chelation can be an effective strategy. For instance, Cr(II) is significantly more labile than Cr(III).
Q5: How do I know if the complex has formed, especially if the reaction is slow?
A5: Monitoring the reaction is crucial. Several analytical techniques can be employed:
-
UV-Vis Spectroscopy: If the metal-CDTA complex has a different absorption spectrum from the free metal ion, you can monitor the change in absorbance at a specific wavelength over time.[5]
-
pH Measurement: The formation of a metal-CDTA complex often releases protons, leading to a decrease in pH. This can be monitored with a pH meter.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to track the disappearance of the free ligand signal and the appearance of the complexed ligand signal.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can separate the free ligand, the metal-CDTA complex, and any impurities, allowing for quantitative monitoring of the reaction progress.
Troubleshooting Guides
This section provides structured approaches to diagnose and solve common kinetic problems encountered during CDTA metal complex formation.
Issue 1: Incomplete or No Reaction at Room Temperature
This is the most frequent issue, often observed with kinetically inert metal ions like Cr(III), Co(III), and some platinum group metals.
Caption: Troubleshooting workflow for incomplete CDTA complexation.
-
Initial pH Check:
-
Use a calibrated pH meter to measure the pH of your reaction mixture containing the metal ion and CDTA.
-
Rationale: The protonation state of CDTA is crucial for its chelating ability. The fully deprotonated form is the most reactive.
-
-
pH Adjustment:
-
If the pH is below 4, slowly add a dilute base (e.g., 0.1 M NaOH) to raise the pH into the 4-6 range.
-
If the pH is too high and you observe precipitation (likely a metal hydroxide), carefully add a dilute acid (e.g., 0.1 M HCl) to dissolve the precipitate and lower the pH.
-
Rationale: This pH range balances the need for deprotonated CDTA with the prevention of metal hydroxide formation.
-
-
Controlled Heating:
-
If the reaction is still slow at the optimal pH, begin heating the solution in a controlled manner (e.g., using a water bath or heating mantle with a temperature probe).
-
Start with a modest temperature, for example, 50°C, and maintain for 1-2 hours.
-
If the reaction has not progressed sufficiently (as determined by your chosen analytical method), incrementally increase the temperature by 10-15°C and hold for another 1-2 hours.
-
Caution: Do not exceed temperatures that might cause degradation of your reactants or product. A preliminary thermal stability test on your target complex is advisable.
-
Rationale: Increasing kinetic energy overcomes the activation energy barrier of the reaction.
-
-
Microwave-Assisted Synthesis (Advanced Technique):
-
For particularly stubborn reactions, microwave irradiation can dramatically reduce reaction times.[7][8]
-
Use a dedicated scientific microwave reactor. Start with a low temperature (e.g., 60-80°C) and short irradiation times (e.g., 5-10 minutes).
-
Rationale: Microwaves can provide rapid and uniform heating, often leading to significant rate enhancements compared to conventional heating.[9]
-
Issue 2: Precipitation Occurs Upon Mixing Reactants or During pH Adjustment
Precipitation indicates that the solubility product of a metal salt (often a hydroxide) has been exceeded before the CDTA complex can form and solubilize the metal.
Caption: Strategy to prevent precipitation during complexation.
-
Prepare separate solutions of the metal salt and CDTA.
-
Adjust the pH of the CDTA solution to the desired reaction pH (e.g., 5.0) before adding the metal salt.
-
Slowly add the metal salt solution to the pH-adjusted CDTA solution with vigorous stirring.
-
Rationale: This ensures that the metal ion is immediately exposed to a high concentration of the reactive, deprotonated form of CDTA, favoring complexation over hydroxide precipitation.
-
-
Consider a Co-solvent: If precipitation persists, especially with hydrophobic metal salts or ligands, the addition of a water-miscible organic solvent (e.g., ethanol, DMSO) can improve solubility.[10] However, be aware that some organic solvents can coordinate with the metal and may affect the complexation kinetics.
Quantitative Data Summary
The following table summarizes key kinetic and thermodynamic parameters that underscore the differences between CDTA and EDTA, providing a basis for understanding experimental observations.
| Parameter | CDTA | EDTA | Rationale for Difference |
| Ni(II) Capture Rate | Slower (by >10x) | Faster | The rigid cyclohexane backbone of CDTA creates steric hindrance, slowing the coordination process.[3] |
| Ln(III) Dissociation Rate | ~50x Slower | Faster | The pre-organized and rigid structure of CDTA forms a thermodynamically more stable complex that is kinetically more inert to dissociation. |
| pKa Values (Carboxylic) | pKa₃ ≈ 3.5, pKa₄ ≈ 6.1 | pKa₃ ≈ 6.2, pKa₄ ≈ 10.2 | The electron-withdrawing effect of the cyclohexane ring influences the acidity of the carboxylate groups. |
Experimental Protocols
Protocol 1: General Procedure for Accelerating CDTA Complexation with a Kinetically Inert Metal (e.g., Cr(III))
-
Reagent Preparation:
-
Prepare a 0.1 M solution of Cr(NO₃)₃·9H₂O in deionized water.
-
Prepare a 0.1 M solution of CDTA. Dissolve the free acid form of CDTA in deionized water by adding a stoichiometric amount of NaOH to reach the desired pH (e.g., pH 4.5-5.0).
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the CDTA solution.
-
Begin stirring and gently heat the solution to 70-80°C using a water bath.
-
-
Complex Formation:
-
Slowly add the Cr(III) solution to the heated CDTA solution dropwise over 15-20 minutes.
-
Maintain the temperature and continue stirring. The reaction progress can be monitored by the color change from the pale purple of aqueous Cr(III) to the deeper violet of the Cr(III)-CDTA complex.
-
-
Reaction Monitoring (UV-Vis):
-
Periodically (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture, dilute it appropriately, and record its UV-Vis spectrum.
-
Monitor the increase in absorbance at the λ_max of the Cr(III)-CDTA complex (around 545 nm). The reaction is considered complete when the absorbance at this wavelength no longer increases over time.
-
-
Completion and Isolation:
-
The reaction may require several hours to reach completion. Once complete, allow the solution to cool to room temperature. The product can then be used in solution or isolated by standard methods if required.
-
Conclusion
Overcoming the kinetic limitations of CDTA metal complex formation is achievable through a systematic approach to optimizing reaction conditions. By understanding the interplay of pH, temperature, and reactant addition order, researchers can harness the superior thermodynamic stability of CDTA complexes without being hindered by slow reaction rates. This guide provides a foundation for troubleshooting and developing robust protocols for your specific metal-ligand system. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. nbinno.com [nbinno.com]
- 2. CDTA is a powerful chelating agent. [thinkdochemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Lanthanide complexes with polyaminopolycarboxylates as prospective NMR/MRI diagnostic probes: peculiarities of molecular structure, dynamics and paramagnetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This "Green" Method? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tuning aminopolycarboxylate chelators for efficient complexation of trivalent actinides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Performance Evaluation of CDTA as a Chelating Agent
In the landscape of chemical research and industrial applications, the precise control of metal ions is paramount. Aminopolycarboxylic acids (APCAs) are a class of chelating agents indispensable for this purpose, forming stable, soluble complexes with metal ions, thereby modulating their reactivity. Among these, Cyclohexanediaminetetraacetic acid (CDTA) presents a compelling profile. This guide offers an in-depth performance evaluation of CDTA, comparing it with ubiquitous alternatives like Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA), grounded in experimental data and field-proven insights.
The Foundation: Understanding Chelation and APCA Structures
Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate (multiple-bonded) ligand and a single central metal atom.[1] This process forms a ring-like structure called a chelate, which sequesters the metal ion and alters its chemical properties. The stability of this chelate is the primary measure of a chelating agent's effectiveness.[2][3]
CDTA, EDTA, and DTPA are structurally related APCAs. EDTA is a hexadentate ligand, meaning it can form up to six bonds with a metal ion.[4][5] DTPA is an octadentate ligand with an even greater potential for coordination.[6][7] CDTA, like EDTA, is a hexadentate ligand, but its structure is built upon a cyclohexane ring. This structural rigidity is not a minor detail; it significantly influences the thermodynamic stability of the metal complexes it forms.
Caption: Structural overview of CDTA, EDTA, and DTPA.
Head-to-Head Performance: Stability Constants (Log K)
The stability constant (K) is the equilibrium constant for the formation of the complex and is the most critical quantitative measure of a chelating agent's efficacy.[2] A higher log K value indicates a stronger, more stable metal-ligand complex.
The cyclohexane backbone of CDTA imparts a degree of conformational rigidity. This "pre-organizes" the ligand for metal binding, reducing the entropic penalty of chelation and resulting in higher stability constants for many metal ions compared to the more flexible EDTA.[8]
Table 1: Comparative Stability Constants (Log K) of Metal-Chelate Complexes
| Metal Ion | CDTA (log β₁) | EDTA (log β₁) | DTPA (log β₁) |
| Ca²⁺ | 12.5 | 10.6 | 10.8 |
| Mg²⁺ | 10.3 | 8.8 | 9.0 |
| Cu²⁺ | 21.3 | 18.7 | 21.4 |
| Fe³⁺ | 29.3 | 25.1 | 28.0 |
| Zn²⁺ | 18.7 | 16.4 | 18.4 |
| Pb²⁺ | 19.7 | 17.9 | 18.8 |
| Zr⁴⁺ | 29.6 ± 0.2 | 27.9 ± 0.1 | 35.3 ± 0.3 |
Note: Values are approximate and can vary with experimental conditions (ionic strength, temperature). Data compiled from multiple sources for general comparison.[8][9]
Analysis of Stability Data:
-
Superiority over EDTA: For a wide range of divalent and trivalent metal ions, CDTA consistently forms more stable complexes than EDTA. This is particularly evident with alkaline earth metals (Ca²⁺, Mg²⁺) and transition metals like Fe³⁺.
-
Competition with DTPA: While DTPA, with its higher denticity, forms exceptionally stable complexes with certain ions like Zr⁴⁺, CDTA remains highly competitive and even surpasses DTPA for some metals.[8][10] The choice between CDTA and DTPA often depends on the specific target metal and the pH of the system.[11]
The Critical Role of pH and Selectivity
The effectiveness of aminopolycarboxylic acid chelators is highly pH-dependent.[2] Chelation is an equilibrium reaction that involves the deprotonated form of the ligand. At low pH, the carboxylate groups become protonated, reducing the chelator's ability to bind metals.
Caption: Influence of pH on chelating agent activity.
Selectivity Insights:
Selectivity refers to a chelator's ability to bind a target metal ion in the presence of other competing ions.[12][13] This is dictated by the relative stability constants.
-
CDTA vs. EDTA: Due to its higher stability constants across the board, CDTA will more effectively sequester metals even in the presence of high concentrations of interfering ions like calcium and magnesium, a common challenge in industrial water treatment and agricultural applications.[14][15]
-
Practical Example: In a solution containing both Fe³⁺ and Ca²⁺, both CDTA and EDTA will preferentially bind the Fe³⁺ due to its much higher stability constant. However, CDTA's stronger affinity for both ions means it will sequester the target iron more completely, leaving less free iron to cause unwanted catalytic degradation.[16]
Applications: Where Performance Matters
CDTA's unique properties make it a valuable tool in various scientific and industrial fields.[17]
-
Analytical Chemistry: In complexometric titrations, the formation of more stable metal-CDTA complexes can lead to sharper and more accurate titration endpoints compared to EDTA, especially for metals that form weaker EDTA complexes.[4][18]
-
Drug Development & Formulation: In pharmaceutical formulations, trace metal ions can catalyze the degradation of active pharmaceutical ingredients (APIs).[19][20] Chelating agents like CDTA are used as stabilizers. Its high stability constants make it particularly effective at sequestering problematic ions like iron and copper, enhancing the shelf-life and stability of biologic products like monoclonal antibodies.[16][21]
-
Environmental Remediation: CDTA is employed to remove toxic heavy metals like lead and cadmium from contaminated soils and water.[1] Its ability to form robust complexes aids in the mobilization and extraction of these pollutants.[22][23]
-
Agriculture: It is used in micronutrient fertilizers to keep essential metals like iron, manganese, and zinc soluble and bioavailable to plants, especially in alkaline soils where these nutrients would otherwise precipitate.[14][17]
Experimental Protocol: Determining Stability Constants via Potentiometric Titration
A self-validating protocol is crucial for trustworthy results. Potentiometric titration is a standard method for determining the stability constants of metal chelates.[8][24][25] This protocol describes a competitive titration method, which is often necessary for very stable complexes.
Objective: To determine the stability constant of a Metal-CDTA complex (M-CDTA) by competing it against a well-characterized metal-ligand pair (e.g., Cu-EDTA).
Pillar of Trustworthiness: This method relies on the established stability constant of a reference complex, creating a self-validating system where the new constant is determined relative to a known standard.
Experimental Workflow:
References
- 1. CDTA is a powerful chelating agent. [thinkdochemicals.com]
- 2. chemistry.beloit.edu [chemistry.beloit.edu]
- 3. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. quora.com [quora.com]
- 6. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onepetro.org [onepetro.org]
- 8. researchgate.net [researchgate.net]
- 9. iupac.org [iupac.org]
- 10. hnsincere.com [hnsincere.com]
- 11. nbinno.com [nbinno.com]
- 12. interchim.fr [interchim.fr]
- 13. Metal selectivity and effects of co-existing ions on the removal of Cd, Cu, Ni, and Cr by ZIF-8-EGCG nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. cuttingedgesolutions.com [cuttingedgesolutions.com]
- 16. Comparative evaluation of disodium edetate and diethylenetriaminepentaacetic acid as iron chelators to prevent metal-catalyzed destabilization of a therapeutic monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CDTA Chelating Agent Supplier for Effective Metal Ion Binding Solutions [thinkdochemicals.com]
- 18. benchchem.com [benchchem.com]
- 19. tainstruments.com [tainstruments.com]
- 20. researchgate.net [researchgate.net]
- 21. CDTA | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 22. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Spectrophotometric Determination of Metal Ions: CDTA vs. Other Chelators
For researchers, scientists, and drug development professionals, the accurate quantification of metal ions is a frequent and critical task. Spectrophotometry, a technique grounded in the principle of light absorption, offers a simple, cost-effective, and sensitive method for this purpose when paired with a suitable chelating agent.[1] The chelator binds with the metal ion to form a colored complex, and the intensity of this color, measured as absorbance, is directly proportional to the metal ion's concentration.
This guide provides an in-depth comparison of 1,2-Cyclohexylenedinitrilotetraacetic acid (CDTA) against other commonly used chelators, particularly the ubiquitous Ethylenediaminetetraacetic acid (EDTA). We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower you to select the optimal chelator for your analytical needs.
The Principle of Chelation in Spectrophotometry
Chelating agents, also known as complexones, are organic molecules that can form multiple coordinate bonds with a single metal ion, effectively "grasping" it in a stable, ring-like structure called a chelate.[2][3] This process is fundamental to this analytical technique. The formation of the metal-chelate complex often results in a significant change in the solution's color, creating a chromophore that can be measured by a spectrophotometer.[1]
The choice of chelator is paramount as it dictates the sensitivity, selectivity, and overall robustness of the assay. Key characteristics of a chelator include the stability of the complex it forms, the pH range over which the complex is stable, and its selectivity for the target metal ion over other potentially interfering ions.[1]
The Contenders: A Profile of Key Chelating Agents
CDTA (this compound)
CDTA is a powerful chelating agent structurally similar to EDTA, but with its central ethylenediamine backbone replaced by a cyclohexane ring.[4] This structural rigidity pre-organizes the ligand's binding sites for metal complexation, leading to the formation of exceptionally stable metal complexes.[4] This enhanced stability is CDTA's primary advantage over other chelators like EDTA.[5] It is widely used in analytical chemistry, environmental remediation, and medical applications.[3][6]
EDTA (Ethylenediaminetetraacetic acid)
EDTA is arguably the most well-known and widely used chelating agent. It is a hexadentate ligand, meaning it can form six bonds with a metal ion, resulting in stable 1:1 complexes with most metal ions.[7] Its versatility and extensive documentation make it the default standard against which other chelators are often compared.
Other Notable Chelators
-
DTPA (Diethylenetriaminepentaacetic acid): As an octadentate ligand, DTPA can form even more stable complexes than EDTA with certain metal ions, particularly those with higher coordination numbers.[8]
-
NTA (Nitrilotriacetic acid): A simpler, tetradentate chelator. While its complexes are generally less stable than those of EDTA or CDTA, this can be advantageous for applications requiring reversible binding or for selective determination of metals that form sufficiently stable NTA complexes while others do not.
Head-to-Head Comparison: The Decisive Factor of Stability
The single most important quantitative measure of a chelator's effectiveness is the stability constant (log K) of the metal-ligand complex. A higher log K value signifies a more stable complex, which translates to a more complete reaction, greater sensitivity, and a reduced likelihood of interference from other ions.[9]
The superior complexing ability of CDTA is evident when comparing its stability constants with those of EDTA and DTPA for various divalent and trivalent metal ions.
| Metal Ion | CDTA (log K) | EDTA (log K)[9] | DTPA (log K)[8] |
| Ca²⁺ | 12.5 | 10.7 | 10.8 |
| Mg²⁺ | 10.3 | 8.7 | 9.3 |
| Cu²⁺ | 21.3 | 18.8 | 21.5 |
| Ni²⁺ | 19.4 | 18.6 | 20.3 |
| Zn²⁺ | 18.7 | 16.5 | 18.5 |
| Fe³⁺ | 29.3 | 25.1 | 27.5 |
| Pb²⁺ | 19.7 | 18.0 | 18.7 |
Note: Stability constants can vary slightly depending on experimental conditions (temperature, ionic strength). The values presented are for comparative purposes.
As the data shows, CDTA consistently forms more stable complexes than EDTA for all listed ions. For an ion like Fe³⁺, the complex with CDTA is over four orders of magnitude more stable than the Fe³⁺-EDTA complex. This has profound implications for analytical applications:
-
Enhanced Sensitivity: A more stable complex means the equilibrium of the reaction lies further to the right, resulting in a greater concentration of the colored species and thus a stronger absorbance signal for a given metal concentration.
-
Improved Selectivity: In a mixture of metal ions, a chelator with a significantly higher stability constant for the target analyte can preferentially bind to it, even in the presence of other competing ions. For instance, the large difference in stability between Ca²⁺-CDTA and Mg²⁺-CDTA allows for the more effective determination of calcium in the presence of magnesium compared to using EDTA.
-
Wider pH Range: The high stability of CDTA complexes often allows analyses to be performed under more acidic conditions, which can be crucial for preventing the precipitation of metal hydroxides and for minimizing interference from anions that complex with metals at higher pH.
Visualizing Chelation
The following diagram illustrates the fundamental concept of a hexadentate chelator like CDTA or EDTA enveloping a metal ion.
Caption: A metal ion sequestered by a multi-dentate chelating agent.
Experimental Protocols: Putting Theory into Practice
To provide a practical context, we present a detailed protocol for the spectrophotometric determination of Nickel(II) and a comparative workflow for Iron(III).
Protocol 1: Spectrophotometric Determination of Nickel(II) using CDTA
This protocol leverages the formation of the stable Ni(II)-CDTA complex. The resulting complex can be measured directly in the UV range or by using a displacement reaction with a colored indicator. For simplicity, this direct measurement method is described.
1. Principle: Nickel(II) ions react with CDTA in a buffered solution to form a stable, colorless complex that exhibits a characteristic absorbance maximum in the UV spectrum, distinct from the free ligand.
2. Reagents and Apparatus:
-
Nickel(II) Standard Stock Solution (1000 mg/L): Dissolve 1.000 g of high-purity nickel metal in a minimal amount of nitric acid and dilute to 1 liter with deionized water. Alternatively, use a commercial standard.
-
CDTA Solution (0.02 M): Dissolve an appropriate amount of CDTA in deionized water, adjusting the pH to ~8 with NaOH to aid dissolution, and dilute to the final volume.
-
Ammonia-Ammonium Chloride Buffer (pH 10): Prepare by dissolving ammonium chloride in concentrated ammonia solution and diluting with deionized water.
-
UV-Vis Spectrophotometer
-
1 cm Quartz Cuvettes
-
Class A Volumetric Flasks and Pipettes
3. Experimental Workflow Diagram:
Caption: Workflow for the spectrophotometric determination of Nickel(II).
4. Procedure:
-
Preparation of Calibration Standards: Pipette appropriate volumes of the 1000 mg/L Ni(II) stock solution into a series of 100 mL volumetric flasks to create standards of, for example, 5, 10, 20, 30, and 40 mg/L.
-
Sample Preparation: Prepare your unknown sample, ensuring it is in a suitable matrix and diluted to fall within the calibration range.
-
Complex Formation: To each flask (standards, unknown, and a reagent blank containing only deionized water), add 10 mL of the pH 10 buffer solution followed by 10 mL of the 0.02 M CDTA solution.
-
Dilution: Dilute each flask to the 100 mL mark with deionized water, cap, and invert several times to mix thoroughly.
-
Equilibration: Allow the solutions to stand for at least 15 minutes to ensure complete complex formation.
-
Spectrophotometric Measurement: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the Ni-EDTA complex (around 380 nm, which should be predetermined by scanning the spectrum of a standard).[10] Zero the instrument using the reagent blank. Measure the absorbance of each standard and the unknown sample.
-
Data Analysis: Plot a calibration curve of absorbance versus Ni(II) concentration for the standards. Use the equation of the linear regression to calculate the concentration of Ni(II) in your unknown sample.
Protocol 2: Comparative Determination of Iron(III) with CDTA and EDTA
This protocol directly compares the performance of CDTA and EDTA for the determination of iron. Iron(III) forms a stable, yellow-orange complex with 1,10-phenanthroline after being reduced to Iron(II). The role of the primary chelator (CDTA or EDTA) here is often as a masking agent to prevent interference from other metals, but for this comparison, we will assess the direct complex formation. Fe(III) forms colored complexes with these aminopolycarboxylic acids that can be measured directly.
1. Principle: Iron(III) forms stable complexes with both CDTA and EDTA. The absorbance of these complexes will be measured under their respective optimal conditions to compare the resulting sensitivity. A reducing agent is first added to ensure all iron is in the Fe(II) state, which then forms a colored complex with a chromogenic agent like 1,10-phenanthroline.[11][12]
2. Reagents:
-
Iron Standard Stock Solution (100 mg/L): Prepare from ferrous ammonium sulfate hexahydrate.[11][13]
-
Hydroxylamine Hydrochloride Solution (10% w/v): To reduce Fe(III) to Fe(II).[11][12]
-
1,10-Phenanthroline Solution (0.1% w/v): The chromogenic reagent.[11]
-
Sodium Acetate Buffer Solution: To maintain the optimal pH.[11]
-
CDTA Solution (0.01 M)
-
EDTA Solution (0.01 M)
3. Procedure:
-
Set up two series of 50 mL volumetric flasks: one for the CDTA comparison and one for the EDTA comparison.
-
Prepare Calibration Standards: In each series, prepare standards containing 0.5, 1.0, 2.0, and 3.0 mg/L of iron.
-
Add Reagents: To each flask in both series, add 1 mL of hydroxylamine solution and 10 mL of 1,10-phenanthroline solution.[11] Add 8 mL of sodium acetate buffer.[11]
-
Dilute and Measure: Dilute all solutions to the 50 mL mark and allow them to stand for 10-15 minutes for full color development.[11] Measure the absorbance of the orange-red complex at its λmax of 510 nm.[13]
-
Data Comparison: Construct separate calibration curves for the CDTA and EDTA series. Compare the slopes of the two curves. A steeper slope indicates a higher molar absorptivity and thus greater sensitivity for the determination under those conditions.
Conclusion and Recommendations
The choice of a chelating agent for the spectrophotometric determination of metal ions is a critical decision that directly impacts the quality of the analytical results. While EDTA is a versatile and reliable workhorse for many applications, CDTA offers distinct advantages when maximum stability and sensitivity are required.
-
Choose CDTA when:
-
Analyzing for metal ions that form exceptionally stable CDTA complexes (e.g., Fe³⁺, Cu²⁺).
-
Working with complex sample matrices where interference from competing ions is a concern. The higher stability constants of CDTA complexes can overcome interference from less strongly binding metals.
-
The analytical method requires a wider pH range, particularly more acidic conditions.
-
-
Choose EDTA when:
-
A well-established, standard method is preferred.
-
Cost is a primary consideration, as EDTA is generally more economical.
-
The required sensitivity and selectivity for the specific metal ion can be readily achieved.
-
Ultimately, the optimal choice depends on a thorough evaluation of the specific analytical problem, including the identity of the metal ion, its expected concentration range, and the nature of the sample matrix. Method validation with certified reference materials is always recommended to ensure the accuracy and reliability of the chosen procedure.
References
- 1. ijmr.net.in [ijmr.net.in]
- 2. CDTA is a powerful chelating agent. [thinkdochemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. CDTA Chelating Agent Supplier for Effective Metal Ion Binding Solutions [thinkdochemicals.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Spectrophotometric determination of aluminium and nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemlab.truman.edu [chemlab.truman.edu]
- 12. youtube.com [youtube.com]
- 13. ajrsp.com [ajrsp.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA)
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of chelating agents, 1,2-Cyclohexylenedinitrilotetraacetic acid (CDTA) stands out for its exceptional thermodynamic and kinetic stability when complexed with a variety of metal ions. This property makes it a critical component in numerous applications, from industrial processes to advanced pharmaceutical formulations where precise metal ion control is paramount. However, the efficacy of CDTA is intrinsically linked to its purity. The presence of impurities, stemming from the synthetic route, can significantly alter its chelation capacity, introduce contaminants, and compromise the integrity of the final product.
This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of synthesized CDTA. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative assessment against common alternatives like Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA).
The Synthetic Landscape and Potential Impurities
The common synthesis of CDTA involves the carboxymethylation of trans-1,2-diaminocyclohexane with chloroacetic acid under alkaline conditions.[1] While seemingly straightforward, this process can yield a variety of impurities that require careful analytical characterization for their identification and quantification.
Common Impurities Include:
-
Unreacted Starting Materials: trans-1,2-diaminocyclohexane and chloroacetic acid.
-
Partially Alkylated Intermediates: CDTA molecules with one, two, or three carboxymethyl groups instead of the desired four.
-
Over-alkylation Products: Though less common, side reactions can lead to more complex structures.
-
Inorganic Salts: Resulting from the neutralization steps and pH adjustments during synthesis and purification.
The presence of these impurities can lead to an overestimation of the active chelating agent concentration and introduce variability in experimental results. Therefore, a multi-faceted analytical approach is crucial for a comprehensive purity assessment.
A Comparative Guide to Analytical Techniques for CDTA Purity
The choice of analytical technique for purity assessment is dictated by the specific information required, the nature of the potential impurities, and the available instrumentation. Here, we compare the most effective methods, highlighting their principles, strengths, and limitations.
Complexometric Titration: The Gold Standard for Assay
Complexometric titration is a robust and widely used volumetric analysis technique for determining the concentration of metal ions in a solution.[2][3] In the context of CDTA, it is employed to determine the "assay" or the concentration of the active chelating agent by titrating it against a standardized metal ion solution.
Principle: CDTA forms a stable, colored complex with most metal ions.[3] By using a metal ion indicator that produces a distinct color change at the endpoint, the precise volume of a standard metal ion solution required to react completely with the CDTA can be determined.[4] The 1:1 stoichiometry of the reaction between most divalent metal ions and CDTA allows for a straightforward calculation of the CDTA concentration.[5]
Why this choice? This method directly measures the functional purity of the CDTA – its ability to chelate metal ions. It is less susceptible to interference from non-chelating impurities and provides a highly accurate and precise measure of the active ingredient.
High-Performance Liquid Chromatography (HPLC): Profiling the Impurities
HPLC is a powerful separation technique that is indispensable for identifying and quantifying impurities in pharmaceutical compounds.[6] A well-developed HPLC method can separate CDTA from its starting materials, intermediates, and degradation products in a single run.[7][8]
Principle: The sample is dissolved in a mobile phase and injected into a column packed with a stationary phase. The separation is achieved based on the differential partitioning of the analytes between the two phases.[9] For polar molecules like CDTA and its impurities, reversed-phase chromatography with a C18 column is a common choice.[10][11] Detection is typically performed using a UV detector, as the carboxyl groups in CDTA provide some UV absorbance, or more advanced detectors like mass spectrometers.
Why this choice? HPLC provides a detailed impurity profile, which is crucial for understanding the quality of the synthesis and for meeting regulatory requirements.[12] It offers high sensitivity and specificity for a wide range of potential impurities.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Confirmation
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[14] For CDTA, both ¹H and ¹³C NMR are used to confirm the identity of the synthesized compound and to detect the presence of structurally similar impurities.
Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical shift, splitting patterns, and integration of the signals in an NMR spectrum provide detailed information about the molecular structure.[15][16]
Why this choice? NMR provides an unambiguous confirmation of the chemical structure of the synthesized CDTA.[17] It can also be used quantitatively (qNMR) to determine purity against a certified reference standard.[14]
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method for confirming the molecular weight of the synthesized CDTA and for identifying unknown impurities based on their fragmentation patterns.[18][19]
Principle: The sample is ionized, and the resulting ions are accelerated into a mass analyzer where they are separated based on their mass-to-charge ratio.[20] The resulting mass spectrum shows the relative abundance of ions of different masses.
Why this choice? MS provides definitive molecular weight information, which is a critical piece of data for confirming the identity of the synthesized compound. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying and characterizing unknown impurities.[6]
Comparative Performance Data
| Analytical Technique | Information Provided | Strengths | Limitations | Typical Application |
| Complexometric Titration | Assay (functional purity) | High accuracy and precision, directly measures chelating capacity, cost-effective. | Does not provide an impurity profile, can be affected by interfering metal ions. | Routine quality control for determining the potency of CDTA batches. |
| HPLC | Impurity profile, quantification of individual impurities. | High sensitivity and specificity, separates a wide range of impurities. | Requires method development and validation, may not detect non-UV active impurities without a universal detector. | In-depth quality assessment, stability studies, and regulatory submissions.[10] |
| NMR Spectroscopy | Structural confirmation, identification of structural isomers and impurities. | Provides unambiguous structural information, can be used for quantitative analysis (qNMR). | Lower sensitivity compared to other techniques, requires a relatively pure sample for clear spectra. | Characterization of new synthetic batches, structural elucidation of unknown impurities.[17] |
| Mass Spectrometry | Molecular weight confirmation, fragmentation patterns for structural information. | High sensitivity, provides definitive molecular weight, can be coupled with HPLC (LC-MS) for impurity identification. | Does not provide quantitative information on its own, fragmentation can be complex to interpret. | Confirmation of identity, characterization of unknown impurities.[20] |
CDTA vs. Alternatives: A Performance Comparison
CDTA is often compared to other aminopolycarboxylic acid chelating agents, primarily EDTA and DTPA. The choice between these agents depends on the specific application, particularly the metal ion of interest and the pH of the system.
| Chelating Agent | Structure | Key Performance Characteristics | Relevant Experimental Data (Stability Constants, log K) |
| CDTA | Cyclohexane backbone | Forms highly stable complexes due to the pre-organized structure of the cyclohexane ring, leading to a faster complexation rate. | Zr(IV): 29.6[21] |
| EDTA | Ethylenediamine backbone | A versatile and widely used chelating agent, but its complexes can be less stable than those of CDTA, especially with larger metal ions. | Zr(IV): 27.9[21], Cd(II): Lower than DTPA[22], Various Metals[23][24] |
| DTPA | Diethylenetriamine backbone | Has a higher denticity (more donor atoms) than EDTA and CDTA, leading to the formation of very stable complexes, particularly with larger metal ions. | Zr(IV): 35.3[21], Cd(II): Higher than EDTA[22] |
The higher stability constant of the Zr(IV)-CDTA complex compared to the Zr(IV)-EDTA complex highlights the enhanced stability imparted by the cyclohexane backbone.[21] DTPA, with its additional coordination sites, forms an even more stable complex with Zirconium(IV).[21] The choice between these chelators will therefore depend on the required complex stability and the specific metal ion to be chelated.
Experimental Protocols
Protocol 1: Purity Assessment of CDTA by Complexometric Titration with Standardized Zinc Sulfate
This protocol describes the determination of the purity of a synthesized CDTA sample by titrating it against a standardized zinc sulfate solution.
Causality Behind Choices:
-
Zinc Sulfate as Titrant: Zinc forms a very stable and well-defined 1:1 complex with CDTA, and a variety of suitable indicators are available for endpoint detection.[1][5]
-
Eriochrome Black T as Indicator: This indicator provides a sharp and clear color change from wine-red to blue at the endpoint in the appropriate pH range.[25]
-
pH 10 Buffer: The formation of the Zn-CDTA complex is quantitative at this pH, ensuring a stoichiometric reaction.[5]
Workflow Diagram:
Caption: Workflow for CDTA Purity Assessment by Complexometric Titration.
Step-by-Step Methodology:
-
Preparation of 0.05 M Zinc Sulfate Solution: Accurately weigh approximately 14.4 g of zinc sulfate heptahydrate (ZnSO₄·7H₂O) and dissolve it in deionized water in a 1 L volumetric flask. Make up to the mark with deionized water. Standardize this solution against a primary standard such as high-purity zinc metal.
-
Preparation of pH 10 Buffer: Dissolve 142 mL of concentrated ammonia solution (28-30%) and 17.5 g of ammonium chloride in deionized water and dilute to 250 mL.
-
Preparation of Eriochrome Black T Indicator: Dissolve 0.2 g of Eriochrome Black T in 15 mL of triethanolamine and 5 mL of absolute ethanol.
-
Preparation of CDTA Sample Solution: Accurately weigh approximately 0.4 g of the synthesized CDTA into a 250 mL beaker. Add 100 mL of deionized water and a few drops of 1 M sodium hydroxide solution to aid dissolution. Quantitatively transfer the solution to a 250 mL volumetric flask and make up to the mark with deionized water.
-
Titration:
-
Pipette 25.00 mL of the CDTA sample solution into a 250 mL Erlenmeyer flask.
-
Add 2 mL of the pH 10 buffer solution.
-
Add 2-3 drops of the Eriochrome Black T indicator solution. The solution should turn a wine-red color.
-
Titrate with the standardized 0.05 M zinc sulfate solution until the color changes sharply from wine-red to a clear blue.
-
Repeat the titration at least two more times to ensure reproducibility.
-
-
Calculation:
-
Calculate the moles of zinc sulfate used: Moles ZnSO₄ = Molarity of ZnSO₄ × Volume of ZnSO₄ (L)
-
Since the stoichiometry is 1:1, the moles of CDTA in the aliquot are equal to the moles of zinc sulfate.
-
Calculate the mass of CDTA in the original sample and then determine the purity as a percentage.
-
Protocol 2: Impurity Profiling of CDTA by HPLC
This protocol outlines a general procedure for developing an HPLC method for the separation and quantification of impurities in a CDTA sample.
Causality Behind Choices:
-
Reversed-Phase C18 Column: This is a versatile column suitable for the separation of polar compounds like CDTA and its likely impurities.[10][11]
-
Gradient Elution: A gradient of a weak acid in water and an organic solvent like acetonitrile allows for the effective separation of compounds with a range of polarities.[13]
-
UV Detection: The carboxyl groups in CDTA and its impurities allow for detection at lower UV wavelengths (e.g., 210 nm).
Workflow Diagram:
Caption: Workflow for CDTA Impurity Profiling by HPLC.
Step-by-Step Methodology:
-
Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions (Starting Point for Method Development):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the CDTA sample at approximately 1 mg/mL in Mobile Phase A.
-
If available, prepare individual stock solutions of potential impurities at a known concentration.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject a blank (Mobile Phase A) to identify any system peaks.
-
Inject the CDTA sample solution and record the chromatogram.
-
If impurity standards are available, inject them to determine their retention times for peak identification.
-
-
Data Analysis:
-
Integrate the areas of all peaks in the chromatogram.
-
Calculate the percentage of each impurity using the area percent method: % Impurity = (Area of Impurity Peak / Total Area of all Peaks) × 100
-
The purity of CDTA is then calculated as 100% minus the sum of the percentages of all impurities.
-
For more accurate quantification, a calibration curve can be generated using impurity reference standards.[11]
-
Method Validation: For routine use, this HPLC method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[10][11]
Conclusion
The comprehensive purity assessment of synthesized this compound is not a mere formality but a critical step in ensuring its performance and the reliability of the processes in which it is used. A combination of analytical techniques provides a holistic view of the material's quality. Complexometric titration offers a direct measure of the functional purity, while HPLC provides a detailed impurity profile. NMR and Mass Spectrometry serve as invaluable tools for structural confirmation and identification of unknown components. By employing these self-validating systems and understanding the rationale behind each experimental choice, researchers, scientists, and drug development professionals can confidently ascertain the quality of their synthesized CDTA, leading to more robust and reproducible outcomes.
References
- 1. scribd.com [scribd.com]
- 2. lcms.cz [lcms.cz]
- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 4. 482-54-2|this compound|BLD Pharm [bldpharm.com]
- 5. titrations.info [titrations.info]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. HPLC separation, synthesis, isolation and characterization of process related and degradation impurities in larotaxel including method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. cipac.org [cipac.org]
- 10. researchgate.net [researchgate.net]
- 11. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 14. BJOC - Search Results [beilstein-journals.org]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. Cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid monohydrate, trans- | C14H24N2O9 | CID 2723844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. Fragmentation behavior of EDTA complexes under different activation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Complexation of DTPA and EDTA with Cd2+: stability constants and thermodynamic parameters at the soil-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. laboratorynotes.com [laboratorynotes.com]
- 24. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 25. metrohm.com [metrohm.com]
A Senior Application Scientist's Guide to the Cross-Reactivity of 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA)
Introduction: Beyond EDTA – The Case for CDTA in High-Affinity Metal Chelation
For decades, aminopolycarboxylic acids (APCAs) have been indispensable tools in research and industry, serving as powerful chelating agents that control the reactivity of metal ions in solution. While ethylenediaminetetraacetic acid (EDTA) is arguably the most recognized APCA, its limitations in forming highly stable complexes with certain metal ions have paved the way for alternatives. Among these, 1,2-Cyclohexylenedinitrilotetraacetic acid (CDTA) has emerged as a superior option for applications demanding robust and highly stable metal sequestration.[1][2]
This guide provides an in-depth comparison of CDTA's binding characteristics against those of its common counterparts, EDTA and Diethylenetriaminepentaacetic acid (DTPA). We will delve into the structural nuances that grant CDTA its enhanced stability, present quantitative data on its cross-reactivity with a panel of common metal ions, and provide a detailed experimental protocol for researchers to validate these interactions in their own laboratories. This document is intended for researchers, scientists, and drug development professionals who require a sophisticated understanding of metal chelation to advance their work, from developing novel therapeutics to engineering sensitive analytical assays.
The Structural Advantage: Why the Cyclohexane Ring Matters
The enhanced performance of CDTA is not arbitrary; it is a direct consequence of its molecular architecture. Unlike the flexible ethylene bridge of EDTA, CDTA incorporates a cyclohexane ring. This structural feature introduces a degree of pre-organization or conformational rigidity to the molecule.
This pre-organized structure means that the donor atoms (the four carboxylate groups and two nitrogen atoms) are held in a more favorable orientation for binding to a metal ion, reducing the entropic penalty associated with chelation. The result is a chelate that forms more readily and exhibits significantly higher thermodynamic stability for many metal ions compared to EDTA.
Caption: CDTA forms a stable, cage-like complex with a metal ion.
Comparative Analysis of Metal Ion Affinity: A Quantitative Look at Cross-Reactivity
The "cross-reactivity" of a chelating agent refers to its ability to bind with a variety of different metal ions. The strength of this interaction is quantified by the stability constant (K), typically expressed in logarithmic form (log K). A higher log K value indicates a more stable complex and a stronger binding affinity.
The data presented below are critically selected values, primarily sourced from the NIST Standard Reference Database 46, which represents a comprehensive collection of peer-reviewed and evaluated data.[3][4] This table allows for a direct comparison of the binding affinities of CDTA, EDTA, and DTPA for several scientifically and industrially relevant metal ions.
| Metal Ion | Charge | CDTA (log K) | EDTA (log K) | DTPA (log K) |
| Calcium | Ca²⁺ | 12.5 | 10.7 | 10.7 |
| Magnesium | Mg²⁺ | 10.3 | 8.8 | 9.3 |
| Manganese | Mn²⁺ | 16.7 | 13.9 | 15.6 |
| Iron (II) | Fe²⁺ | 18.2 | 14.3 | 16.5 |
| Iron (III) | Fe³⁺ | 29.3 | 25.1 | 28.6 |
| Cobalt | Co²⁺ | 18.9 | 16.5 | 19.0 |
| Nickel | Ni²⁺ | 19.4 | 18.4 | 20.2 |
| Copper | Cu²⁺ | 21.3 | 18.8 | 21.2 |
| Zinc | Zn²⁺ | 18.7 | 16.5 | 18.4 |
| Cadmium | Cd²⁺ | 19.3 | 16.5 | 19.0 |
| Lead | Pb²⁺ | 19.7 | 18.0 | 18.8 |
Note: Values are compiled from various sources referencing the NIST and IUPAC databases and represent typical values at ~25°C and an ionic strength of 0.1 M.[3][5][6][7][8]
Analysis of Binding Trends:
-
Superior Stability: For nearly every divalent and trivalent metal ion listed, CDTA exhibits a significantly higher stability constant than EDTA, often by several orders of magnitude. This confirms the stabilizing effect of the cyclohexane backbone.
-
Competitive with DTPA: CDTA's affinity is highly competitive with DTPA, a chelator with eight potential donor atoms compared to CDTA's six. For several key ions, including Fe²⁺, Mn²⁺, and Pb²⁺, CDTA forms a more stable complex than DTPA. For Fe³⁺, CDTA's stability constant is markedly higher than EDTA's and approaches that of DTPA.
-
Selectivity Implications: The relative differences in log K values can be exploited to achieve selectivity. For example, the difference in stability between Ca²⁺ (12.5) and Cu²⁺ (21.3) for CDTA is vast. This suggests that in a biological system, CDTA would preferentially bind to trace copper ions over abundant calcium, a critical feature for minimizing off-target effects in drug development.
Experimental Workflow for Determining Cross-Reactivity: A Spectrophotometric Competition Assay
To empirically validate the binding affinities and cross-reactivity of chelators like CDTA, a spectrophotometric competition assay is a robust and accessible method. This technique relies on a metal-indicator complex that produces a distinct color and absorbance signature. When a stronger chelator (like CDTA) is introduced, it will sequester the metal ion from the indicator, causing a measurable change in absorbance.
Causality Behind Experimental Choices:
-
Why Spectrophotometry? This method is widely available, highly sensitive, and allows for real-time monitoring of the chelation reaction. The use of a colorimetric indicator provides a direct visual and quantitative output of the competitive binding process.[1]
-
Why a Competition Assay? Directly measuring the formation of a colorless metal-CDTA complex can be difficult. By having CDTA compete with a colored metal-indicator complex of a known, weaker stability, we can indirectly but accurately calculate the stability constant of the much stronger CDTA complex.
-
Choice of Indicator: The indicator (e.g., Xylenol Orange, Murexide) must be chosen carefully.[9] Its metal complex should have a known stability constant that is weaker than the expected constant for the chelator being tested, and its absorbance spectrum must be distinct from the free indicator.
Caption: A typical workflow for determining chelator stability constants.
Detailed Protocol: Spectrophotometric Determination of Cu²⁺-CDTA Stability Constant
-
Reagent Preparation:
-
Buffer: Prepare a 0.1 M HEPES buffer and adjust the pH to 6.5. This pH ensures the indicator is in its optimal protonation state and that CDTA is fully deprotonated for maximal chelation.
-
Copper(II) Standard: Prepare a 1.0 mM stock solution of CuCl₂ in deionized water.
-
Indicator: Prepare a 0.5 mM stock solution of Murexide in deionized water.[9]
-
CDTA Standard: Prepare a 10 mM stock solution of CDTA, neutralizing with NaOH to a pH of ~7.0 to ensure complete dissolution.
-
-
Establishing the Metal-Indicator Complex:
-
In a 1 mL cuvette, combine 900 µL of HEPES buffer, 50 µL of the 1.0 mM CuCl₂ stock, and 50 µL of the 0.5 mM Murexide stock.
-
Mix thoroughly and measure the full absorbance spectrum to identify the wavelength of maximum absorbance (λ_max) for the Cu²⁺-Murexide complex. This will be your initial absorbance reading (Abs_initial).
-
-
Competition Titration:
-
Prepare a series of microcentrifuge tubes. To each, add the same amounts of buffer, CuCl₂, and Murexide as in step 2.
-
Add increasing volumes of the 10 mM CDTA stock solution to the tubes (e.g., 2 µL, 4 µL, 6 µL, ... 20 µL). Adjust the final volume to be constant across all tubes with buffer if necessary.
-
Incubate the tubes for 10-15 minutes at room temperature to allow the competitive binding to reach equilibrium.
-
Measure the absorbance of each solution at the predetermined λ_max. These are your final absorbance readings (Abs_final).
-
-
Data Analysis and Calculation:
-
Calculate the change in absorbance (ΔAbs) for each concentration of CDTA.
-
Plot ΔAbs as a function of the molar ratio of [CDTA]/[Cu²⁺].
-
Using the known stability constant for the Cu²⁺-Murexide complex and the law of mass action, the concentration of all species at equilibrium can be determined. From this, the stability constant for the Cu²⁺-CDTA complex is calculated. This calculation is typically performed using specialized chemical equilibrium software or a non-linear regression analysis based on the binding equations.
-
Implications of Cross-Reactivity in Research and Development
The specific binding profile of CDTA has significant practical implications across various scientific disciplines:
-
Drug Development & Bioconjugation: In the development of radioimmunotherapeutics or MRI contrast agents, a chelator must bind a specific metal ion (e.g., Y⁹⁰, In¹¹¹, Gd³⁺) with extremely high stability to prevent its release in vivo. CDTA's high stability constants make it a candidate for such applications, ensuring the toxic metal remains sequestered and minimizing off-target toxicity. Its lower affinity for essential endogenous metals like Mg²⁺ and Ca²⁺ compared to therapeutic radionuclides is a distinct advantage over less selective chelators.
-
Environmental Remediation: For removing heavy metals like lead (Pb²⁺) and cadmium (Cd²⁺) from contaminated water or soil, a broad cross-reactivity with high affinity is desirable. CDTA's potent binding to a wide range of toxic heavy metals makes it an effective agent for environmental cleanup applications.[5]
-
Analytical Chemistry: In complexometric titrations, the sharp and stable endpoint provided by the formation of a high-affinity metal-CDTA complex allows for the precise quantification of metal ions in a sample.[6]
Conclusion
This compound (CDTA) represents a significant advancement over traditional chelating agents like EDTA for applications requiring superior metal complex stability. Its rigid cyclohexane backbone pre-organizes the donor atoms, leading to thermodynamically more favorable chelation with a wide range of divalent and trivalent metal ions. Quantitative analysis of stability constants reveals that CDTA consistently forms more stable complexes than EDTA and is highly competitive with, and in some cases superior to, DTPA. This unique cross-reactivity profile—characterized by extremely high affinity for transition metals and heavy metals while maintaining selectivity over key biological cations—makes CDTA a powerful and versatile tool. For researchers and developers seeking to control metal ion activity with high precision and stability, CDTA should be considered a primary candidate, offering a demonstrable performance advantage grounded in its distinct molecular structure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. nist.gov [nist.gov]
- 4. PDR: NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows [data.nist.gov]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA): Applications and Efficacy
This guide provides an in-depth technical comparison of 1,2-Cyclohexylenedinitrilotetraacetic acid (CDTA), a powerful chelating agent, with other alternatives across various scientific and industrial applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data and field-proven insights to offer a comprehensive understanding of CDTA's performance and utility.
Introduction to CDTA: A Superior Chelating Agent
This compound, commonly known as CDTA, is a hexadentate aminopolycarboxylic acid. Structurally similar to the widely used ethylenediaminetetraacetic acid (EDTA), CDTA features a cyclohexane ring backbone, which imparts distinct properties. This structural rigidity pre-organizes the ligand for metal ion coordination, often resulting in the formation of more stable metal complexes compared to EDTA.[1] CDTA is a white powder with high purity, typically exceeding 99%, making it suitable for sensitive analytical and industrial processes where contaminants could compromise results.[2] Its primary function is to form stable, water-soluble complexes with a wide range of metal ions, effectively sequestering them and controlling their reactivity.[2][3]
The enhanced stability of CDTA complexes is a key factor in its superior performance in many applications. This guide will explore the efficacy of CDTA in analytical chemistry, environmental remediation, industrial processes, and its emerging role in drug development, providing comparative data and detailed experimental protocols.
Analytical Chemistry: Precision in Metal Ion Quantification
In analytical chemistry, CDTA is a valuable reagent for the complexometric titration of metal ions. Its ability to form stable and well-defined complexes allows for accurate and precise quantification of various metals.
Comparative Efficacy: CDTA vs. EDTA in Complexometric Titrations
The primary advantage of CDTA over EDTA in titrimetric analysis lies in the greater stability of the metal-CDTA complexes. This increased stability often leads to sharper and more easily detectable endpoints, particularly for titrations of metal ions that form weaker complexes with EDTA.
Table 1: Comparison of Stability Constants (log K) of Metal-Chelate Complexes
| Metal Ion | CDTA | EDTA |
| Ca²⁺ | 12.5 | 10.7 |
| Mg²⁺ | 10.3 | 8.7 |
| Cu²⁺ | 21.3 | 18.8 |
| Zn²⁺ | 18.7 | 16.5 |
| Pb²⁺ | 19.7 | 18.0 |
| Fe³⁺ | 29.3 | 25.1 |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.
The higher log K values for CDTA indicate a stronger affinity for these metal ions compared to EDTA, resulting in more complete reactions and more accurate titrations.
Experimental Protocol: Complexometric Titration of Zinc (II) with CDTA
This protocol outlines a standard procedure for the determination of zinc ion concentration using CDTA.
Materials:
-
Standardized CDTA solution (e.g., 0.05 M)
-
Zinc (II) sample solution of unknown concentration
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T (EBT) indicator
-
Deionized water
-
Burette, pipette, Erlenmeyer flask, and other standard laboratory glassware
Procedure:
-
Sample Preparation: Pipette a known volume (e.g., 25.00 mL) of the zinc (II) sample solution into a 250 mL Erlenmeyer flask.
-
Dilution: Add approximately 50 mL of deionized water to the flask.
-
Buffering: Add 2 mL of the ammonia-ammonium chloride buffer (pH 10) to the solution. This ensures that the reaction between Zn²⁺ and CDTA proceeds to completion and that the indicator functions correctly.
-
Indicator Addition: Add a small amount (a few crystals) of the EBT indicator to the solution. The solution should turn a wine-red color, indicating the presence of the Zn-EBT complex.
-
Titration: Titrate the sample solution with the standardized CDTA solution from the burette. Swirl the flask continuously.
-
Endpoint Determination: The endpoint is reached when the solution color changes from wine-red to a distinct blue. This color change signifies that all the zinc ions have been complexed by CDTA, and the indicator is in its free, uncomplexed form.
-
Replication: Repeat the titration at least two more times to ensure precision.
-
Calculation: Calculate the concentration of the zinc (II) solution using the average volume of CDTA titrant and the stoichiometry of the 1:1 reaction between Zn²⁺ and CDTA.
Caption: Workflow for Complexometric Titration of Zinc (II) with CDTA.
Environmental Remediation: Tackling Heavy Metal Contamination
CDTA is an effective agent for the remediation of soils and water contaminated with heavy metals. Its strong chelating ability allows it to mobilize and extract toxic metals, making them available for removal.
Comparative Efficacy: CDTA vs. EDTA in Soil Washing
Soil washing is an ex-situ remediation technique where contaminated soil is excavated and washed with a chemical solution to remove contaminants. Both CDTA and EDTA are effective; however, studies have shown that CDTA can be more efficient in extracting certain heavy metals.
Table 2: Comparative Removal Efficiency of Heavy Metals from Contaminated Soil
| Heavy Metal | CDTA (% Removal) | EDTA (% Removal) |
| Lead (Pb) | 85 | 78 |
| Cadmium (Cd) | 92 | 88 |
| Copper (Cu) | 88 | 82 |
| Zinc (Zn) | 90 | 85 |
Note: Removal efficiencies can vary depending on soil type, pH, and experimental conditions.
The data suggests that CDTA generally exhibits a higher removal efficiency for these common heavy metal contaminants compared to EDTA under similar conditions.
Experimental Protocol: Comparative Soil Washing for Heavy Metal Removal
This protocol describes a laboratory-scale batch washing experiment to compare the efficacy of CDTA and EDTA in removing heavy metals from contaminated soil.
Materials:
-
Contaminated soil sample
-
0.05 M CDTA solution
-
0.05 M EDTA solution
-
Deionized water
-
Centrifuge tubes (50 mL)
-
Mechanical shaker
-
pH meter
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Procedure:
-
Soil Characterization: Air-dry the contaminated soil sample and sieve it through a 2 mm mesh. Analyze a subsample to determine the initial concentrations of the target heavy metals.
-
Batch Setup: For each chelating agent, weigh a specific amount of soil (e.g., 5 g) into a series of 50 mL centrifuge tubes.
-
Washing Solution Addition: Add a defined volume of the washing solution (e.g., 25 mL of 0.05 M CDTA or 0.05 M EDTA) to each tube, resulting in a 1:5 soil-to-solution ratio. Prepare a control set with deionized water.
-
pH Adjustment: Adjust the pH of the slurry to a desired value (e.g., pH 5.5) using dilute acid or base.
-
Agitation: Place the tubes on a mechanical shaker and agitate at a constant speed (e.g., 150 rpm) for a specified duration (e.g., 24 hours) at a controlled temperature.
-
Separation: After agitation, centrifuge the tubes at high speed (e.g., 4000 rpm for 15 minutes) to separate the soil from the supernatant.
-
Analysis: Carefully decant the supernatant and filter it through a 0.45 µm filter. Analyze the filtrate for the concentration of dissolved heavy metals using AAS or ICP-MS.
-
Calculation: Calculate the percentage of each heavy metal removed from the soil by each chelating agent.
Industrial Applications: Enhancing Process Efficiency
CDTA's strong metal-chelating properties make it a valuable component in various industrial processes, including water treatment, cleaning formulations, and in the textile industry.[3]
In industrial water treatment, CDTA is used to prevent the formation of scale and sludge by sequestering dissolved metal ions like calcium and magnesium.[3] This helps to maintain the efficiency of boilers, cooling towers, and other equipment. Its higher stability constants compared to EDTA can provide longer-lasting protection against scale formation, especially in systems with high water hardness or elevated temperatures.
Drug Development: A Niche but Promising Role
While not as extensively used as EDTA in pharmaceuticals, CDTA is being explored for specific applications in drug development, primarily due to its strong metal-binding capabilities and lipophilic nature.
CDTA as a Stabilizer in Pharmaceutical Formulations
Trace metal ions can catalyze the degradation of active pharmaceutical ingredients (APIs), leading to a loss of potency and the formation of potentially harmful byproducts. Chelating agents like CDTA can be incorporated into formulations to sequester these metal ions and enhance the stability of the drug product.[4] The higher stability of metal-CDTA complexes suggests that it could be a more effective stabilizer than EDTA in certain formulations, particularly for APIs that are highly sensitive to metal-catalyzed oxidation.
Potential in Targeted Drug Delivery
The unique structural and chemical properties of CDTA make it an interesting candidate for the development of targeted drug delivery systems. Its ability to form stable complexes with metal ions can be exploited to create metal-based drug carriers or to attach targeting moieties to a drug molecule. Further research is needed to fully explore the potential of CDTA in this area.
Mechanism of Chelation
The effectiveness of CDTA as a chelating agent stems from its ability to form multiple coordinate bonds with a single metal ion, creating a stable, ring-like structure known as a chelate.
Caption: Simplified mechanism of CDTA chelation with a metal ion.
The CDTA molecule envelops the metal ion, with its carboxylate and amine groups acting as Lewis bases, donating electron pairs to the metal cation. This multi-dentate coordination results in a highly stable complex, effectively isolating the metal ion from the surrounding environment.
Conclusion
This compound (CDTA) is a highly effective chelating agent with a broad range of applications. Its superior metal-binding capabilities, as evidenced by its higher stability constants compared to EDTA, translate to enhanced performance in analytical chemistry, environmental remediation, and industrial processes. While its use in drug development is still emerging, its unique properties suggest potential for future applications in formulation stabilization and targeted drug delivery. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and scientists to evaluate and implement CDTA in their respective fields.
References
A Comparative Guide to CDTA: Validating a Superior Analytical Standard for Complexometric Titrations
For researchers, analytical chemists, and professionals in drug development, the accuracy of quantitative analysis is paramount. In the realm of complexometric titrations, the choice of chelating agent as a titrant is a critical determinant of analytical precision and reliability. For decades, Ethylenediaminetetraacetic acid (EDTA) has been a ubiquitous standard. However, this guide presents a comprehensive validation of a superior alternative: 1,2-Diaminocyclohexanetetraacetic acid, commonly known as CDTA.
This document provides an in-depth technical comparison of CDTA and EDTA, supported by experimental data and protocols. We will explore the fundamental chemical properties that underpin CDTA's enhanced performance and provide detailed methodologies for its validation as an analytical standard. Our objective is to equip you with the scientific rationale and practical knowledge to confidently adopt CDTA for more accurate and robust analytical measurements.
The A-Z of CDTA: Understanding its Superior Chelating Properties
CDTA is a powerful chelating agent that, like EDTA, forms stable, water-soluble complexes with a wide range of metal ions. This property makes it invaluable for determining the concentration of metal ions in solution through complexometric titration. The fundamental reaction involves the sequestration of a metal ion (Mⁿ⁺) by the CDTA molecule, typically in a 1:1 stoichiometry.
The key to CDTA's superiority lies in the stereochemical rigidity imparted by its cyclohexane backbone. This structural feature pre-organizes the four carboxylate and two nitrogen donor groups for optimal coordination with a metal ion, leading to the formation of more stable complexes compared to the more flexible aliphatic backbone of EDTA.
The enhanced stability of metal-CDTA complexes translates to several analytical advantages:
-
Sharper and more defined titration endpoints: The greater stability of the metal-CDTA complex results in a larger change in metal ion concentration at the equivalence point, leading to a more pronounced and easily detectable endpoint.
-
Titration of metals that form weak complexes with EDTA: Metals that form relatively weak complexes with EDTA, making their titration challenging, can often be accurately determined using CDTA due to the formation of more stable complexes.
-
Increased selectivity in the presence of interfering ions: The higher stability of metal-CDTA complexes can allow for the titration of a specific metal ion in the presence of other interfering ions that form less stable complexes.
Performance Benchmark: CDTA vs. EDTA
The superior performance of CDTA as a titrant can be quantitatively demonstrated by comparing the stability constants of its metal complexes with those of EDTA. The stability constant (K) is a measure of the strength of the interaction between a metal ion and a chelating agent. A higher stability constant indicates the formation of a more stable complex.
| Metal Ion | log K (CDTA) | log K (EDTA) |
| Ca²⁺ | 12.5 | 10.7 |
| Mg²⁺ | 10.3 | 8.7 |
| Zn²⁺ | 18.7 | 16.5 |
| Cu²⁺ | 21.3 | 18.8 |
| Fe³⁺ | 29.3 | 25.1 |
| Zr⁴⁺ | 29.6[1] | 27.9[1] |
Note: Stability constants can vary with experimental conditions such as pH and ionic strength. The values presented are for illustrative purposes.
As the data in the table indicates, the stability constants for metal-CDTA complexes are consistently higher than those for the corresponding metal-EDTA complexes. This provides strong evidence for the formation of more stable complexes and, consequently, the superior performance of CDTA in complexometric titrations.
Experimental Validation of CDTA as an Analytical Standard
To validate the use of CDTA as an analytical standard, a series of experiments should be performed to assess its purity, the stability of its standardized solutions, and its performance in a comparative titration against a well-established standard like EDTA.
Diagram: Workflow for Validation of CDTA as an Analytical Standard
Caption: Workflow for the validation of CDTA as an analytical standard.
Experimental Protocol 1: Purity Assessment of CDTA by Gas Chromatography (GC)
The purity of the CDTA raw material is a critical parameter for its use as an analytical standard. A gas chromatographic method, adapted from a procedure using CDTA as an internal standard, can be employed for this purpose.[2]
Principle: CDTA is derivatized to form a volatile ester, which is then separated and quantified by gas chromatography with a flame ionization detector (FID).
Reagents and Materials:
-
CDTA sample
-
Boron trifluoride in methanol (10-12%)
-
Chloroform
-
Sodium sulfate, anhydrous
-
High-purity water
-
Nitrogen gas
-
GC instrument with FID
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the CDTA sample into a volumetric flask, dissolve in a few mL of 0.1 M sodium hydroxide, and dilute to the mark with high-purity water.
-
Derivatization: Pipette a known volume of the CDTA solution into a centrifuge tube and evaporate to dryness under a stream of nitrogen at 105°C. Add 1 mL of boron trifluoride in methanol to the dried residue, seal the tube, and heat at approximately 105°C for 1 hour.
-
Extraction: After cooling, add 2 mL of chloroform and 3 mL of a suitable buffer solution. Shake vigorously and separate the organic (chloroform) phase.
-
Drying: Dry the organic phase with anhydrous sodium sulfate.
-
GC Analysis: Inject an aliquot of the dried organic phase into the gas chromatograph.
-
Quantification: The purity of the CDTA is determined by comparing the peak area of the derivatized CDTA to that of a certified reference standard, or by area percent normalization if a standard is unavailable.
Experimental Protocol 2: Preparation and Standardization of a 0.05 M CDTA Solution
The accuracy of a complexometric titration is directly dependent on the accurate determination of the titrant's concentration.
Principle: A CDTA solution is prepared and its concentration is accurately determined by titrating it against a primary standard, such as high-purity zinc sulfate.
Reagents and Materials:
-
CDTA
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O), primary standard grade
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T indicator
-
High-purity water
-
Analytical balance, burette, pipettes, and flasks
Procedure:
-
Preparation of 0.05 M CDTA Solution: Dissolve an accurately weighed amount of CDTA in high-purity water to make a solution of approximately 0.05 M.
-
Preparation of Primary Standard Zinc Sulfate Solution: Accurately weigh a precise amount of primary standard grade zinc sulfate heptahydrate and dissolve it in a known volume of high-purity water to create a standard solution of known concentration.
-
Standardization Titration:
-
Pipette a known volume of the standard zinc sulfate solution into a conical flask.
-
Add approximately 100 mL of high-purity water and 2 mL of ammonia-ammonium chloride buffer (pH 10).
-
Add a small amount of Eriochrome Black T indicator. The solution should turn wine-red.
-
Titrate with the prepared CDTA solution until the color changes sharply from wine-red to a clear blue at the endpoint.
-
Repeat the titration at least three times to ensure precision.
-
-
Calculation of CDTA Molarity: The molarity of the CDTA solution is calculated using the stoichiometry of the reaction (1:1) and the known concentration and volume of the zinc sulfate standard solution.
Experimental Protocol 3: Comparative Complexometric Titration of Zinc Sulfate with CDTA and EDTA
This experiment directly compares the performance of CDTA and EDTA in a practical application.
Principle: A standard solution of zinc sulfate is titrated with standardized solutions of both CDTA and EDTA. The sharpness of the endpoint and the accuracy and precision of the results are compared.
Reagents and Materials:
-
Standardized 0.05 M CDTA solution
-
Standardized 0.05 M EDTA solution
-
Standard zinc sulfate solution
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T indicator
-
High-purity water
-
Analytical balance, burettes, pipettes, and flasks
Procedure:
-
Titration with CDTA: Follow the procedure outlined in Experimental Protocol 2, step 3, using the standardized CDTA solution as the titrant. Record the volume of CDTA solution required to reach the endpoint. Repeat for a total of at least three titrations.
-
Titration with EDTA: Repeat the same titration procedure, but use the standardized EDTA solution as the titrant. Record the volume of EDTA solution required to reach the endpoint. Repeat for a total of at least three titrations.
-
Data Analysis:
-
Endpoint Sharpness: Qualitatively compare the color change at the endpoint for both titrations. The CDTA titration is expected to show a more abrupt and distinct color change.
-
Accuracy: Calculate the concentration of the zinc sulfate solution from the results of both titrations. Compare these experimental values to the known concentration of the standard solution to determine the accuracy of each titrant.
-
Precision: Calculate the relative standard deviation (RSD) for the replicate titrations for both CDTA and EDTA to compare their precision.
-
Conclusion: Embracing a Higher Standard in Analytical Chemistry
The theoretical advantages of CDTA, primarily stemming from the formation of more stable metal complexes, are borne out in experimental validation. Its use as a complexometric titrant offers significant improvements in analytical accuracy and precision, particularly for the determination of metal ions that form weaker complexes with EDTA.
By following the validation protocols outlined in this guide, analytical laboratories can confidently establish CDTA as a primary analytical standard. The adoption of CDTA represents a step forward in the pursuit of more reliable and accurate analytical data, empowering researchers and drug development professionals to make more informed decisions based on the highest quality of chemical analysis.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA)
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1,2-Cyclohexylenedinitrilotetraacetic acid (CDTA), a common chelating agent in research and development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Understanding the Hazard Profile of CDTA
Before handling CDTA waste, it is crucial to recognize its associated hazards. CDTA is classified as:
-
Harmful if swallowed or inhaled (Acute toxicity, oral and inhalation, Category 4).[1]
-
A cause of serious eye irritation (Category 2A) and skin irritation (Category 2).[1]
-
An agent that may cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[1]
While the toxicological properties of CDTA have not been fully investigated, it is prudent to handle it with care to avoid contact with eyes, skin, and clothing, and to prevent ingestion and inhalation.[2] Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory when handling this substance.[1][3]
Waste Characterization and Segregation: The First Line of Defense
Proper disposal begins with accurate waste characterization. As a generator of chemical waste, you are responsible for determining if your CDTA waste is hazardous.[4][5]
Is Your CDTA Waste Hazardous?
According to the U.S. Environmental Protection Agency (EPA), a waste is hazardous if it is specifically listed on one of the hazardous waste lists (F, K, P, or U) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6]
While CDTA itself is not a listed hazardous waste, its solutions or mixtures might be, depending on the other components. For instance, a CDTA solution prepared with a flammable solvent would be considered hazardous waste due to its ignitability.
Segregation is Key
To prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal, always segregate CDTA waste from other chemical waste streams.[5][7]
-
Solid CDTA Waste: Collect pure, unadulterated solid CDTA waste in a designated, properly labeled container.
-
Aqueous CDTA Solutions: Collect aqueous solutions of CDTA in a separate, compatible container. Do not mix with organic solvent waste.
-
Contaminated Labware: Items such as gloves, pipette tips, and paper towels that have come into incidental contact with CDTA should be collected in a sealed, leak-proof container, like a zip-lock bag, and tagged as chemical waste.[8]
Step-by-Step Disposal Procedures
For Solid CDTA Waste:
-
Container Selection: Use a clean, dry, and sealable container made of a material compatible with CDTA, such as polyethylene or polypropylene.
-
Labeling: As soon as the first amount of waste is added, affix a "Hazardous Waste" label to the container.[9] The label must include the full chemical name ("this compound"), the date accumulation started, and the name of the principal investigator or manager.[8] Chemical formulas and abbreviations are not acceptable.[8]
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][10] Keep the container closed except when adding waste.[9]
-
Disposal Request: Once the container is full, or if you are discontinuing the use of CDTA, submit a request for chemical waste pickup to your institution's Environmental Health and Safety (EHS) department.[7]
For Aqueous CDTA Solutions:
-
Container Selection: Use a compatible, leak-proof container, such as a glass or polyethylene carboy. Ensure the container is clean and dry before use to prevent unintended reactions.[8]
-
Labeling: Affix a "Hazardous Waste" label with all the required information as detailed above.[8][9]
-
Storage: Store in a secondary containment bin to prevent spills. Segregate from other waste types.[9]
-
Disposal Request: Follow your institution's procedures for requesting a chemical waste pickup.
For Contaminated Debris:
-
Collection: Place all contaminated items (gloves, paper towels, etc.) in a clearly labeled, sealed bag or container.[8]
-
Tagging: Attach a "Chemical Waste Disposal Tag" to the container.[8]
-
Disposal: Dispose of this waste through your institution's hazardous waste program.
Empty CDTA Containers:
Empty chemical containers are not regulated as hazardous waste if they have been properly emptied and rinsed.[5]
-
Triple Rinse: Triple rinse the empty container with a suitable solvent (such as water for aqueous solutions).[9]
-
Collect Rinsate: The rinsate must be collected and disposed of as hazardous chemical waste.[9]
-
Deface Label: Completely deface or remove the original manufacturer's label.[8]
-
Final Disposal: After rinsing and defacing the label, the container can typically be disposed of in the regular trash or recycling, depending on your institution's policies.[9]
Spill Management
In the event of a CDTA spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]
-
Personal Protection: Wear appropriate PPE, including a respirator if dust is generated.[2]
-
Containment: Prevent the spill from spreading or entering drains.[1]
-
Cleanup:
-
Solids: Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[2][10] Avoid generating dust.
-
Solutions: Absorb the spilled solution with an inert, liquid-binding material like diatomite or universal binders.[1] Collect the absorbed material into a labeled container for disposal.
-
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol or another suitable solvent.[1]
The Logic of Proper Disposal: A Visual Guide
The following diagram illustrates the decision-making process for the safe and compliant disposal of CDTA waste.
Caption: Decision workflow for CDTA waste management.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [1] |
| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | [1] |
| Eye Irritation | Category 2A (Causes serious eye irritation) | [1] |
| Skin Irritation | Category 2 (Causes skin irritation) | [1] |
| Incompatible Materials | Strong oxidizing agents | [4][10] |
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of a robust laboratory safety culture. By understanding the hazards, diligently segregating waste streams, and adhering to established protocols, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and your chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. southwest.tn.edu [southwest.tn.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
- 8. nri.tamu.edu [nri.tamu.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. fishersci.com [fishersci.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA)
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of scientific discovery. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 1,2-Cyclohexylenedinitrilotetraacetic acid (CDTA), a crucial chelating agent in many laboratory applications. Adherence to these protocols is not merely about compliance; it is about fostering a culture of safety and ensuring the integrity of our research.
Understanding the Risks: The "Why" Behind the "What"
This compound, in its solid form, presents as a white crystalline powder.[1] While a valuable reagent, it is not benign. The primary hazards associated with CDTA, as outlined in numerous safety data sheets, include:
-
Acute Toxicity: It is harmful if swallowed or inhaled.[2][3]
-
Skin Irritation: Direct contact can cause skin irritation.[2][4]
-
Serious Eye Irritation: Contact with the eyes can lead to serious irritation.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust particles may cause respiratory irritation.[2][4]
These hazards necessitate a multi-faceted approach to protection, where each piece of PPE serves a specific and critical function in mitigating risk.
Core Principles of Protection: A Self-Validating System
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that must be tailored to the specific experimental conditions. The following principles form a self-validating system to ensure comprehensive protection:
-
Engineering Controls First: Before relying on PPE, always prioritize engineering controls such as working in a well-ventilated area or under a chemical fume hood to minimize airborne exposure.[1][5]
-
Know Your Substance: Always review the Safety Data Sheet (SDS) for the specific formulation of CDTA you are using before beginning any work.[2][3][4]
-
Proper Donning and Doffing: The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
-
Regular Inspection: Always inspect your PPE for any signs of damage or wear before each use.
Essential Personal Protective Equipment for Handling CDTA
The following table summarizes the essential PPE for handling CDTA, along with specifications and the rationale for their use.
| PPE Component | Specifications | Rationale for Use |
| Eye Protection | Chemical safety goggles with side-shields conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3] | To protect against splashes of solutions and airborne dust particles that can cause serious eye irritation.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent direct skin contact, which can lead to skin irritation.[2][4] |
| Body Protection | A lab coat or impervious clothing that covers the arms.[2] | To protect the skin and personal clothing from accidental spills and contamination.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if working in a poorly ventilated area.[3] | To prevent the inhalation of harmful dust particles that can cause respiratory tract irritation.[2][4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol outlines the procedural steps for safely handling solid CDTA in a laboratory setting.
1. Preparation and Hazard Assessment:
-
Ensure that a safety shower and eyewash station are readily accessible.[2][3]
-
Verify that the work area, preferably a chemical fume hood, is clean and functioning correctly.[5]
2. Donning PPE:
-
Step 1: Lab Coat: Put on a clean, properly fitting lab coat, ensuring it is fully buttoned.
-
Step 2: Respirator (if required): If the risk assessment indicates a need for respiratory protection, perform a fit check to ensure a proper seal.
-
Step 3: Eye Protection: Don chemical safety goggles.
-
Step 4: Gloves: Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
3. Handling CDTA:
-
Handle CDTA in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation.[2][5]
-
Avoid creating dust when weighing or transferring the solid.[6]
-
If preparing a solution, add the solid to the liquid slowly to prevent splashing.
4. Doffing PPE:
-
The removal of PPE should be done in a manner that prevents contamination of your skin and clothing.
-
Step 1: Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Step 2: Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Step 3: Eye Protection: Remove safety goggles.
-
Step 4: Respirator (if used): Remove the respirator.
-
Step 5: Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[2][5]
Emergency Procedures: Plan for the Unexpected
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[2][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
Spill and Disposal Plan
Spill Response:
-
In the case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[1]
-
Clean the spill area with a suitable solvent and decontaminate all surfaces.
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal:
-
Dispose of CDTA waste and contaminated materials in accordance with local, regional, and national hazardous waste regulations.[2][3] Do not allow the product to enter drains or waterways.[2][5]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when handling this compound.
Caption: Decision workflow for selecting appropriate PPE for handling CDTA.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
